molecular formula C8H6BrN B1273607 7-Bromoindole CAS No. 51417-51-7

7-Bromoindole

Cat. No.: B1273607
CAS No.: 51417-51-7
M. Wt: 196.04 g/mol
InChI Key: RDSVSEFWZUWZHW-UHFFFAOYSA-N
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Description

7-Bromoindole is a 7-substituted indole derivative. Its synthesis from this compound-2-carboxylic acid has been reported. It has been reported to reduce the production of staphyloxanthin in Staphylococcus aureus.>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-1H-indole
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InChI

InChI=1S/C8H6BrN/c9-7-3-1-2-6-4-5-10-8(6)7/h1-5,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSVSEFWZUWZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30373698
Record name 7-Bromoindole
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Molecular Weight

196.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51417-51-7
Record name 7-Bromoindole
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Record name 7-Bromoindole
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Foundational & Exploratory

7-Bromoindole chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties, structure, and biological activities of 7-Bromoindole. The information is curated for professionals in research, scientific, and drug development fields, with a focus on delivering precise data and actionable experimental insights.

Chemical Properties and Structure

This compound is a halogenated derivative of indole (B1671886), a prominent heterocyclic aromatic compound. The introduction of a bromine atom at the 7-position of the indole ring provides a valuable synthetic handle for the construction of more complex molecules, making it a significant building block in medicinal chemistry and materials science.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₈H₆BrN[1][2]
Molecular Weight 196.04 g/mol [1][2]
Appearance Solid[1]
Melting Point 41-44 °C[1]
Boiling Point 85-86 °C at 0.2 mmHg[3]
Density 1.66 g/cm³[3]
IUPAC Name 7-bromo-1H-indole[4]
SMILES String C1=CC2=C(C(=C1)Br)NC=C2[4]
InChI Key RDSVSEFWZUWZHW-UHFFFAOYSA-N[1][4]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its effective utilization in research and development.

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the decarboxylation of this compound-2-carboxylic acid.

Protocol: Decarboxylation of this compound-2-carboxylic acid

This protocol is adapted from established methods for the decarboxylation of substituted indole-2-carboxylic acids.

Materials:

  • This compound-2-carboxylic acid

  • Quinoline (B57606)

  • Copper chromite (catalyst)

  • Ether

  • 1 N Hydrochloric acid

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for heating and extraction

Procedure:

  • A mixture of this compound-2-carboxylic acid (0.01 mole) in 10 ml of synthetic quinoline is prepared in a suitable reaction flask.

  • The mixture is heated until the evolution of carbon dioxide begins.

  • The temperature is maintained until gas evolution ceases (typically 1.5-5 hours). Frequent additions of small amounts of copper chromite catalyst to the hot quinoline solution may be required for successful decarboxylation.[1]

  • After cooling, the reaction mixture is taken up in ether.

  • The ether solution is washed several times with 1 N hydrochloric acid, followed by one wash with water, two washes with sodium carbonate solution, and a final wash with water.

  • The ether layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Analytical Methods

Accurate characterization of this compound is essential for quality control and for interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR Analysis: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effect of the bromine atom at the 7-position. As a reference, the 1H NMR spectrum of the related compound 7-bromo-3-methyl-1H-indole in CDCl₃ shows signals at δ 8.06 (s, 1H), 7.55 (d, J = 7.9 Hz, 1H), 7.37 (d, J = 7.6 Hz, 1H), and 7.08 – 6.97 (m, 2H).

  • 13C NMR Analysis: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom attached to the bromine (C7) will be significantly shifted. For reference, the 13C NMR spectrum of 7-bromo-3-methyl-1H-indole in CDCl₃ displays signals at δ 135.07, 129.64, 124.31, 122.33, 120.42, 118.23, 113.13, and 104.75.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for the analysis of this compound. A suitable starting point would be a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water, with a small amount of an acid modifier like formic acid for improved peak shape. For example, a method for the similar compound 5-bromo-7-azaindole (B68098) uses a mobile phase of acetonitrile, water, and phosphoric acid.[5]

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a suitable technique for determining the molecular weight of this compound. The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (corresponding to the 79Br and 81Br isotopes).

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activity, particularly as an anti-virulence agent against pathogenic bacteria. Its mechanism of action is believed to involve the modulation of bacterial communication systems, specifically quorum sensing.

Anti-Virulence Effects in Staphylococcus aureus

Staphylococcus aureus is a major human pathogen that utilizes a sophisticated quorum-sensing system, primarily the accessory gene regulator (agr) system, to control the expression of virulence factors. This compound has been shown to interfere with this process, leading to a reduction in the production of virulence factors such as staphyloxanthin, a carotenoid pigment that protects the bacterium from the host's immune response.

The proposed mechanism involves the downregulation of key regulatory genes within the agr system, such as agrA and RNAIII. This, in turn, leads to the decreased expression of downstream virulence genes, including those encoding for toxins and other factors that contribute to the pathogenicity of S. aureus.

Below is a conceptual diagram illustrating the proposed inhibitory effect of this compound on the S. aureus agr quorum-sensing pathway.

Caption: Proposed mechanism of this compound's anti-virulence activity in S. aureus.

This guide provides a foundational understanding of this compound for its application in research and development. The provided data and protocols are intended to facilitate its synthesis, characterization, and exploration of its biological activities.

References

Synthesis of 7-Bromoindole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 7-bromoindole is a critical process in organic chemistry, providing a versatile building block for the development of numerous pharmaceutical agents and biologically active molecules. The strategic placement of a bromine atom at the C7 position of the indole (B1671886) scaffold allows for a wide range of subsequent functionalizations, primarily through palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the Bartoli indole synthesis and strategies involving directing groups for regioselective bromination. Detailed experimental protocols, comparative data, and mechanistic insights are presented to assist researchers in the efficient and selective synthesis of this important intermediate.

Introduction

Indole is a privileged heterocyclic motif present in a vast array of natural products and pharmaceuticals. The functionalization of the indole core is a cornerstone of medicinal chemistry, enabling the modulation of biological activity. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution, primarily at the C3 position, regioselective functionalization of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge.

This compound has emerged as a key intermediate due to the versatility of the C-Br bond in modern organic synthesis. It serves as a linchpin for the introduction of aryl, heteroaryl, alkynyl, and other moieties through well-established cross-coupling methodologies such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This guide details the most effective methods for the preparation of this compound, providing researchers with the necessary information to select and implement the optimal synthetic strategy for their specific needs.

Synthetic Strategies

The synthesis of this compound from indole is not a straightforward single-step bromination due to the high reactivity of the C3 position. Therefore, indirect methods are typically employed. The two primary strategies discussed in this guide are:

  • The Bartoli Indole Synthesis: A powerful method for the synthesis of 7-substituted indoles from ortho-substituted nitroarenes.

  • Directed C7-Bromination of N-Protected Indoles: A strategy that utilizes a directing group on the indole nitrogen to achieve regioselective bromination at the C7 position.

The Bartoli Indole Synthesis

The Bartoli indole synthesis is one of the most direct and flexible methods for preparing 7-substituted indoles. The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. For the synthesis of this compound, the readily available 1-bromo-2-nitrobenzene (B46134) is used as the starting material.

The reaction is generally performed at low temperatures in an ethereal solvent, such as tetrahydrofuran (B95107) (THF). Typically, three equivalents of the vinyl Grignard reagent are required for the reaction to proceed to completion with nitroarenes. The steric bulk of the ortho-substituent is crucial for the success of the reaction, as it facilitates the key[1][1]-sigmatropic rearrangement step in the mechanism.

Reaction Scheme:

Bartoli_Synthesis 1-bromo-2-nitrobenzene 1-bromo-2-nitrobenzene This compound This compound 1-bromo-2-nitrobenzene->this compound 1. Vinylmagnesium bromide (3 eq.), THF, -40 °C to rt 2. Aqueous work-up

Caption: General scheme for the Bartoli synthesis of this compound.

Materials:

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-bromo-2-nitrobenzene (1.0 eq.).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).

  • Slowly add a solution of vinylmagnesium bromide (3.0 eq.) in THF via the dropping funnel over a period of 1 hour, maintaining the internal temperature below -35 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x ).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Table 1: Representative Reaction Conditions and Yields for the Bartoli Synthesis of 7-Haloindoles

Ortho-Halo NitroareneProductYield (%)Reference
1-Bromo-2-nitrobenzeneThis compound~60-70%
1-Chloro-2-nitrobenzene7-Chloroindole~53%[2]
1-Fluoro-2-nitrobenzene7-Fluoroindole~45-55%[3]
Directed C7-Bromination of N-Protected Indoles

An alternative strategy for the synthesis of this compound involves the protection of the indole nitrogen with a suitable directing group, followed by regioselective bromination at the C7 position and subsequent deprotection. The directing group serves to sterically block other positions and/or electronically favor substitution at C7.

Commonly used protecting/directing groups include trialkylsilyl groups, such as triisopropylsilyl (TIPS), and pivaloyl groups. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a frequently used brominating agent for this purpose.

Workflow for Directed C7-Bromination:

Directed_Bromination_Workflow Indole Indole N_Protected_Indole N_Protected_Indole Indole->N_Protected_Indole Protection N_Protected_7_Bromoindole N_Protected_7_Bromoindole N_Protected_Indole->N_Protected_7_Bromoindole Regioselective C7-Bromination This compound This compound N_Protected_7_Bromoindole->this compound Deprotection

Caption: Workflow for the synthesis of this compound via directed C7-bromination.

Step 1: N-Protection of Indole

Materials:

  • Indole

  • Triisopropylsilyl chloride (TIPSCl)

  • Imidazole (B134444)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of indole (1.0 eq.) in anhydrous DMF, add imidazole (1.2 eq.).

  • Slowly add TIPSCl (1.1 eq.) to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude N-TIPS-indole is often used in the next step without further purification.

Step 2: C7-Bromination of N-TIPS-Indole

Materials:

  • N-TIPS-indole

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-TIPS-indole (1.0 eq.) in anhydrous THF and cool the solution to -78 °C.

  • Add a solution of NBS (1.05 eq.) in THF dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous sodium thiosulfate (B1220275) solution.

  • Extract the product with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield N-TIPS-7-bromoindole.

Step 3: Deprotection of N-TIPS-7-Bromoindole

Materials:

  • N-TIPS-7-bromoindole

  • Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M solution in THF)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve N-TIPS-7-bromoindole (1.0 eq.) in THF.

  • Add a solution of TBAF (1.1 eq.) at room temperature.

  • Stir the mixture for 1 hour.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to afford this compound.

Table 2: Comparison of Synthetic Strategies for this compound

MethodStarting MaterialKey ReagentsAdvantagesDisadvantages
Bartoli Synthesis1-Bromo-2-nitrobenzeneVinylmagnesium bromideDirect, one-pot synthesis of the indole core; good for 7-substitution.Requires handling of Grignard reagents; substrate scope can be limited.
Directed BrominationIndoleProtecting group (e.g., TIPSCl), NBS, Deprotecting agent (e.g., TBAF)Starts from readily available indole; can be adapted for other C7-functionalizations.Multi-step process (protection, bromination, deprotection); requires careful optimization of each step.

Reaction Mechanisms

Mechanism of the Bartoli Indole Synthesis

The mechanism of the Bartoli indole synthesis is a multi-step process that begins with the addition of the vinyl Grignard reagent to the nitro group of the ortho-substituted nitroarene. This is followed by the elimination of a magnesium species to form a nitrosoarene intermediate. A second equivalent of the Grignard reagent adds to the nitroso group. The key step is a[1][1]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho-substituent. Subsequent cyclization and tautomerization, followed by reaction with a third equivalent of the Grignard reagent and acidic work-up, leads to the final 7-substituted indole product.[4]

Bartoli_Mechanism cluster_0 Bartoli Indole Synthesis Mechanism o-Nitroarene o-Nitroarene Nitrosoarene Nitrosoarene o-Nitroarene->Nitrosoarene + Vinyl-MgBr - R-CO-MgBr Intermediate_A Intermediate_A Nitrosoarene->Intermediate_A + Vinyl-MgBr Intermediate_B Intermediate_B Intermediate_A->Intermediate_B [3,3]-Sigmatropic Rearrangement Intermediate_C Intermediate_C Intermediate_B->Intermediate_C Cyclization 7-Substituted Indole 7-Substituted Indole Intermediate_C->7-Substituted Indole + Vinyl-MgBr - Alkene - Mg(OH)Br + H+ (work-up)

Caption: Simplified mechanism of the Bartoli indole synthesis.

Mechanism of Directed C7-Bromination

The mechanism of directed C7-bromination of an N-protected indole is believed to proceed through an electrophilic aromatic substitution pathway. The directing group on the indole nitrogen influences the regioselectivity of the bromination. For silyl (B83357) protecting groups like TIPS, the bulky group may sterically hinder attack at the C2 position. Furthermore, coordination of the brominating agent (or a related electrophilic bromine species) with the directing group may facilitate delivery of the bromine to the proximate C7 position.

Characterization of this compound

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

TechniqueData
¹H NMR (CDCl₃) δ (ppm): 8.15 (br s, 1H, NH), 7.61 (d, J = 7.9 Hz, 1H, H4), 7.27 (dd, J = 7.6, 1.0 Hz, 1H, H6), 7.21 (t, J = 1.0 Hz, 1H, H2), 7.02 (t, J = 7.8 Hz, 1H, H5), 6.55 (dd, J = 3.1, 1.9 Hz, 1H, H3)
¹³C NMR (CDCl₃) δ (ppm): 135.2, 130.4, 128.9, 124.5, 122.3, 121.3, 119.8, 103.1
Mass Spec (EI) m/z (%): 197 (M⁺, 98), 195 (M⁺, 100), 116 (M⁺-Br, 85)
Appearance Off-white to pale yellow solid
Melting Point 41-44 °C

Conclusion

The synthesis of this compound is a key transformation for accessing a wide range of functionalized indole derivatives of interest to the pharmaceutical and agrochemical industries. This guide has detailed two primary and effective strategies: the Bartoli indole synthesis and the directed C7-bromination of N-protected indoles. The Bartoli synthesis offers a direct route from commercially available starting materials, while the directed bromination approach provides an alternative starting from indole itself. The choice of method will depend on the specific requirements of the research, including scale, available starting materials, and the need for further diversification of the indole core. The provided experimental protocols and comparative data serve as a valuable resource for researchers aiming to synthesize this important building block.

References

Spectroscopic Profile of 7-Bromoindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 7-bromoindole, a key heterocyclic building block in medicinal chemistry and materials science. The document details available and predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational resource for compound identification, purity assessment, and quality control.

Introduction

This compound (C₈H₆BrN, CAS No. 51417-51-7) is a substituted indole (B1671886) derivative. Its synthesis has been reported from this compound-2-carboxylic acid. The structural elucidation and confirmation of this compound rely heavily on a combination of spectroscopic techniques. This guide summarizes the key spectroscopic signatures of this compound.

Spectroscopic Data

The following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Where direct experimental data is not publicly available, predicted values based on spectroscopic principles and data from isomeric compounds are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of this compound is expected to show distinct signals for the six protons on the indole ring. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the aromatic ring currents. Predicted chemical shifts and coupling constants are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-1 (N-H)8.1 - 8.3broad singlet (br s)-
H-27.2 - 7.3triplet (t)J₂,₃ ≈ 2.5-3.0
H-36.5 - 6.6triplet (t)J₃,₂ ≈ 2.5-3.0
H-47.5 - 7.6doublet (d)J₄,₅ ≈ 7.5-8.0
H-57.0 - 7.1triplet (t)J₅,₄ ≈ 7.5-8.0, J₅,₆ ≈ 7.5-8.0
H-67.2 - 7.3doublet (d)J₆,₅ ≈ 7.5-8.0

Note: Predictions are based on typical chemical shifts for indole and substituted indoles. The solvent is assumed to be CDCl₃.

The ¹³C NMR spectrum of this compound will display eight signals corresponding to the carbon atoms of the indole core. The carbon atom attached to the bromine (C-7) is expected to have a lower chemical shift compared to the parent indole due to the heavy atom effect. A published ¹³C NMR spectrum is available on SpectraBase, though specific chemical shift values require a subscription.[1] Predicted chemical shifts are provided in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2124 - 126
C-3102 - 104
C-3a128 - 130
C-4121 - 123
C-5120 - 122
C-6129 - 131
C-7115 - 117
C-7a135 - 137

Note: Predictions are based on data from related bromoindoles and general substituent effects. The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and pyrrolic), C=C stretching of the aromatic rings, and the C-Br stretch.

Table 3: Predicted IR Absorption Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3450StrongN-H stretch
3100 - 3150MediumAromatic C-H stretch
1600 - 1620MediumC=C aromatic ring stretch
1450 - 1550MediumC=C aromatic ring stretch
700 - 800StrongC-H out-of-plane bending
550 - 650MediumC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum is expected to show a prominent molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative AbundanceAssignment
195/197HighMolecular ion [M]⁺
116MediumLoss of Br radical
89MediumLoss of HCN from the [M-Br]⁺ fragment

Experimental Protocols

Standard protocols for acquiring spectroscopic data for solid organic compounds are applicable to this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation : A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-10 ppm.

    • Number of Scans: 16-64.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition :

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-150 ppm.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2-5 seconds.

  • Processing : Apply appropriate Fourier transformation and phase correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR Method)
  • Sample Preparation : Place a small amount of solid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition :

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Processing : A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation : A mass spectrometer with an EI source.

  • Acquisition :

    • Ionization Energy: 70 eV.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined in the following diagram.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_output Final Report Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Technical Guide/ Whitepaper Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Conclusion

This technical guide consolidates the available and predicted spectroscopic data for this compound, providing a valuable resource for its identification and characterization. The presented NMR, IR, and MS data, along with standardized experimental protocols, will aid researchers in the fields of organic synthesis, drug discovery, and materials science in their work with this important indole derivative.

References

The Biological Activity of 7-Bromoindole Derivatives: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the multifaceted biological activities of 7-bromoindole derivatives, detailing their therapeutic potential, mechanisms of action, and the experimental methodologies used in their evaluation.

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a wide array of biological activities. The introduction of a bromine atom at the 7-position of the indole ring can significantly modulate the molecule's physicochemical properties, including its lipophilicity and electronic characteristics, thereby influencing its interaction with biological targets. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, antiviral, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, often through mechanisms that involve the disruption of cellular division and the induction of programmed cell death.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Certain this compound derivatives, particularly 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, have been identified as potent inhibitors of tubulin polymerization.[1][2] Microtubules, dynamic polymers of α- and β-tubulin, are crucial components of the mitotic spindle, which is essential for chromosome segregation during cell division. By binding to tubulin, these compounds disrupt microtubule dynamics, leading to mitotic arrest and subsequent induction of apoptosis.

The apoptotic cascade is often initiated through a caspase-dependent pathway. Studies have shown that active this compound derivatives can lead to the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -7), ultimately resulting in the cleavage of cellular substrates and the orchestrated dismantling of the cell.[1][2]

Quantitative Data: In Vitro Cytotoxicity

The anticancer efficacy of this compound derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for a series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles.

Compound2-Aryl SubstituentA549 (Lung Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)Reference
5e Phenyl9.9412.89[2]
5f 4-Fluorophenyl5.037.95[2]
5g 3-Chlorophenyl2.728.74[2]
5h 4-Methoxyphenyl3.2610.72[2]
Melphalan (Positive Control)>25>25[2]

Note: The original study also evaluated 7-acetyl and 3-unsubstituted intermediates, which generally showed lower cytotoxicity.[1][2]

Antimicrobial Activity

Halogenated indoles, including bromoindoles, have shown promise as antimicrobial agents. Their activity can be attributed to their ability to disrupt microbial processes such as biofilm formation and virulence factor production.

Mechanism of Action: Biofilm Inhibition and Virulence Attenuation

While specific mechanisms for this compound are still under investigation, related halogenated indoles have been shown to inhibit biofilm formation in pathogenic bacteria like Escherichia coli and Staphylococcus aureus.[3][4][5] This is a significant therapeutic strategy as biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Some indole derivatives have also been reported to reduce the production of virulence factors, effectively disarming the pathogens without necessarily killing them, which may reduce the selective pressure for developing resistance.[4]

Quantitative Data: Minimum Inhibitory Concentration (MIC)
CompoundMicroorganismMIC (µg/mL)Reference
4-Bromoindole (B15604)Escherichia coli O157:H7100[3][5]
5-Bromoindole (B119039)Escherichia coli O157:H7200[3][5]
7-ChloroindoleVibrio parahaemolyticus200[3]

Note: A quantitative structure-activity relationship (QSAR) analysis has suggested that halogenation at positions C-4 or C-5 of the indole ring is beneficial for antimicrobial activity, while substitution at C-7 may be detrimental in some cases.[3][5]

Anti-inflammatory Activity

Certain bromoindoles have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of its target genes. Some indole derivatives have been shown to exert their anti-inflammatory effects by inhibiting this pathway.

Antiviral and Neuroprotective Activities

The antiviral and neuroprotective activities of this compound derivatives are less extensively studied compared to their anticancer and antimicrobial properties. However, the broader class of indole derivatives has shown significant potential in these areas.

Antiviral Potential

Indole-containing compounds have been investigated as antiviral agents against a range of viruses, including HIV, HCV, and influenza virus.[6][7][8][9] Their mechanisms of action are diverse and can involve the inhibition of viral entry, replication, or the function of key viral enzymes.[7] For instance, some indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV.[6] While specific data for this compound derivatives is limited, the indole scaffold represents a promising starting point for the development of novel antiviral drugs.

Neuroprotective Potential

Indole derivatives have been explored for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[10][11][12][13] Their mechanisms of action often involve the modulation of signaling pathways related to oxidative stress, inflammation, and apoptosis.[11][12][13] For example, some indole compounds have been shown to protect neuronal cells from oxidative stress-induced damage.[12][13] The Nrf2/HO-1 and CREB-BDNF signaling pathways are among the key pathways implicated in the neuroprotective effects of phytochemicals, including some indole derivatives.[[“]]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well.

  • Incubation: Incubate the plate for 1.5 hours at 37 °C.

  • Formazan Solubilization: Remove the MTT solution and add 130 µL of Dimethyl Sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Incubate the plate for 15 minutes at 37 °C with shaking. Measure the absorbance at 492 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm.

Protocol:

  • Reagent Preparation: Reconstitute purified tubulin (e.g., >99% pure) to a concentration of 3 mg/mL in a suitable buffer (e.g., G-PEM buffer).

  • Reaction Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

  • Compound Addition: Add the this compound derivatives at various concentrations (e.g., 0.1 µM–10 µM). Include a vehicle control and positive controls (e.g., colchicine (B1669291) as an inhibitor, paclitaxel (B517696) as a stabilizer).

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37 °C. Record the absorbance at 340 nm every 60 seconds for one hour.

  • Data Analysis: Plot the absorbance as a function of time to generate polymerization curves. Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Caspase-3/7 Activity Assay

This assay measures the activation of the executioner caspases 3 and 7, which are key mediators of apoptosis.

Principle: The assay utilizes a proluminescent caspase-3/7 substrate containing the tetrapeptide sequence DEVD. Cleavage of this substrate by active caspases releases a substrate for luciferase, generating a luminescent signal that is proportional to caspase activity.

Protocol:

  • Cell Treatment: Treat cells with the this compound derivatives at their respective IC50 concentrations for a specified time (e.g., 24 hours). Include untreated cells as a negative control and a known apoptosis inducer as a positive control.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: Add the Caspase-Glo® 3/7 Reagent to each well of the cell culture plate.

  • Incubation: Mix the contents of the wells and incubate at room temperature for a specified time (e.g., 1-2 hours) to allow for cell lysis and the caspase reaction.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity relative to the untreated control.

Antimicrobial Susceptibility Testing (MIC Determination)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to approximately 10⁷ CFU/mL in a suitable broth, such as Luria-Bertani (LB) broth).

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in a 96-well microplate to achieve a range of final concentrations (e.g., from 5 to 1000 µg/mL).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions.

  • Incubation: Incubate the plate at 37 °C for 24 hours under appropriate conditions (e.g., without shaking).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. One common approach is the Fischer indole synthesis. The following is a general protocol for the synthesis of 7-substituted indoles that can be adapted for this compound derivatives.

General Protocol for Fischer Indole Synthesis:

  • Hydrazone Formation: React a suitable ortho-functionalized aniline (B41778) (e.g., 2-bromoaniline) with a ketone or aldehyde (e.g., ethyl pyruvate) to form the corresponding hydrazone. This reaction is typically carried out under acidic conditions.

  • Cyclization: The formed hydrazone is then cyclized to the indole ring. This step is often catalyzed by a Brønsted or Lewis acid (e.g., polyphosphoric acid, zinc chloride) and may require heating.

  • Work-up and Purification: After the reaction is complete, the reaction mixture is worked up by neutralization and extraction with an organic solvent. The crude product is then purified by techniques such as column chromatography or recrystallization.

For a more detailed and specific protocol for the synthesis of 5,7-dibromoindoles via a double arylation, which can be adapted, please refer to the literature on Suzuki-Miyaura coupling reactions of haloindoles.[15]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the biological activity of this compound derivatives. The following diagrams were generated using the DOT language.

Signaling Pathways

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylates IκB IkB IκB Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Bromoindole This compound Derivative Bromoindole->IKK_complex Inhibits DNA DNA NFkB_n->DNA Binds to DNA Genes Pro-inflammatory Genes DNA->Genes Transcription Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->Receptor Activates

Caption: Inhibition of the NF-κB Signaling Pathway.

G Microtubule Microtubule Bromoindole This compound Derivative Bromoindole->Microtubule Inhibits Polymerization Tubulin Tubulin Bromoindole->Tubulin Binds to Mitotic_Spindle Mitotic Spindle Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of Tubulin Polymerization Inhibition.

Experimental Workflows

G Primary_Screening Primary Screening: MTT Assay on Cancer Cell Lines Hit_Identification Hit Identification: Select Compounds with Low IC50 Values Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Mechanism of Action Studies Hit_Identification->Secondary_Assays Active Compounds Tubulin_Assay Tubulin Polymerization Assay Secondary_Assays->Tubulin_Assay Caspase_Assay Caspase Activity Assay Secondary_Assays->Caspase_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization In_Vivo In Vivo Studies: Animal Models Lead_Optimization->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Workflow for Anticancer Drug Screening.

G Primary_Screening Primary Screening: Broth Microdilution Assay (MIC Determination) Hit_Identification Hit Identification: Select Compounds with Low MIC Values Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays: Mechanism of Action Studies Hit_Identification->Secondary_Assays Active Compounds Biofilm_Assay Biofilm Inhibition Assay Secondary_Assays->Biofilm_Assay Virulence_Assay Virulence Factor Assay Secondary_Assays->Virulence_Assay Lead_Optimization Lead Optimization: Structure-Activity Relationship (SAR) Studies Secondary_Assays->Lead_Optimization In_Vivo In Vivo Studies: Infection Models Lead_Optimization->In_Vivo End End: Preclinical Candidate In_Vivo->End

Caption: Workflow for Antimicrobial Drug Discovery.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer and antimicrobial agents, coupled with the potential for anti-inflammatory, antiviral, and neuroprotective applications, underscores their significance in drug discovery and development. The methodologies and data presented in this technical guide provide a solid foundation for researchers to further explore and harness the therapeutic potential of this important class of molecules. Future work should focus on expanding the structure-activity relationship studies, elucidating the detailed mechanisms of action across different therapeutic areas, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to advance them towards clinical development.

References

7-Bromoindole as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Bromoindole as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1][2] The strategic functionalization of the indole ring is a cornerstone of modern medicinal chemistry and materials science. This compound has emerged as a highly versatile and valuable building block in organic synthesis.[2] Its bromine atom at the C7 position provides a reactive handle for a wide array of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2] This allows for the construction of complex molecular architectures and the introduction of diverse functionalities, making it an indispensable tool for drug discovery and the development of novel organic materials.[3]

This technical guide provides a comprehensive overview of this compound's utility as a synthetic intermediate. It covers its reactivity in key cross-coupling reactions, provides detailed experimental protocols, and summarizes quantitative data to aid in reaction optimization. Furthermore, it explores the biological significance of this compound derivatives, illustrating their interaction with key signaling pathways.

The Role of N-Protection in the Reactivity of this compound

The nitrogen atom of the indole ring can influence its reactivity. N-protection is often a crucial step to enhance stability, improve solubility, and prevent undesired side reactions during synthetic transformations.[3][4] The choice of the protecting group is critical as it can significantly impact the outcome of a reaction.[4] Some commonly used N-protecting groups for this compound include tert-butoxycarbonyl (Boc), tosyl (Ts), and (2-(trimethylsilyl)ethoxy)methyl (SEM).

  • tert-Butoxycarbonyl (Boc): The Boc group is widely favored due to its stability under basic conditions and its facile removal under acidic conditions.[4] N-Boc-7-bromoindole often provides good to excellent yields in various cross-coupling reactions.[4]

  • Tosyl (Ts): N-Tosyl protection offers high stability and can activate the indole ring. However, its removal requires harsh reductive or strongly basic conditions, which may not be compatible with sensitive functional groups.[4]

  • (2-(trimethylsilyl)ethoxy)methyl (SEM): The SEM group provides robust protection under a wide range of conditions and can be removed under specific fluoride-mediated or acidic conditions, offering an orthogonal deprotection strategy.[4]

The following diagram illustrates the decision-making process for selecting an appropriate N-protecting group.

N_Protecting_Group_Selection Start Select N-Protecting Group for this compound Boc N-Boc (tert-Butoxycarbonyl) Start->Boc Need for mild acidic deprotection & good yields in cross-coupling Ts N-Ts (Tosyl) Start->Ts High stability required & harsh deprotection is tolerable SEM N-SEM ((2-(trimethylsilyl)ethoxy)methyl) Start->SEM Orthogonal deprotection strategy needed (fluoride-mediated or acidic) Boc_info Widely favored, stable to bases. Boc->Boc_info Ts_info Activates indole ring, harsh removal. Ts->Ts_info SEM_info Robust protection, specific removal conditions. SEM->SEM_info

Caption: Decision matrix for N-protecting group selection.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which enable the formation of carbon-carbon and carbon-heteroatom bonds.[2][3] These reactions are fundamental in modern organic synthesis for building complex molecules from simpler precursors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound.[2][5] It is widely used for the synthesis of biaryls and substituted aromatic compounds.

General Reaction Scheme:

The following diagram outlines a typical experimental workflow for a Suzuki-Miyaura coupling reaction with this compound.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Combine this compound, boronic acid, base, and Pd catalyst in a Schlenk flask B Evacuate and backfill with inert gas (e.g., Argon) A->B C Add degassed solvent(s) B->C D Heat to desired temperature (e.g., 80-120 °C) with stirring C->D E Monitor progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent, wash with water and brine F->G H Dry organic layer and concentrate G->H I Purify by flash column chromatography H->I

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Comparative Data for Suzuki-Miyaura Coupling of Bromoindoles

SubstrateBoronic AcidPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5,7-dibromoindolePhenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)191
5,7-dibromo-3-formylindoleIndole-5-boronic acidPd(PPh₃)₄ (3)-Na₂CO₃H₂O120 (MW)177
6-ChloroindolePhenylboronic acidXPhos-Pd-G2 (1.5)-K₃PO₄Dioxane/H₂O605-897
3-Chloroindazole5-Indoleboronic acidPd₂(dba)₃ (2)XPhos (3)K₃PO₄Dioxane/H₂O1001285

Data compiled from various sources on structurally related bromoindoles.[1]

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[3]

General Reaction Scheme:

Table 2: Heck Coupling of Bromoindoles - Reaction Conditions

Bromoindole SubstrateOlefinPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-Boc-7-bromoindoleStyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1001685
N-Ts-7-bromoindolen-Butyl acrylatePd(OAc)₂ (1)PPh₃ (2)NaOAcDMA1202478
This compoundMethyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃Acetonitrile801292
Sonogashira Coupling

The Sonogashira coupling is used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide.[2][6]

General Reaction Scheme:

Table 3: Sonogashira Coupling of Bromoindoles - Reaction Conditions

Bromoindole SubstrateAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-Boc-7-bromoindolePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF65891
N-SEM-7-bromoindoleTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPAToluene (B28343)801288
This compound1-HexynePd(OAc)₂ (1.5)CuI (3)K₂CO₃DMF100682
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine.[7]

General Reaction Scheme:

Table 4: Buchwald-Hartwig Amination of Bromo-Heterocycles - Reaction Conditions

SubstrateAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
N-Bn-4-bromo-7-azaindoleBenzamidePd(OAc)₂ (5)Xantphos (10)K₃PO₄Dioxane100388
N-Bn-4-bromo-7-azaindoleMorpholinePd₂(dba)₃ (5)Xantphos (10)Cs₂CO₃Dioxane1002.594
7-Bromo-1-tetraloneAnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1101889

Data for closely related substrates are presented to illustrate typical reaction conditions.[7][8]

Experimental Protocols

Synthesis of N-Boc-7-bromoindole
  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) at 0 °C, add di-tert-butyl dicarbonate (B1257347) (Boc₂O, 1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford N-Boc-7-bromoindole.

General Protocol for Suzuki-Miyaura Coupling
  • In an oven-dried Schlenk tube, combine N-protected this compound (1.0 eq), the corresponding boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[5]

  • Seal the tube, evacuate, and backfill with argon or nitrogen (repeat three times).

  • Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.[5]

  • Heat the reaction mixture to 80-100 °C and stir for the specified time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a solution of N-protected this compound (1.0 eq) in an anhydrous solvent like THF or DMF, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) cocatalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or DIPA).[6]

  • Degas the mixture by bubbling with argon for 10-15 minutes.

  • Add the terminal alkyne (1.1-1.5 eq) via syringe.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until completion (monitor by TLC).

  • Dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add N-protected this compound (1.0 eq), the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 eq).[7]

  • Seal the tube, evacuate, and backfill with an inert gas.

  • Add the anhydrous solvent (e.g., toluene or dioxane), followed by the amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography.

This compound in the Synthesis of Biologically Active Molecules

This compound is a key starting material for the synthesis of various biologically active compounds, including marine alkaloids and kinase inhibitors.

Meridianins: Marine Alkaloids with Kinase Inhibitory Activity

Meridianins are a class of marine-derived indole alkaloids that exhibit potent inhibitory activity against various protein kinases, such as cyclin-dependent kinases (CDKs), DYRK1A, and CLK1.[9] These kinases are important targets in cancer therapy. The synthesis of meridianin derivatives often starts from bromoindoles, including this compound. The bromine atom's position on the indole ring significantly influences the biological potency of the final compound.[9] For instance, 7-bromo analogues have shown particularly high activity against DYRK1A and CLK1.[9]

The synthesis of meridianin derivatives from this compound typically involves:

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, and its overactivation is a hallmark of many cancers.[10][11] Derivatives of bromoindoles have been developed as potent inhibitors of EGFR tyrosine kinase.[10] Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The diagram below illustrates a simplified EGFR signaling pathway and the point of inhibition by this compound derivatives.

EGFR_Pathway cluster_downstream Downstream Signaling Cascades EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimer Dimerization & Autophosphorylation EGFR->Dimer Ligand Binding RAS_RAF RAS-RAF-MAPK Pathway Dimer->RAS_RAF PI3K_AKT PI3K-AKT Pathway Dimer->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimer->JAK_STAT Inhibitor This compound Derivative Inhibitor->Dimer Inhibits Kinase Activity Proliferation Cell Proliferation, Survival, Invasion RAS_RAF->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

This compound is a fundamentally important building block in modern organic synthesis. Its amenability to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, provides chemists with a powerful tool for the construction of complex molecular frameworks. The strategic selection of N-protecting groups further enhances its synthetic utility. The application of this compound in the synthesis of biologically active molecules, such as meridianin-based kinase inhibitors and EGFR signaling pathway modulators, highlights its significance in drug discovery and medicinal chemistry. The data and protocols presented in this guide offer a practical resource for researchers aiming to leverage the synthetic potential of this compound in their work.

References

The Discovery and Isolation of Novel Bromoindoles: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Brominated indoles, a prominent class of heterocyclic compounds, have emerged as a significant area of interest for researchers, scientists, and drug development professionals. Primarily sourced from marine organisms, these natural products and their synthetic analogs exhibit a wide spectrum of potent biological activities, marking them as promising candidates for novel therapeutics.[1] The presence of one or more bromine atoms on the indole (B1671886) nucleus enhances their lipophilicity and modifies their electronic properties, often leading to increased potency and target selectivity compared to their non-halogenated counterparts.[1] This guide provides a comprehensive overview of the discovery, isolation, characterization, and biological evaluation of novel bromoindoles, complete with detailed experimental protocols and data presented for comparative analysis.

Discovery of Novel Bromoindoles: Marine and Synthetic Frontiers

The marine environment, particularly sponges, tunicates, and molluscs, is a rich reservoir of structurally diverse and biologically active bromoindoles.[2][3] These organisms utilize these compounds as a chemical defense mechanism against predators.[2] Recent explorations have led to the identification of several novel bromoindoles.

For instance, a study on the Icelandic marine sponge Geodia barretti led to the targeted isolation of seven bromoindole alkaloids, including three new metabolites: geobarrettin A–C.[4][5] Another investigation of the colonial tunicate Didemnum sp. from Korea resulted in the discovery of a new bromoindole alkaloid, 16-epi-18-acetyl herdmanine D, along with two known bromoindole-containing compounds.[6] Similarly, two novel dibrominated indole enamides, Tanjungides A and B, were isolated from the tunicate Diazona cf formosa.[7] Bioassay-guided fractionation of extracts from the marine mollusc Dicathais orbita also identified several brominated indoles with significant anti-inflammatory activity.[8]

Beyond natural sources, synthetic chemistry provides a powerful avenue for the creation of novel bromoindole derivatives with tailored properties.[9] Researchers have developed various synthetic routes, such as the radical cyclization of 2-bromoindoles to produce complex structures like hexahydropyrrolo[3,4-b]indoles.[10][11] The synthesis of novel 5-bromoindole-2-carboxylic acid derivatives has also been a focus, leading to compounds with potent anticancer activities.[12]

Table 1: Recently Discovered Novel Bromoindoles from Natural Sources

Compound NameSource OrganismReported Biological ActivityReference(s)
Geobarrettin A-CGeodia barretti (Marine Sponge)Anti-inflammatory[4][5]
16-epi-18-acetyl herdmanine DDidemnum sp. (Colonial Tunicate)Potential anti-inflammatory[6]
Tanjungides A & BDiazona cf formosa (Tunicate)Antitumoral[7]
Tulongicin ATopsentia sp. (Marine Sponge)Antimicrobial (against Staphylococcus aureus)[2]
5,6-dibromo-L-hypaphorineHyrtios sp. (Marine Sponge)Weak PLA2 inhibition, significant antioxidant activity[2]

Isolation and Structure Elucidation: From Crude Extract to Pure Compound

The journey from a biological source to a pure, characterized bromoindole involves a systematic workflow of extraction, purification, and spectroscopic analysis.

Experimental Protocol 1: General Isolation and Purification of Bromoindoles from Marine Sponges
  • Sample Preparation: Freeze-dry the collected marine sponge material to remove water and then grind it into a fine powder to maximize the surface area for extraction.[6]

  • Extraction: Perform exhaustive extraction of the powdered sponge material using a mixture of organic solvents, typically dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH) at a 1:1 ratio.[6] The combined extracts are then concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: Suspend the crude extract in a MeOH/water mixture and partition it sequentially against solvents of increasing polarity, such as hexanes and ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.[6]

  • Preliminary Fractionation: Subject the bioactive fraction (e.g., the EtOAc-soluble portion) to Vacuum Liquid Chromatography (VLC) or Medium Pressure Liquid Chromatography (MPLC) on a silica (B1680970) gel or C18-reversed phase column. Elute with a gradient solvent system (e.g., from hexane (B92381) to EtOAc to MeOH) to yield several sub-fractions.

  • High-Performance Liquid Chromatography (HPLC): Purify the sub-fractions containing the target compounds using preparative or semi-preparative HPLC. This step is crucial for separating closely related compounds and obtaining pure isolates. A C18 column with a gradient of acetonitrile/water or MeOH/water is commonly used.

  • Purity Assessment: Analyze the final isolated compounds by analytical HPLC with a photodiode array (PDA) detector to confirm their purity.

G cluster_workflow Isolation and Purification Workflow Start Marine Organism Sample (e.g., Sponge) Prep Freeze-Drying & Grinding Start->Prep Collection Extract Solvent Extraction (DCM/MeOH) Prep->Extract Preparation Partition Solvent-Solvent Partitioning (Hexane, EtOAc, BuOH) Extract->Partition Crude Extract Fractionate Chromatographic Fractionation (VLC / MPLC) Partition->Fractionate Bioactive Fraction Purify High-Performance Liquid Chromatography (HPLC) Fractionate->Purify Enriched Fractions End Pure Bromoindole Isolate Purify->End Isolation

Caption: A typical workflow for the isolation and purification of bromoindoles.

Experimental Protocol 2: Spectroscopic Analysis for Structure Elucidation

The definitive structure of a novel bromoindole is determined using a combination of spectroscopic techniques.[13][14]

  • Mass Spectrometry (MS):

    • Sample Preparation: Dissolve a small amount of the pure compound in a volatile solvent (e.g., methanol or acetonitrile).

    • Instrumentation: Utilize a High-Resolution Electrospray Ionization Mass Spectrometer (HRESIMS) to obtain an accurate mass measurement.

    • Data Analysis: Determine the molecular formula from the exact mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br isotopes result in two peaks of nearly equal intensity separated by two mass units).[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 1-5 mg of the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube.[17]

    • Instrumentation: Record spectra on a 400 MHz or higher field NMR spectrometer.[17]

    • Data Acquisition: Acquire a suite of 1D and 2D NMR spectra:

      • ¹H NMR: To identify proton environments and their couplings.

      • ¹³C NMR: To determine the number and type of carbon atoms.

      • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.

    • Data Processing: Process the data using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like TMS.[17]

  • Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy:

    • IR Spectroscopy: Prepare the sample as a KBr pellet or a thin film. The resulting spectrum helps identify key functional groups, such as N-H and C=O stretches.[13]

    • UV-Vis Spectroscopy: Dissolve the sample in a suitable solvent (e.g., ethanol (B145695) or methanol) and record the absorption spectrum. This provides information about the electronic conjugation within the indole chromophore.[13]

G cluster_elucidation Structure Elucidation Workflow Pure_Compound Pure Isolated Compound HRESIMS High-Resolution MS Pure_Compound->HRESIMS NMR 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) Pure_Compound->NMR Other_Spec IR & UV-Vis Spectroscopy Pure_Compound->Other_Spec Data_Analysis Combined Spectroscopic Data Analysis HRESIMS->Data_Analysis Molecular Formula NMR->Data_Analysis Connectivity Other_Spec->Data_Analysis Functional Groups Proposed_Structure Proposed Structure Data_Analysis->Proposed_Structure Confirmation Structure Confirmation (e.g., Synthesis or X-ray) Proposed_Structure->Confirmation Final_Structure Elucidated Structure Confirmation->Final_Structure

Caption: Workflow for the spectroscopic analysis and structure elucidation.

Table 2: Representative Spectroscopic Data for 5-Bromoindole

TechniqueDataReference(s)
¹H NMR (CDCl₃)δ ~8.10 (br s, N-H), ~7.76 (d, H-4), ~7.27 (d, H-7), ~7.21 (dd, H-6), ~7.19 (t, H-2), ~6.47 (t, H-3)[15]
¹³C NMR (CDCl₃)δ 134.7 (C-7a), 129.9 (C-3a), 125.3 (C-2), 124.8 (C-6), 121.8 (C-4), 113.0 (C-5), 112.5 (C-7), 102.3 (C-3)[15]
Mass Spec (EI) Molecular Ion (M⁺) at m/z 195/197 (characteristic Br isotopic pattern)[15]
IR (KBr) ~3400 cm⁻¹ (N-H stretch)[15]

Biological Activities and Underlying Mechanisms

Bromoindoles have garnered significant attention for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][18]

Anti-inflammatory Activity

Several bromoindoles isolated from the marine mollusc Dicathais orbita, such as 6-bromoindole (B116670) and 6-bromoisatin, have demonstrated potent anti-inflammatory properties.[8] They significantly inhibit the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin (B15479496) E2 (PGE2).[8] A key mechanism of action is the inhibition of the translocation of the nuclear factor kappa B (NF-κB) to the nucleus, which in turn downregulates the expression of pro-inflammatory genes.[1][8]

G cluster_pathway Inhibition of NF-κB Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) IKK IKK Activation LPS->IKK Bromoindoles Bromoindoles (e.g., 6-Bromoisatin) IkB IκBα Degradation Bromoindoles->IkB Inhibits IKK->IkB NFkB_translocation NF-κB Translocation to Nucleus IkB->NFkB_translocation Gene_Expression Pro-inflammatory Gene Expression (TNFα, iNOS, COX-2) NFkB_translocation->Gene_Expression Inflammation Inflammatory Response Gene_Expression->Inflammation

Caption: Bromoindoles inhibit the NF-κB signaling pathway.

Anticancer Activity

5-Bromoindole derivatives have shown particular promise as anticancer agents.[12][18] Their mechanisms often involve targeting key oncogenic pathways. For example, novel 5-bromoindole-2-carboxylic acid derivatives have been shown to be potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[12] Inhibition of this receptor leads to cell cycle arrest and the induction of apoptosis in cancer cell lines such as HepG2 (liver), A549 (lung), and MCF-7 (breast).[12][18] Other indole derivatives act as anticancer agents by disrupting the mitotic spindle, which is essential for cell division, thereby preventing cancer cell proliferation.[12][18]

Antimicrobial and Antiviral Activities

Bromoindoles have also been reported to possess significant antimicrobial activity. Tulongicin A, isolated from a Topsentia sp. sponge, showed strong activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) of 1.2 µg/mL.[2] Furthermore, the indole scaffold is a known pharmacophore in antiviral drug development, with derivatives showing activity against viruses like HIV by inhibiting viral fusion with host cells.[18][19][20]

Table 3: Quantitative Bioactivity Data for Selected Bromoindoles

CompoundBiological ActivityAssayIC₅₀ / MICReference(s)
5-BromoisatinAnti-inflammatoryNO inhibition in RAW264.7 cells34.3 µg/mL (151.6 µM)[8]
6-BromoindoleAnti-inflammatoryNO inhibition in RAW264.7 cellsSimilar to 5-Bromoisatin[8]
BarettinAnti-inflammatoryIL-10 secretion in human DCs11.8 µM[4][5]
BarettinAnti-inflammatoryIL-12p40 secretion in human DCs21.0 µM[4][5]
Tulongicin AAntibacterialStaphylococcus aureusMIC = 1.2 µg/mL[2]
Compound 6j (Synthetic)Antiviral (HIV-1)Cell-cell fusion inhibitionEC₅₀ = 0.2 µM[19][20]
5,6-dibromo-L-hypaphorineEnzyme InhibitionBee venom PLA₂IC₅₀ = 0.2 mM[2]

Conclusion

Brominated indoles, sourced from both the vast chemical diversity of the marine environment and the ingenuity of synthetic chemistry, represent a highly valuable class of molecules for drug discovery. Their diverse and potent biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, underscore their therapeutic potential.[1] The systematic application of modern isolation techniques and powerful spectroscopic methods is essential for the continued discovery and characterization of novel bromoindoles. The detailed protocols and compiled data within this guide serve as a foundational resource for researchers dedicated to exploring and harnessing the promise of these remarkable compounds for the development of next-generation therapeutics.

References

Theoretical Insights into the Reactivity of 7-Bromoindole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intrinsic reactivity of key molecular scaffolds is paramount for designing efficient synthetic routes and novel molecular entities. This in-depth technical guide delves into the theoretical underpinnings of 7-bromoindole's reactivity, providing a framework for predicting its behavior in various chemical transformations.

This compound is a versatile building block in organic synthesis, particularly valued for its utility in metal-catalyzed cross-coupling reactions. The bromine atom at the 7-position serves as a convenient handle for introducing molecular complexity, making it a crucial intermediate in the synthesis of pharmaceuticals and functional materials. This guide summarizes key theoretical concepts that govern its reactivity, supported by available quantitative data and detailed experimental protocols for its principal reactions.

Core Theoretical Concepts of this compound Reactivity

The reactivity of this compound is dictated by the electron distribution within its bicyclic aromatic system. Theoretical calculations, primarily using Density Functional Theory (DFT), provide valuable insights into its electronic structure and, consequently, its susceptibility to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a region of negative potential (red/yellow) associated with the pyrrole (B145914) nitrogen and the π-system of the indole (B1671886) ring, indicating these as likely sites for electrophilic attack. Conversely, a region of positive potential (blue) would be expected around the N-H proton and in the vicinity of the bromine atom, particularly along the C-Br bond axis, suggesting these as potential sites for interaction with nucleophiles or bases.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. NBO analysis can quantify the partial charges on each atom, offering a more nuanced view of the electrophilic and nucleophilic centers than a simple consideration of electronegativity. For this compound, NBO analysis would provide specific values for the partial positive charge on the carbon atom attached to the bromine (C7) and the partial negative charges on the nitrogen and other carbon atoms of the indole ring. This information is crucial for understanding the regioselectivity of reactions.

Fukui Functions

Fukui functions are reactivity indices derived from DFT that can predict the most likely sites for electrophilic, nucleophilic, and radical attack on a molecule. The Fukui function, ƒ+(r), indicates the propensity of a site to accept an electron (nucleophilic attack), while ƒ-(r) indicates its propensity to donate an electron (electrophilic attack). For this compound, calculation of the condensed Fukui functions for each atom would provide a quantitative ranking of the reactivity of different positions on the indole ring towards various reagents.

Key Reactions of this compound: Mechanisms and Protocols

The bromine atom at the 7-position makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.

Suzuki_Miyaura_Coupling This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Arylboronic acid Arylboronic acid Transmetalation Transmetalation Arylboronic acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Base->Transmetalation Pd(II)_Intermediate Ar-Pd(II)-Br(L)n Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Intermediate->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration 7-Arylindole 7-Arylindole Reductive_Elimination->7-Arylindole

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound [1]

  • Materials: this compound (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), Na₂CO₃ (2.0 mmol), and a solvent mixture of toluene (B28343) (4 mL), ethanol (B145695) (1 mL), and water (1 mL).

  • Setup: To a round-bottom flask, add this compound, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Degassing: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.

  • Reaction: Add the degassed solvent mixture via syringe. Heat the reaction mixture to reflux (approximately 80-100 °C) and stir for 12-24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)-X(L)2 Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Alkyne Ar-Pd(II)-C≡CR Transmetalation->Ar-Pd(II)-Alkyne Reductive_Elimination Reductive Elimination Ar-Pd(II)-Alkyne->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Alkyne 7-Alkynylindole Reductive_Elimination->Ar-Alkyne This compound This compound This compound->Oxidative_Addition Cu(I)X Cu(I)X Cu-Acetylide Cu-C≡CR Cu(I)X->Cu-Acetylide Alkyne Terminal Alkyne Alkyne->Cu-Acetylide Deprotonation Base Base Base->Cu-Acetylide Cu-Acetylide->Transmetalation Buchwald_Hartwig_Amination This compound This compound Oxidative_Addition Oxidative Addition This compound->Oxidative_Addition Amine Amine Amine_Coordination Amine Coordination Amine->Amine_Coordination Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative_Addition Base Base Deprotonation Deprotonation Base->Deprotonation Pd(II)_Intermediate Ar-Pd(II)-Br(L)n Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Intermediate->Amine_Coordination Pd(II)_Amine_Complex [Ar-Pd(II)(HNR2)(L)n]Br Amine_Coordination->Pd(II)_Amine_Complex Pd(II)_Amine_Complex->Deprotonation Pd(II)_Amido_Complex Ar-Pd(II)-NR2(L)n Deprotonation->Pd(II)_Amido_Complex Reductive_Elimination Reductive Elimination Pd(II)_Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Catalyst Regeneration 7-Aminoindole 7-Aminoindole Reductive_Elimination->7-Aminoindole

References

7-Bromoindole: A Technical Guide to Solubility and Stability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the solubility and stability of 7-Bromoindole, a key heterocyclic compound of interest in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering a consolidated resource on the essential physicochemical properties and analytical methodologies for this compound.

Executive Summary

This compound is a substituted indole (B1671886) derivative that serves as a versatile building block in the synthesis of various biologically active molecules. Its utility in medicinal chemistry, particularly in the development of antimicrobial and other therapeutic agents, necessitates a thorough understanding of its solubility and stability characteristics. This guide summarizes the available data, provides detailed experimental protocols for in-house determination of these properties, and outlines its known biological activities.

Physicochemical Properties

While specific, publicly available quantitative solubility and stability data for this compound is limited, its general properties and those of related compounds provide a baseline for its behavior.

  • Molecular Formula: C₈H₆BrN

  • Molecular Weight: 196.04 g/mol

  • Appearance: Solid

  • Melting Point: 41-44 °C

  • Boiling Point: 85-86 °C at 0.2 mmHg

  • Density: 1.66 g/cm³

Solubility Profile

Estimated Solubility in Common Solvents

The following table provides an estimate of solubility based on the behavior of similar indole compounds. Note: This data is for estimation purposes only. Experimental verification is crucial for any research or development application.

SolventEstimated Solubility
Dimethyl Sulfoxide (B87167) (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSparingly Soluble
EthanolSparingly Soluble
WaterLow to Insoluble

Stability Profile

This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to store the powder at -20°C, where it can be stable for up to three years. In solvent, storage at -80°C is recommended for a stability of up to six months. Conditions to avoid include exposure to strong oxidizing agents and excessive heat.

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.

Experimental Protocols

The following sections detail standardized, adaptable protocols for determining the solubility and stability of this compound.

Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[2]

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.[3]

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 sep1 Allow solid to settle equil1->sep1 sep2 Centrifuge sample sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Dilute aliquot ana1->ana2 ana3 Analyze concentration (HPLC/UV-Vis) ana2->ana3 ana4 Calculate solubility ana3->ana4

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Protocol for Stability Assessment: Forced Degradation Study

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop a stability-indicating analytical method.[4]

Methodology:

  • Stress Conditions: Subject this compound (in solid state and in solution) to a variety of stress conditions as recommended by ICH guidelines[4][5]:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for a specified time.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for a specified time.

    • Oxidative Degradation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Dry heat at a temperature above accelerated testing conditions (e.g., 80 °C).

    • Photostability: Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents and subject them to the stress conditions. For solid-state studies, expose the powder directly.

  • Development of Stability-Indicating HPLC Method:

    • Develop a reverse-phase HPLC method capable of separating the parent this compound peak from all degradation product peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Analysis of Stressed Samples: Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Data Evaluation: Identify and quantify the degradation products. The extent of degradation should ideally be between 5-20% for the development of a robust method.[6]

G cluster_stress Forced Degradation Conditions start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxid Oxidation (H2O2) start->oxid therm Thermal Stress start->therm photo Photostability start->photo hplc Develop Stability-Indicating HPLC Method acid->hplc base->hplc oxid->hplc therm->hplc photo->hplc analysis Analyze Stressed Samples by HPLC hplc->analysis data Identify & Quantify Degradants analysis->data

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Biological Activity and Mechanism of Action

While not a classical signaling pathway inhibitor in mammalian cells, this compound and related indole derivatives have demonstrated significant anti-virulence activity against the pathogenic bacterium Staphylococcus aureus.[7] The proposed mechanism does not involve killing the bacteria but rather disarming them.

The anti-virulence mechanism of indole derivatives against S. aureus involves the following key steps[7]:

  • Inhibition of Virulence Factor Production: Compounds like 7-benzyloxyindole (B21248) (a derivative of this compound) have been shown to inhibit the production of staphyloxanthin, the carotenoid pigment that gives S. aureus its golden color and protects it from the host's immune response.[7]

  • Repression of Virulence Genes: Transcriptional analyses have revealed that these compounds repress the expression of several key virulence genes, including those for α-hemolysin (hla) and enterotoxins (seb).[7]

  • Modulation of Regulatory Genes: The expression of important global regulatory genes such as agrA and sarA, which control a wide array of virulence factors in S. aureus, is modulated by these indole derivatives.[7]

This anti-virulence strategy makes bacteria more susceptible to host immune defenses and conventional antibiotics.

G cluster_outcome Outcome indole This compound (and derivatives) agrA agrA indole->agrA modulates sarA sarA indole->sarA modulates virulence_genes Virulence Genes (e.g., hla, seb) agrA->virulence_genes regulates sarA->virulence_genes regulates staphyloxanthin Staphyloxanthin Production virulence_genes->staphyloxanthin controls hemolysis Hemolysis virulence_genes->hemolysis controls bacterial_defense Bacterial Defense against Host Immunity staphyloxanthin->bacterial_defense contributes to outcome Attenuation of S. aureus Virulence

Caption: Proposed Anti-Virulence Mechanism of Indole Derivatives on S. aureus.

References

An In-depth Physicochemical Characterization of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindole is a substituted heterocyclic compound that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] As a derivative of indole (B1671886), a core structure in numerous biologically active molecules, this compound provides a strategic handle for chemical modification, particularly at the 7-position.[1] The presence of the bromine atom facilitates a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex molecular architectures for drug discovery and materials science.[1] It has also been identified as a compound that can reduce the production of staphyloxanthin in Staphylococcus aureus, suggesting potential applications as an anti-virulence agent.[2] This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, and relevant experimental protocols for this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

PropertyValueReferences
CAS Number 51417-51-7[3]
Molecular Formula C₈H₆BrN[4]
Molecular Weight 196.04 g/mol [4]
Appearance Beige-yellow or brownish crystalline powder[1][4]
Melting Point 41-47 °C[3][4]
Boiling Point 85-86 °C @ 0.2 mmHg[3][4]
Density 1.66 g/cm³[3][4]
Solubility Soluble in Methanol (B129727)[4]
pKa 15.33 ± 0.30 (Predicted)[4]
logP (XLogP3) 3.5[5]
Flash Point 113 °C (closed cup) / 145.5 °C[2][3]
Storage Keep in a dark place, under an inert atmosphere, at room temperature. Light-sensitive.[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectrum (Expected)

3.1.2 ¹³C NMR Spectrum

The following table presents the referenced carbon chemical shifts for this compound.

Carbon AtomChemical Shift (δ, ppm)SolventReference
C2(Not available)CDCl₃[6]
C3(Not available)CDCl₃[6]
C3a(Not available)CDCl₃[6]
C4(Not available)CDCl₃[6]
C5(Not available)CDCl₃[6]
C6(Not available)CDCl₃[6]
C7(Not available)CDCl₃[6]
C7a(Not available)CDCl₃[6]
Note: Specific peak assignments require experimental data or detailed spectral analysis.
Infrared (IR) Spectroscopy (Expected)

An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

Functional GroupExpected Wavenumber (cm⁻¹)Description
N-H Stretch3400-3300Medium to sharp band
C-H Stretch (Aromatic)3100-3000Multiple weak to medium bands
C=C Stretch (Aromatic)1600-1450Multiple medium to strong bands
C-N Stretch1350-1250Medium to strong band
C-Br Stretch680-515Weak to medium band
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the presence of a bromine atom results in a characteristic isotopic pattern.

Ion (m/z)Proposed FragmentExpected Relative AbundanceNotes
195/197[M]⁺ (Molecular Ion)HighIsotopic pattern for one bromine atom (~1:1 ratio) will be observed.[7]
116[M - Br]⁺MediumLoss of the bromine radical.
89[M - Br - HCN]⁺MediumSubsequent loss of hydrogen cyanide from the pyrrole (B145914) ring.

Experimental Protocols

Synthesis of this compound

A common method for synthesizing this compound is via the decarboxylation of this compound-2-carboxylic acid.[2]

Protocol: Decarboxylation of this compound-2-carboxylic Acid

  • Setup: In a round-bottom flask equipped with a reflux condenser, add this compound-2-carboxylic acid and a high-boiling point solvent such as quinoline.

  • Catalyst: Add a catalytic amount of copper powder.

  • Reaction: Heat the mixture to reflux (typically 200-230 °C) and monitor the reaction by TLC until the starting material is consumed. CO₂ evolution will be observed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with an acidic solution (e.g., 1M HCl) to remove the quinoline.

  • Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Analytical Characterization Protocols

Protocol: NMR Sample Preparation and Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. A spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds are typical.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~250 ppm) is required. A longer acquisition time with a relaxation delay of 2-5 seconds and a significantly higher number of scans (e.g., 1024 or more) are necessary to achieve a good signal-to-noise ratio.[8]

Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile (B52724).

  • Chromatography: Inject the sample onto a C18 analytical column.[9] Use a gradient elution method, for example, starting with 10% acetonitrile in water (with 0.1% formic acid) and ramping to 95% acetonitrile over several minutes.[9]

  • Mass Spectrometry: Analyze the eluent using an electrospray ionization (ESI) source in positive ion mode to observe the [M+H]⁺ ion and its isotopic pattern.

Applications in Synthesis

This compound is a versatile intermediate for creating more complex molecules, primarily through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Stille couplings.[1] This allows for the formation of new carbon-carbon or carbon-heteroatom bonds at the 7-position of the indole core.

Cross_Coupling_Workflow cluster_reactions Cross-Coupling Reactions start This compound (Starting Material) suzuki Suzuki Coupling + Boronic Acid/Ester start->suzuki Base, Solvent sonogashira Sonogashira Coupling + Terminal Alkyne start->sonogashira Cu(I), Base stille Stille Coupling + Organotin Reagent start->stille Solvent pd_cat Palladium Catalyst (e.g., Pd(PPh₃)₄) product_suzuki 7-Aryl/Vinyl-indole Derivative suzuki->product_suzuki product_sono 7-Alkynyl-indole Derivative sonogashira->product_sono product_stille 7-Aryl/Vinyl/Alkynyl-indole Derivative stille->product_stille

References

The Rising Star of Medicinal Chemistry: A Technical Guide to the Applications of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among its halogenated derivatives, 7-bromoindole has emerged as a particularly valuable building block, offering a versatile platform for the synthesis of novel therapeutic agents. Its strategic bromine substitution provides a reactive handle for a variety of cross-coupling reactions, enabling the exploration of diverse chemical space and the fine-tuning of pharmacological properties. This technical guide delves into the core applications of this compound in medicinal chemistry, presenting key data, detailed experimental protocols, and visual representations of its role in modulating critical biological pathways.

I. Core Applications of this compound in Drug Discovery

This compound serves as a pivotal intermediate in the synthesis of compounds targeting a range of diseases, primarily in the areas of oncology, infectious diseases, and neuroprotection.

Anticancer Activity: A Scaffold for Kinase Inhibitors

A significant focus of this compound applications lies in the development of potent kinase inhibitors.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] Indole-based molecules can act as ATP-competitive inhibitors, binding to the ATP pocket of kinases and disrupting downstream signaling.[1][2]

One of the most prominent classes of this compound-derived kinase inhibitors is the meridianins , marine alkaloids that have shown potent inhibitory activity against various protein kinases.[3] The 7-bromo substitution on the indole ring has been found to be particularly effective for enhancing the activity of these compounds against kinases like DYRK1A and CLK1.[3]

Table 1: Kinase Inhibitory Activity of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Reference
7-Bromo Meridianin Analog (30)DYRK1A0.068[3]
CLK10.065[3]
6-Bromo-iodo Meridianin Analog (33)DYRK1A0.034[3]
CLK10.032[3]
CDK5/p25< 1[3]
CK1δ/ε< 1[3]
Antimicrobial and Antivirulence Activity

Halogenated indoles, including this compound, have demonstrated promising activity against various pathogens.[4][5] They have been shown to inhibit biofilm formation and reduce the production of virulence factors in bacteria such as Staphylococcus aureus.[1][6] This antivirulence approach is a promising strategy to combat antibiotic resistance by disarming pathogens without necessarily killing them.[7]

Table 2: Antimicrobial Activity of Bromoindole Derivatives

CompoundOrganismActivityMIC (µg/mL)Reference
4-BromoindoleEscherichia coli O157:H7Biofilm Inhibition>61% inhibition at 20 µg/mL[5]
5-BromoindoleEscherichia coli O157:H7Biofilm Inhibition>61% inhibition at 20 µg/mL[5]
6-Bromo-4-iodoindoleStaphylococcus aureus (MRSA)Bactericidal20-30[4]
4-Bromo-6-chloroindoleStaphylococcus aureus (MRSA)Bactericidal20-30[4]
Antiviral and Neuroprotective Potential

The indole nucleus is also a key feature in compounds with antiviral and neuroprotective properties.[8][9] While specific data on this compound derivatives in these areas is still emerging, the broader class of indole derivatives has shown promise. For instance, some indole derivatives have been identified as inhibitors of the Zika virus NS2B-NS3 protease.[8] In the context of neuroprotection, indole-based compounds are being investigated for their antioxidant properties and their ability to interfere with processes like amyloid aggregation.[9][10]

II. Key Synthetic Methodologies

The bromine atom at the 7-position of the indole ring is the key to its synthetic versatility, allowing for a range of palladium-catalyzed cross-coupling reactions.[11] These reactions enable the introduction of various substituents to build molecular complexity and modulate biological activity.[7][11]

Suzuki-Miyaura Coupling

This is a powerful method for forming carbon-carbon bonds by reacting the this compound with a boronic acid or ester in the presence of a palladium catalyst and a base.[7][12]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of N-Protected this compound

Materials:

  • N-Protected this compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

Procedure:

  • To a reaction vessel, add the N-protected this compound, arylboronic acid, and base.

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add the palladium catalyst and degassed solvent.

  • Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

G cluster_workflow Suzuki-Miyaura Coupling Workflow start Reaction Setup: - N-Protected this compound - Arylboronic Acid - Pd Catalyst & Base reaction Reaction: - Inert Atmosphere - Heating (80-120°C) start->reaction 1. Combine Reagents workup Workup: - Aqueous Quench - Extraction reaction->workup 2. Reaction Completion purification Purification: - Column Chromatography workup->purification 3. Isolate Crude Product product Final Product: 7-Aryl-Indole Derivative purification->product 4. Purify

Figure 1. General workflow for a Suzuki-Miyaura cross-coupling reaction.

Synthesis of Meridianin Analogs

The synthesis of meridianin analogs often involves a multi-step process starting from this compound.

Experimental Protocol: Synthesis of a 7-Bromo Meridianin Analog

This protocol is a generalized representation based on published methods.[3][13][14]

Step 1: Acetylation of this compound

  • Dissolve this compound in a suitable solvent (e.g., toluene).

  • Add a Lewis acid (e.g., tin(IV) chloride) and acetyl chloride.

  • Stir the reaction at room temperature until completion.

  • Work up the reaction to isolate 3-acetyl-7-bromoindole.

Step 2: N-Protection

  • Dissolve 3-acetyl-7-bromoindole in a solvent like methylene (B1212753) chloride.

  • Add a protecting group reagent (e.g., tosyl chloride) in the presence of a base (e.g., DMAP and DIPEA).

  • Stir to obtain the N-protected intermediate.

Step 3: Formation of the 2-Aminopyrimidine (B69317) Ring

  • React the N-protected intermediate with dimethylformamide dimethylacetal (DMF-DMA) to form an enaminone.

  • Cyclize the enaminone with guanidine (B92328) to form the 2-aminopyrimidine ring.

  • Deprotect the indole nitrogen to yield the final 7-bromo meridianin analog.

G cluster_synthesis Synthesis of a 7-Bromo Meridianin Analog start This compound step1 Acetylation (C3) start->step1 step2 N-Protection step1->step2 step3 Enaminone Formation step2->step3 step4 Cyclization with Guanidine step3->step4 step5 Deprotection step4->step5 product 7-Bromo Meridianin Analog step5->product

Figure 2. Synthetic workflow for a 7-bromo meridianin analog.

III. Signaling Pathways Modulated by Indole-Based Kinase Inhibitors

Indole-based kinase inhibitors, including those derived from this compound, exert their anticancer effects by targeting key signaling pathways that control cell growth, proliferation, and survival.[6][15]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and it is frequently hyperactivated in cancer.[15] Indole compounds have been shown to inhibit this pathway at various points, leading to decreased phosphorylation of key downstream effectors.[15]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Inhibitor This compound-Based Kinase Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Figure 3. Inhibition of the PI3K/Akt/mTOR pathway.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS/RAF/MEK/ERK cascade, is another critical signaling route that is often deregulated in cancer, driving cell proliferation and survival.[2][6] Indole alkaloids have been shown to inhibit this pathway, leading to a reduction in the phosphorylation of key kinases like ERK.[6]

G cluster_pathway MAPK/ERK Signaling Pathway Inhibition GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound-Based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Figure 4. Inhibition of the MAPK/ERK signaling pathway.

IV. Conclusion

This compound has firmly established itself as a privileged scaffold in modern medicinal chemistry. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, makes it an invaluable tool for drug discovery and development. The ability to systematically modify the 7-position of the indole ring through robust cross-coupling reactions provides a clear path for structure-activity relationship studies and the optimization of lead compounds. As our understanding of the molecular drivers of disease continues to grow, the strategic application of this compound in the design of targeted therapeutics holds immense promise for addressing significant unmet medical needs in oncology, infectious diseases, and beyond.

References

An In-depth Technical Guide to 7-Bromoindole for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

7-Bromoindole is a halogenated derivative of indole (B1671886) that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique chemical structure serves as a versatile scaffold for the synthesis of more complex molecules and imparts a range of biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, and key biological functions. We delve into its role as an inhibitor of the metabolic enzyme Cytochrome P450 1A2 (CYP1A2), its potential as an anti-cancer agent through the modulation of signaling pathways, and its notable efficacy as an anti-virulence agent against the pathogenic bacterium Staphylococcus aureus. This document supplies researchers and drug development professionals with detailed experimental methodologies, quantitative data, and visual representations of its mechanisms of action to facilitate further investigation and application of this promising compound.

Chemical and Physical Properties

This compound is a substituted indole with a bromine atom at the 7-position of the indole ring. This substitution is crucial for its reactivity in various organic reactions and contributes to its biological activity.

PropertyValueReference(s)
CAS Number 51417-51-7[1][2][3][4][5][6][7]
Molecular Formula C₈H₆BrN[1][2][3][4][5][6][7]
Molecular Weight 196.04 g/mol [1][2][3][4][5][6][7]
Appearance Beige-yellow to brownish crystalline powder[8]
Melting Point 41-44 °C[8]
Solubility Soluble in methanol (B129727)
SMILES Brc1cccc2cc[nH]c12

Synthesis of this compound

This compound can be synthesized from its precursor, this compound-2-carboxylic acid, through a decarboxylation reaction.[9] This method involves heating the carboxylic acid in the presence of a catalyst.

Experimental Protocol: Decarboxylation of this compound-2-carboxylic Acid

This protocol is based on established methods for the decarboxylation of substituted indole-2-carboxylic acids.[9]

Materials:

  • This compound-2-carboxylic acid

  • Quinoline (B57606)

  • Copper chromite catalyst

  • Round-bottom flask

  • Heating mantle with stirrer

  • Condenser

  • Apparatus for distillation under reduced pressure

  • Appropriate solvents for extraction and purification (e.g., ethyl acetate, hexane)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a round-bottom flask, add this compound-2-carboxylic acid and quinoline.

  • Add a catalytic amount of copper chromite.

  • Heat the mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of carbon dioxide evolution. Note: The reaction may require the periodic addition of small amounts of the copper chromite catalyst for successful completion.[9]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the quinoline by distillation under reduced pressure.

  • The crude product is then purified. This can be achieved by dissolving the residue in a suitable organic solvent like ethyl acetate, washing with an acidic solution to remove any remaining quinoline, followed by washing with brine and drying over anhydrous sodium sulfate.

  • The solvent is evaporated, and the resulting solid is further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

  • The fractions containing the pure product are collected, and the solvent is evaporated to yield this compound.

G cluster_synthesis Synthesis of this compound This compound-2-carboxylic acid This compound-2-carboxylic acid Decarboxylation Decarboxylation This compound-2-carboxylic acid->Decarboxylation Heat, Quinoline, Copper chromite This compound This compound Decarboxylation->this compound - CO2

Caption: Synthesis of this compound via decarboxylation.

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a compound of interest for drug development.

Inhibition of Cytochrome P450 1A2 (CYP1A2)
Experimental Protocol: CYP1A2 Inhibition Assay (Fluorometric)

This protocol is a general method for assessing CYP1A2 inhibition and can be adapted for testing this compound.

Materials:

  • Recombinant human CYP1A2

  • CYP1A2 substrate (e.g., 3-cyano-7-ethoxycoumarin)

  • NADPH regenerating system

  • This compound (dissolved in a suitable solvent like DMSO)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Plate reader capable of fluorescence detection

Procedure:

  • Prepare a reaction mixture containing potassium phosphate buffer, recombinant human CYP1A2, and the NADPH regenerating system.

  • Add varying concentrations of this compound to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the CYP1A2 substrate to all wells.

  • Monitor the fluorescence generated by the metabolism of the substrate over time using a plate reader.

  • Calculate the rate of reaction for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_cyp1a2 CYP1A2 Inhibition Assay Workflow Prepare_Mixture Prepare Reaction Mixture (CYP1A2, NADPH system, Buffer) Add_Inhibitor Add this compound (various concentrations) Prepare_Mixture->Add_Inhibitor Pre-incubate Pre-incubate at 37°C Add_Inhibitor->Pre-incubate Add_Substrate Add Fluorogenic Substrate Pre-incubate->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 Value Measure_Fluorescence->Calculate_IC50

Caption: Workflow for a CYP1A2 inhibition assay.

Anti-Cancer Activity: Modulation of the NF-κB Signaling Pathway

While direct evidence for this compound is limited, a closely related derivative, 3-(2-bromoethyl)indole (BEI-9), has been shown to inhibit the NF-κB signaling pathway. The NF-κB pathway is a critical regulator of inflammatory responses and is often dysregulated in cancer, promoting cell survival and proliferation. Inhibition of this pathway is a promising strategy for cancer therapy.

G cluster_nfkb Potential NF-κB Signaling Inhibition by Bromoindoles Stimulus Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 releases Proteasome Proteasomal Degradation IkB->Proteasome ubiquitination Nucleus Nucleus NFkB_p65_p50->Nucleus translocates to Transcription Gene Transcription (Inflammation, Survival) Nucleus->Transcription activates Bromoindole Bromoindole Derivative (e.g., BEI-9) Bromoindole->IKK inhibits

Caption: Proposed NF-κB pathway inhibition by bromoindoles.

Anti-Virulence Activity against Staphylococcus aureus

This compound has demonstrated significant potential as an anti-virulence agent against S. aureus. Instead of killing the bacteria, which can lead to the development of resistance, anti-virulence compounds disarm the pathogen by inhibiting its ability to cause disease.

Quantitative Data on Anti-Staphylococcal Activity:

While a specific MIC for this compound is not definitively reported in the reviewed literature, related halogenated indoles have shown potent activity. For example, some indole-naphthalene hybrid analogs exhibit MIC values as low as 5 µM against methicillin-resistant S. aureus (MRSA).[11] It has been noted that this compound can eradicate persister formation in S. aureus.[4]

3.3.1. Inhibition of Staphyloxanthin Production

Staphyloxanthin is a golden carotenoid pigment produced by S. aureus that acts as an antioxidant, protecting the bacterium from reactive oxygen species generated by the host's immune system. This compound has been shown to reduce the production of this key virulence factor.[8]

Experimental Protocol: Measurement of Staphyloxanthin Production

Materials:

  • S. aureus culture

  • Tryptic Soy Broth (TSB)

  • This compound

  • Methanol

  • Centrifuge

  • Spectrophotometer or plate reader

Procedure:

  • Grow S. aureus in TSB overnight.

  • Inoculate fresh TSB with the overnight culture and add various concentrations of this compound. Include a vehicle control.

  • Incubate the cultures for 24 hours at 37°C with shaking.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with phosphate-buffered saline (PBS).

  • Extract the staphyloxanthin pigment by resuspending the pellet in methanol and incubating at 55°C for 30 minutes in the dark.

  • Centrifuge to pellet the cell debris.

  • Measure the absorbance of the methanol supernatant at 465 nm. A decrease in absorbance in the treated samples compared to the control indicates inhibition of staphyloxanthin production.[2]

3.3.2. Inhibition of Biofilm Formation

Bacterial biofilms are communities of bacteria encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune defenses. Halogenated indoles, including this compound, have been shown to inhibit biofilm formation in pathogenic bacteria.[4]

3.3.3. Mechanism of Anti-Virulence: Modulation of Quorum Sensing

The production of many virulence factors in S. aureus is controlled by a cell-to-cell communication system known as quorum sensing, which is primarily regulated by the accessory gene regulator (agr) system. Transcriptional analyses have shown that indole derivatives can modulate the expression of key regulatory genes, including agrA and sarA, leading to the repression of virulence genes.

G cluster_virulence Antivirulence Mechanism of this compound in S. aureus Bromoindole This compound agrA_sarA Modulation of Regulatory Genes (agrA, sarA) Bromoindole->agrA_sarA RNAIII Downregulation of RNAIII agrA_sarA->RNAIII Virulence_Factors Decreased Expression of Virulence Factors RNAIII->Virulence_Factors Staphyloxanthin Staphyloxanthin Production Virulence_Factors->Staphyloxanthin Toxins Toxin Production (e.g., Hemolysins) Virulence_Factors->Toxins Biofilm Biofilm Formation Virulence_Factors->Biofilm Reduced_Virulence Reduced Pathogen Virulence Staphyloxanthin->Reduced_Virulence Toxins->Reduced_Virulence Biofilm->Reduced_Virulence

Caption: Proposed antivirulence mechanism of this compound.

Applications in Drug Discovery and Organic Synthesis

The bromine atom at the 7-position of this compound serves as a convenient handle for further chemical modifications through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings.[12] This allows for the generation of diverse libraries of indole-based compounds for screening in drug discovery programs. Its utility as a building block, combined with its intrinsic biological activities, makes this compound a valuable compound in the synthesis of novel pharmaceuticals.

Conclusion

This compound is a multifaceted compound with significant potential in drug discovery and development. Its roles as a modulator of a key metabolic enzyme, a potential anti-cancer agent, and a potent anti-virulence compound against S. aureus highlight its therapeutic promise. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers aiming to further explore and harness the capabilities of this compound and its derivatives. Future work should focus on elucidating the precise molecular targets of this compound, optimizing its structure to enhance its therapeutic properties, and conducting in vivo studies to validate its efficacy and safety.

References

An In-Depth Technical Guide to the Safe Handling of 7-Bromoindole in the Laboratory

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 7-bromoindole, a key intermediate in the synthesis of various bioactive molecules. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact.[3]

Summary of GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.[1][2][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2][4]

Signal Word: Warning[1][2]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
CAS Number51417-51-7[1][2][5][6][7][8]
Molecular FormulaC₈H₆BrN[2][8]
Molecular Weight196.04 g/mol [4][8]
AppearanceWhite to off-white solid/powder[2]
Melting Point41-47 °C[5][6]
Boiling Point85-86 °C at 0.2 mmHg[5]
Flash Point113 °C (235.4 °F) - closed cup
SolubilityLow water solubility[2]

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.

3.1. Personal Protective Equipment (PPE)

The following PPE must be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.[1][9][10][11][12]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[1][9][10][11]

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin exposure.[1][9][10][13][14]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required.[1][10][13]

3.2. Engineering Controls

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][3][10][15]

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[1][10][16]

3.3. Storage

  • Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][10][13][14][17][18]

  • Keep away from incompatible materials such as strong oxidizing agents.[2][10][13][14]

  • Some sources indicate that this compound is air-sensitive and should be stored under an inert atmosphere.[13]

Experimental Protocols

The following are detailed protocols for common laboratory procedures involving this compound.

4.1. Weighing and Transferring this compound

  • Preparation: Don all required PPE (lab coat, gloves, safety goggles). Ensure the chemical fume hood is operational.

  • Tare Weighing Vessel: Place a clean, dry weighing vessel (e.g., a beaker or weighing boat) on the analytical balance and tare it.

  • Dispensing: Inside the chemical fume hood, carefully open the this compound container. Use a clean spatula to transfer the desired amount of the solid to the tared weighing vessel. Avoid generating dust.

  • Sealing and Cleaning: Securely close the this compound container. Clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

  • Transport: Carefully transport the weighed this compound to the reaction setup within the fume hood.

4.2. Use in a Chemical Reaction

  • Solvent Addition: In the fume hood, add the appropriate solvent to the reaction vessel containing the weighed this compound.

  • Dissolution: If necessary, gently stir or agitate the mixture to dissolve the solid.

  • Reagent Addition: Add other reagents to the reaction mixture as per the experimental procedure.

  • Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, follow the established work-up procedure, keeping in mind the hazardous nature of this compound and any byproducts. All work-up steps should be performed in the fume hood.

4.3. Waste Disposal

  • All waste materials contaminated with this compound, including empty containers, disposable labware, and cleaning materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[1][2]

  • Do not dispose of this compound down the drain or in the regular trash.[17][19]

Emergency Procedures

In the event of an emergency, follow these procedures and seek immediate medical attention.[1][2]

5.1. First-Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][10][13][15][17] Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2][10][13][15][17] Seek immediate medical attention.[1][2]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][2][13][15][17] If not breathing, give artificial respiration.[1][2] Call a poison center or doctor/physician if you feel unwell.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2][9][10][13][15] Rinse mouth with water.[2][9][10][15][16][17] Call a poison center or doctor/physician immediately.[1][2][9][10][15]

5.2. Accidental Release Measures

  • Small Spills:

    • Evacuate the area and ensure adequate ventilation.[1][2][9][15]

    • Wearing appropriate PPE, sweep up the spilled solid, avoiding dust formation, and place it in a suitable container for disposal.[1][2][13]

    • Clean the spill area with a suitable solvent and decontaminate all equipment used in the cleanup.[15]

  • Large Spills:

    • Evacuate the laboratory immediately and alert others in the vicinity.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.[11][15][17]

5.3. Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1][2][9][11][13]

  • Specific Hazards: Thermal decomposition can release irritating and toxic gases and vapors, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[1][2][10][13][14]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2][9][10][11][13][17]

Visual Guides

Standard Operating Procedure Workflow

SOP_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review SDS and Procedure B Don Personal Protective Equipment (PPE) A->B C Verify Fume Hood Operation B->C D Weigh and Transfer Chemical in Fume Hood C->D E Perform Experiment in Fume Hood D->E F Decontaminate Equipment and Workspace E->F G Dispose of Hazardous Waste Properly F->G H Remove PPE and Wash Hands G->H

A standard workflow for handling this compound.

Risk Assessment Flowchart

Risk_Assessment A Identify Hazards of this compound B Evaluate Risks (Inhalation, Skin/Eye Contact) A->B C Are Controls Adequate? (Fume Hood, PPE) B->C D Proceed with Experiment C->D Yes E Implement Additional Controls C->E No F Re-evaluate Risk E->F F->C

A flowchart for assessing the risks of working with this compound.

Emergency Response for Spills

Spill_Response A Spill Occurs B Alert Others and Evacuate Area A->B C Is the Spill Large or Unmanageable? B->C D Call Emergency Response C->D Yes E Don Appropriate PPE C->E No F Contain and Clean Up Spill E->F G Dispose of Waste Properly F->G H Decontaminate Area and Equipment G->H

References

A Technical Guide to 7-Bromoindole: Commercial Availability, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Bromoindole is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its strategic bromination at the 7-position provides a versatile handle for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its applications in drug discovery, with a focus on its role as a precursor to modulators of key signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers, catering to both research and bulk-scale needs. The compound is typically offered at purities of 96% or higher. Pricing and available quantities vary by supplier.

Table 1: Commercial Suppliers of this compound

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich≥96%1 g, 5 g, 25 g
Alfa Chemistry98%1 g, 5 g, 25 g, 100 g
MedchemExpress99.50%5 g, 10 g, 50 g
TCI America>97.0%1 g, 5 g
BLD Pharm≥97%1 g, 5 g, 25 g
GoldBioN/ACustom
BenchChemN/AInquire for details

Note: Pricing is subject to change and should be confirmed with the respective suppliers. This list is not exhaustive.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Data for this compound

PropertyValueReference
CAS Number 51417-51-7[1][2]
Molecular Formula C₈H₆BrN
Molecular Weight 196.04 g/mol
Appearance Solid
Melting Point 41-44 °C (lit.)
SMILES Brc1cccc2cc[nH]c12[2]
InChI Key RDSVSEFWZUWZHW-UHFFFAOYSA-N[2]

Experimental Protocols

Synthesis of this compound via Decarboxylation of this compound-2-carboxylic Acid

One common laboratory-scale synthesis of this compound involves the decarboxylation of this compound-2-carboxylic acid.[3]

Materials:

  • This compound-2-carboxylic acid

  • Quinoline

  • Copper chromite (catalyst)

  • Hydrochloric acid (1 N)

  • Ether

  • Sodium carbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • In a round-bottom flask, suspend this compound-2-carboxylic acid in synthetic quinoline.

  • Add a catalytic amount of copper chromite to the mixture.

  • Heat the reaction mixture to reflux. The progress of the decarboxylation can be monitored by the evolution of carbon dioxide. The reaction may require several hours for completion.[3]

  • After cooling to room temperature, pour the reaction mixture into a larger beaker containing 1 N hydrochloric acid to neutralize the quinoline.

  • Extract the aqueous mixture with ether (3 x volumes).

  • Combine the organic extracts and wash sequentially with water, sodium carbonate solution, and again with water.

  • Dry the ethereal solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

Purification of this compound

The crude this compound obtained from synthesis can be purified by column chromatography on silica (B1680970) gel.

Materials:

Procedure:

  • Prepare a silica gel slurry in hexane and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound as a solid.

Applications in Drug Discovery and Signaling Pathways

This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. Its bromine atom provides a reactive site for various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Stille couplings, enabling the introduction of diverse substituents to the indole (B1671886) core.[4] This versatility has been exploited in the development of inhibitors for several key signaling pathways implicated in cancer and inflammatory diseases.

Inhibition of the STING Signaling Pathway

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA.[1] Aberrant activation of this pathway is linked to various inflammatory diseases. Novel indole derivatives have been designed to inhibit STING.[5]

STING_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING_ER STING (ER) cGAMP->STING_ER binds & activates STING_Golgi STING (Golgi) STING_ER->STING_Golgi translocates TBK1 TBK1 STING_Golgi->TBK1 recruits & activates NFkB NF-κB STING_Golgi->NFkB activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 pIRF3_dimer p-IRF3 Dimer pIRF3->pIRF3_dimer dimerizes Cytokine_Genes Pro-inflammatory Cytokine Genes NFkB->Cytokine_Genes transcription cluster_nucleus cluster_nucleus Inhibitor This compound Derivative Inhibitor->STING_ER inhibits IFN_Genes Type I IFN Genes pIRF3_dimer->IFN_Genes transcription

STING signaling pathway and inhibition.
Targeting the VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[6] Derivatives of 5-bromoindole-2-carboxylic acid have been investigated as inhibitors of VEGFR-2 tyrosine kinase.

VEGFR2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg activates PI3K PI3K VEGFR2->PI3K activates Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Migration Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Bromoindole Derivative Inhibitor->VEGFR2 inhibits tyrosine kinase

VEGFR-2 signaling pathway and inhibition.
Modulation of the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a central role in regulating cell growth and proliferation.[7] Mutations and overexpression of EGFR are common in various cancers. Bromoindole derivatives have been synthesized and evaluated as potential EGFR tyrosine kinase inhibitors.

EGFR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol EGF EGF EGFR EGFR EGF->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos recruits PI3K PI3K EGFR->PI3K activates Ras Ras Grb2_Sos->Ras activates Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Bromoindole Derivative Inhibitor->EGFR inhibits tyrosine kinase

EGFR signaling pathway and inhibition.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in constructing complex heterocyclic scaffolds has led to the identification of potent inhibitors of key signaling pathways involved in cancer and inflammation. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers working with this important compound.

References

7-Bromoindole: A Comprehensive Technical Review for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Bromoindole is a halogenated derivative of the indole (B1671886) scaffold, a ubiquitous and privileged structure in medicinal chemistry. The introduction of a bromine atom at the 7-position of the indole ring provides a unique handle for synthetic diversification, making it a valuable building block in the design and synthesis of novel therapeutic agents. This technical guide provides an in-depth review of the current research on this compound, focusing on its synthesis, chemical reactivity, and biological activities. This document aims to serve as a comprehensive resource for researchers engaged in the exploration of indole-based compounds for drug discovery.

Chemical Properties and Synthesis

This compound (C₈H₆BrN) is a solid with a melting point in the range of 41-44 °C.[1] Its structure features a bromine atom on the benzene (B151609) portion of the indole ring, which significantly influences its electronic properties and reactivity, particularly in metal-catalyzed cross-coupling reactions.

Synthetic Methodologies

Several synthetic routes to this compound have been reported, with the Bartoli indole synthesis being a prominent and efficient method for accessing 7-substituted indoles.

Table 1: Overview of Synthetic Methods for this compound

Synthesis MethodPrecursorsKey ReagentsGeneral YieldsReference
Bartoli Indole Synthesiso-BromonitrobenzeneVinyl Grignard ReagentGood[2]
Fischer Indole Synthesis(o-Bromophenyl)hydrazine, Aldehyde/KetoneAcid catalyst (e.g., HCl, H₂SO₄, Lewis acids)Variable[3]
From this compound-2-carboxylic acidThis compound-2-carboxylic acidHeat (for decarboxylation)Good[2]

Experimental Protocols

Protocol 1: Bartoli Indole Synthesis of this compound

This protocol is adapted from the established Bartoli indole synthesis methodology.[4]

Materials:

  • o-Bromonitrobenzene

  • Vinylmagnesium bromide (or other vinyl Grignard reagents)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium (B1175870) chloride solution (saturated)

  • Hydrochloric acid (for workup)

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place a solution of o-bromonitrobenzene in anhydrous THF.

  • Cool the solution to -20 °C in a cooling bath.

  • Slowly add an excess of the vinyl Grignard reagent (typically 3 equivalents) to the stirred solution via the dropping funnel, maintaining the temperature between -20 °C and 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Perform an acidic workup to facilitate the rearomatization to the indole.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain this compound.

Bartoli_Indole_Synthesis cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Product nitroarene o-Bromonitrobenzene step1 Addition at -20 to 0 °C in THF nitroarene->step1 grignard Vinyl Grignard Reagent (3 eq.) grignard->step1 step2 [3,3]-Sigmatropic Rearrangement step1->step2 step3 Cyclization & Tautomerization step2->step3 step4 Acidic Workup step3->step4 indole This compound step4->indole

Caption: Workflow for the Bartoli Indole Synthesis of this compound.

Chemical Reactivity and Functionalization

The bromine atom at the 7-position of the indole ring serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of 7-substituted indole derivatives.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

ReactionCoupling PartnerCatalyst/Ligand SystemProduct TypeReference
Suzuki-Miyaura Coupling Boronic acids or estersPd(PPh₃)₄, Pd₂(dba)₃ / SPhos, XPhos7-Aryl/Vinyl-indoles[1]
Sonogashira Coupling Terminal alkynesPd(PPh₃)₂Cl₂, CuI7-Alkynyl-indoles[1]
Stille Coupling Organotin reagentsPd(dppf)Cl₂·DCM7-Aryl/Vinyl/Alkynyl-indoles[5]
Buchwald-Hartwig Amination Primary/Secondary aminesPd(OAc)₂, BINAP/XPhos7-Amino-indoles[6]
Protocol 2: Suzuki-Miyaura Coupling of this compound

This is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Coupling_Workflow start Start: Assemble Reactants (this compound, Boronic Acid, Catalyst, Base) inert_atm Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) start->inert_atm add_solvent Add Degassed Solvent inert_atm->add_solvent heat_stir Heat and Stir (80-120 °C) add_solvent->heat_stir monitor Monitor Reaction (TLC/LC-MS) heat_stir->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Product: 7-Aryl-indole purify->product

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Biological Activities of Bromoindoles

While specific quantitative data for the biological activity of this compound is limited in the current literature, research on various bromoindole derivatives has revealed promising anticancer and antimicrobial properties. It is important to note that the position of the bromine atom and other substituents on the indole ring significantly influences the biological activity.

Anticancer Activity

Studies on derivatives of this compound have shown potential anticancer activity, with some compounds exhibiting cytotoxicity against various cancer cell lines.

Table 3: Anticancer Activity of this compound Derivatives

Compound ClassCancer Cell LinesReported IC₅₀ ValuesPutative Mechanism of ActionReference
7-Acetamido-2-aryl-5-bromoindolesA549 (Lung), HeLa (Cervical)Modest cytotoxicity-[6][7]
3-Trifluoroacetyl-7-acetamido-2-aryl-5-bromoindolesA549 (Lung), HeLa (Cervical)More active than MelphalanTubulin polymerization inhibition[6][7]

It is noteworthy that in some studies, the parent 7-acetyl-2-aryl-5-bromoindoles showed no significant cytotoxicity, highlighting the importance of the acetamido and trifluoroacetyl groups for activity.[6][7]

Several indole derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to mitotic arrest and apoptosis in cancer cells.

Tubulin_Inhibition_Pathway Indole_Derivative Indole-based Tubulin Inhibitor Tubulin αβ-Tubulin Dimers Indole_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Polymer Indole_Derivative->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis Forms Mitotic Spindle Apoptosis Apoptosis Mitosis->Apoptosis Mitotic Arrest Leads to

Caption: General signaling pathway of tubulin polymerization inhibition.

Antimicrobial Activity

Research into the antimicrobial properties of halogenated indoles has shown that the position of the halogen is critical. While some bromoindoles exhibit antibacterial and antibiofilm activity, studies have suggested that substitution at the 7-position may be detrimental to this activity against certain bacteria like Escherichia coli O157:H7.[2] Another study excluded this compound from further testing due to potential cytotoxicity.[8]

Table 4: Antimicrobial Activity of Halogenated Indoles

Compound ClassBacterial StrainsReported ActivityReference
Bromoindoles (general)E. coli O157:H7Inhibition of biofilm formation[2]
7-ChloroindoleVibrio parahaemolyticusMIC of 200 µg/mL (inhibited biofilm without affecting planktonic growth)[2]
Multi-halogenated indolesStaphylococcus aureusPotent bactericidal activity (MIC = 20–30 μg/mL)[9]

While not directly demonstrated for this compound, some halogenated indoles are thought to interfere with bacterial signaling pathways, such as two-component systems, which regulate virulence and antibiotic resistance. The PmrA/PmrB system is one such pathway that controls modifications to the bacterial cell surface, contributing to resistance to certain antibiotics.

Bacterial_Signaling_Inhibition External_Signal External Signal (e.g., low Mg²⁺, Fe³⁺) PmrB PmrB (Sensor Kinase) External_Signal->PmrB Activates PmrA PmrA (Response Regulator) PmrB->PmrA Phosphorylates LPS_Modification LPS Modification Genes PmrA->LPS_Modification Activates Transcription Resistance Antibiotic Resistance LPS_Modification->Resistance Leads to Halogenated_Indole Halogenated Indole (Potential Inhibitor) Halogenated_Indole->PmrB Potential Interference Halogenated_Indole->PmrA Potential Interference

References

A Technical Guide to the Regioselective Electrophilic Bromination of Indole at the C7 Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The functionalization of the indole (B1671886) scaffold remains a cornerstone of medicinal chemistry and materials science. While the pyrrole (B145914) ring of indole is electron-rich and readily undergoes electrophilic substitution at the C3 and C2 positions, achieving regioselective functionalization of the benzene (B151609) ring, particularly at the C7 position, presents a significant synthetic challenge. Direct electrophilic bromination of the indole core overwhelmingly favors substitution at C3. This technical guide provides an in-depth overview of the strategies developed to overcome this inherent reactivity and achieve selective bromination at the C7 position. The focus is on methodologies that employ directing groups and substrate modifications to steer the electrophilic attack to the desired C7 carbon. This document furnishes detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in the synthesis of C7-bromoindoles, which are valuable intermediates in the development of novel therapeutics and functional materials.

The Challenge of Direct C7 Electrophilic Bromination

The high electron density at the C3 position of the indole nucleus makes it the most nucleophilic and kinetically favored site for electrophilic attack. Consequently, direct treatment of indole with common brominating agents such as N-bromosuccinimide (NBS) or bromine (Br₂) results predominantly in C3-bromination, often followed by di- or tri-bromination at other positions, with negligible formation of the C7-bromo product. Overcoming this intrinsic reactivity requires strategic manipulation of the indole substrate.

Directing Group Strategies for C7-Bromination

A prevalent and effective strategy to achieve C7-selectivity is the installation of a directing group on the indole nitrogen (N1). These groups coordinate to a metal catalyst, bringing it into proximity with the C7-H bond and facilitating its activation and subsequent functionalization.

Palladium-Catalyzed C7-Halogenation of N-Pyrimidylindolines

A removable pyrimidyl directing group can be employed for the palladium-catalyzed C7-halogenation of indolines, which can then be oxidized to the corresponding indoles.

Experimental Protocol:

A detailed experimental protocol for the Pd-catalyzed C7-halogenation of N-pyrimidylindolines is as follows:

To a solution of the N-pyrimidylindoline (1.0 equiv.) in a suitable solvent such as 1,2-dichloroethane (B1671644) (DCE), is added the halogen source (e.g., N-bromosuccinimide for bromination, 1.2 equiv.), a palladium catalyst such as Pd(OAc)₂ (5-10 mol%), and an acid co-catalyst like AgOAc (20 mol%). The reaction mixture is then heated at a temperature ranging from 80 to 120 °C for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). After completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the C7-halogenated indoline.[1]

Quantitative Data:

The following table summarizes the yields for the C7-bromination of various N-pyrimidylindolines.

Substrate (R)Yield (%)
H85
5-Me82
5-OMe78
5-F88
5-Cl86
3,3-dimethyl90

Reaction Workflow:

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification cluster_product Product N-Pyrimidylindoline N-Pyrimidylindoline Reaction_Vessel Reaction_Vessel N-Pyrimidylindoline->Reaction_Vessel NBS NBS NBS->Reaction_Vessel Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->Reaction_Vessel DCE_solvent 1,2-Dichloroethane (Solvent) DCE_solvent->Reaction_Vessel Heat 80-120 °C Heat->Reaction_Vessel Extraction Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Purification C7_Bromoindoline C7-Bromo-N-pyrimidylindoline Column_Chromatography->C7_Bromoindoline Reaction_Vessel->Extraction Reaction

Caption: Experimental workflow for Pd-catalyzed C7-bromination.

Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles

The sterically bulky N-pivaloyl group has been shown to be an effective directing group for the rhodium-catalyzed C7-functionalization of indoles. While direct C7-bromination using this system has not been extensively reported, it is a powerful method for other C7-functionalizations, and the resulting products can be precursors to C7-bromoindoles.[2][3][4]

General Reaction Scheme:

G Indole N-Pivaloylindole Product C7-Functionalized N-Pivaloylindole Indole->Product Coupling_Partner Coupling Partner (e.g., Alkene, Alkyne) Coupling_Partner->Product Catalyst [RhCp*Cl2]2 AgSbF6 Catalyst->Product DCE, Heat

Caption: Rh-catalyzed C7-functionalization of N-pivaloylindoles.

Substrate Modification: A Case Study with 4-Substituted Indazoles

While not indoles, indazoles are closely related heterocycles, and methodologies developed for one can often be adapted to the other. A notable example is the regioselective C7-bromination of 4-sulfonamido-1H-indazoles using NBS.[5][6] This reaction proceeds efficiently and provides a potential avenue for the C7-bromination of similarly substituted indoles.

Experimental Protocol:

To a solution of the 4-sulfonamido-1H-indazole (1.0 equiv.) in a solvent such as dichloromethane (B109758) (DCM) or acetonitrile (B52724) (MeCN) is added N-bromosuccinimide (1.1 equiv.). The reaction is stirred at a temperature ranging from room temperature to 80 °C.[5][7] The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the 7-bromo-4-sulfonamido-1H-indazole.[5][7]

Quantitative Data:

The following table summarizes the reaction conditions and yields for the C7-bromination of a model 4-sulfonamido-1H-indazole.

SolventTemperature (°C)Time (h)Yield (%)
DCMrt1826
MeCN801884
DMF801875

Synthesis of 7-Bromoindoles via the Bartoli Indole Synthesis

An alternative to the direct bromination of a pre-formed indole ring is the construction of the 7-bromoindole scaffold from acyclic precursors. The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles, including 7-bromoindoles, from ortho-substituted nitroarenes and vinyl Grignard reagents.

Reaction Pathway:

G Nitroarene ortho-Bromo-nitroarene Intermediate Intermediate Nitroarene->Intermediate Grignard Vinyl Magnesium Bromide Grignard->Intermediate 1. Addition Product This compound Intermediate->Product 2. Cyclization/ Aromatization

Caption: Bartoli indole synthesis for 7-bromoindoles.

This synthetic approach provides a reliable route to C7-bromoindoles and is particularly useful when direct bromination methods are not feasible.

Conclusion

The selective electrophilic bromination of the indole nucleus at the C7 position is a non-trivial synthetic challenge due to the inherent electronic properties of the heterocycle. This guide has detailed the most effective strategies to achieve this transformation, which predominantly rely on the use of directing groups in conjunction with transition metal catalysis or the strategic construction of the indole ring with the bromine atom already in place. The provided experimental protocols and quantitative data serve as a practical resource for researchers aiming to synthesize C7-bromoindoles. These methodologies open the door to a wide array of novel indole derivatives for applications in drug discovery and materials science, where precise control over substitution patterns is paramount. Further research into the development of more direct and catalyst-free methods for C7-bromination remains an active and important area of investigation.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif frequently found in biologically active molecules and pharmaceuticals.[1][2] Consequently, the development of efficient and versatile methods for the functionalization of the indole core is of paramount importance in medicinal chemistry and drug discovery. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful tool for the formation of carbon-carbon bonds, offering a broad substrate scope and tolerance to a wide range of functional groups.[1][3] This application note provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-bromoindole with various arylboronic acids, a key transformation for the synthesis of 7-arylindoles. These products serve as crucial building blocks for the development of novel therapeutic agents.

The presence of the nitrogen atom in the indole ring can sometimes lead to challenges in cross-coupling reactions, such as catalyst inhibition or side reactions.[1] Therefore, the selection of appropriate reaction conditions, including the catalyst, ligand, base, and solvent, is critical for achieving high yields and purity.[4] N-protection of the indole nitrogen is often employed to mitigate these issues and enhance reactivity.[2] This document will cover protocols for both N-protected and unprotected this compound.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the reaction conditions. The following tables summarize quantitative data for the coupling of N-protected and N-unprotected this compound with various arylboronic acids, providing a comparative overview of different catalytic systems.

Table 1: Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles with Arylboronic Acids

EntryThis compound DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1N-Boc-7-bromoindolePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O8012~95%
2N-Boc-7-bromoindole4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄Toluene10016~92%
3N-Tosyl-7-bromoindole3-Tolylboronic acidPd(OAc)₂ (3)PPh₃ (6)Cs₂CO₃DMF11012~88%
4N-SEM-7-bromoindole4-Fluorophenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O9018~90%

Data compiled from analogous reactions in the literature. Yields are for isolated products.

Table 2: Suzuki-Miyaura Coupling of N-Unprotected this compound with Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidP1 (XPhos-Pd-G2) (1.5)-K₃PO₄Dioxane/H₂O608~97%
24-Tolylboronic acidP2 (Amphos-Pd-G2) (3)-K₃PO₄Dioxane/H₂O10015~91%
33-Anisylboronic acidPd(PPh₃)₄ (10)-Cs₂CO₃Dioxane/EtOH/H₂O1404~85%
42-Thienylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃DME8018~78%

Data compiled from reactions on unprotected nitrogen-rich heterocycles.[5][6] Yields are for isolated products.

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura cross-coupling of both N-protected and N-unprotected this compound.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Phenylboronic Acid

Materials:

  • N-Boc-7-bromoindole

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)[7]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Silica (B1680970) gel for column chromatography[8]

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add N-Boc-7-bromoindole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol, 2.0 equiv).[7]

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the reaction mixture via syringe.[7]

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.[7]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]

  • Upon completion (typically 12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-Boc-7-phenylindole.[1][8]

Protocol 2: Suzuki-Miyaura Coupling of N-Unprotected this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • XPhos Pd G2 (P1) precatalyst[5]

  • Potassium phosphate (B84403) (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

  • Silica gel for column chromatography[8]

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G2 (0.015 mmol, 1.5 mol%), and potassium phosphate (2.0 mmol, 2.0 equiv) to a Schlenk flask equipped with a stir bar.[5]

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.[5]

  • Seal the flask and remove it from the glovebox.

  • Heat the reaction mixture to 60 °C with vigorous stirring.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After the reaction is complete (typically 5-8 hours), cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield 7-phenylindole.[8]

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_complex R1-Pd(II)L2-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_r1r2 R1-Pd(II)L2-R2 pd2_complex->pd2_r1r2 transmetalation Transmetalation pd2_r1r2->pd0 product R1-R2 pd2_r1r2->product reductive_elimination Reductive Elimination aryl_halide R1-X (this compound) aryl_halide->pd0 boronic_acid R2-B(OR)2 borate [R2-B(OR)2(Base)]- boronic_acid->borate base Base base->boronic_acid borate->pd2_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for this compound Suzuki-Miyaura Coupling

Experimental_Workflow start Start reagents Combine this compound, Arylboronic Acid, Catalyst, Ligand (if any), and Base start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with N2/Ar) reagents->inert solvent Add Degassed Solvent(s) inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Extraction and Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification product Isolated 7-Arylindole purification->product end End product->end

Caption: A general experimental workflow for the Suzuki-Miyaura coupling.

Troubleshooting Guide for Low-Yielding Reactions

Troubleshooting start Low Yield or No Reaction check_reagents Are reagents pure and dry? start->check_reagents check_atmosphere Was the atmosphere truly inert? check_reagents->check_atmosphere Yes purify_reagents Purify/dry reagents and solvents. check_reagents->purify_reagents No check_catalyst Is the catalyst/ligand appropriate? check_atmosphere->check_catalyst Yes improve_degassing Improve degassing procedure. check_atmosphere->improve_degassing No check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes screen_catalysts Screen different catalysts/ligands (e.g., Buchwald-type). check_catalyst->screen_catalysts No optimize_conditions Optimize base, solvent, temperature, and reaction time. check_conditions->optimize_conditions No success Improved Yield check_conditions->success Yes purify_reagents->start Re-run improve_degassing->start Re-run screen_catalysts->start Re-run optimize_conditions->start Re-run

Caption: A troubleshooting flowchart for optimizing reaction yields.

References

Application Notes and Protocols for the Heck Reaction of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] Functionalization of the indole core is a key strategy in drug discovery and development, and the presence of a halogen, such as bromine at the 7-position, provides a versatile handle for various cross-coupling reactions.[1] The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a powerful tool for the formation of carbon-carbon bonds and the synthesis of substituted alkenes.[2] This document provides detailed application notes and protocols for the Heck reaction of 7-bromoindole, a valuable building block for the synthesis of novel indole derivatives.[1]

The Heck reaction with this compound allows for the introduction of a variety of vinyl groups at the 7-position, leading to the formation of 7-vinylindoles. These products can serve as key intermediates for further functionalization or as final products with potential biological activity. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity.[2] N-protection of the indole is often a critical factor for successful coupling.[1]

Data Presentation: Summary of Heck Reaction Conditions for this compound Derivatives

The following tables summarize quantitative data from the literature for the Heck reaction of this compound and its N-protected derivatives with various alkenes. These tables are intended to provide a comparative overview of different catalytic systems and reaction conditions to aid in the selection of an appropriate starting point for reaction optimization.

Table 1: Heck Reaction of N-Protected 7-Bromoindoles with Acrylates

EntryN-Protecting GroupAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BocMethyl acrylate (B77674)Pd(OAc)₂ (5)P(o-tol)₃ (10)Et₃N (2.0)DMF1001285
2BocEthyl acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃ (2.0)DMA1202478
3SEMn-Butyl acrylatePd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2.5)Dioxane1101692
4Ht-Butyl acrylatePd(OAc)₂ (10)PPh₃ (20)NaOAc (3.0)NMP1301865

Table 2: Heck Reaction of N-Protected 7-Bromoindoles with Styrenes and Other Alkenes

EntryN-Protecting GroupAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BocStyrenePd(OAc)₂ (5)PPh₃ (10)Et₃N (2.0)DMF1001288
2SEM4-ChlorostyrenePdCl₂(dppf) (3)-K₃PO₄ (2.0)Toluene1102482
3H4-VinylpyridinePd₂(dba)₃ (2.5)DavePhos (5)DBU (1.5)Acetonitrile801675
4BocN-Vinyl-2-pyrrolidinonePd(OAc)₂ (5)Herrmann's Catalyst (5)Cy₂NMe (2.0)Dioxane/H₂O (5:1)1002080

Experimental Protocols

This section provides a detailed, representative experimental protocol for the Heck reaction of N-Boc-7-bromoindole with methyl acrylate. This protocol can be adapted for other substrates with appropriate optimization of reaction conditions.

Materials:

  • N-Boc-7-bromoindole

  • Methyl acrylate

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add N-Boc-7-bromoindole (1.0 equiv.), palladium(II) acetate (0.05 equiv.), and tri(o-tolyl)phosphine (0.10 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Stir the mixture at room temperature for 10 minutes to allow for catalyst pre-formation.

  • Addition of Alkene and Base: Add methyl acrylate (1.2 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water (2 x 20 mL) and brine (1 x 20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the desired 7-alkenyl-N-Boc-indole.

Mandatory Visualizations

Diagram 1: General Workflow for the Heck Reaction of this compound

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification prep1 Add this compound, Catalyst, and Ligand to Schlenk Flask prep2 Purge with Inert Gas prep1->prep2 react1 Add Solvent, Alkene, and Base prep2->react1 react2 Heat and Stir (e.g., 80-130 °C) react1->react2 react3 Monitor Reaction (TLC/LC-MS) react2->react3 workup1 Cool to RT and Quench Reaction react3->workup1 workup2 Aqueous Work-up workup1->workup2 workup3 Column Chromatography workup2->workup3 workup4 Pure 7-Vinylindole Product workup3->workup4

Caption: A typical experimental workflow for the Heck reaction of this compound.

Diagram 2: Catalytic Cycle of the Mizoroki-Heck Reaction

Heck_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L2X oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination pi_complex Ar-Pd(II)(alkene)L2X alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex R-Pd(II)L2X migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination hydrido_pd_complex H-Pd(II)(alkene)L2X beta_hydride_elimination->hydrido_pd_complex reductive_elimination Reductive Elimination (Base) hydrido_pd_complex->reductive_elimination product 7-Vinylindole hydrido_pd_complex->product reductive_elimination->pd0 base_h Base-H+X- reductive_elimination->base_h aryl_halide This compound (Ar-X) aryl_halide->oxidative_addition alkene Alkene alkene->alkene_coordination

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols: Sonogashira Coupling of 7-Bromoindole with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes.[1] This reaction is of significant interest in medicinal chemistry and materials science. The indole (B1671886) scaffold is a privileged structure found in numerous biologically active compounds, and functionalization at the 7-position provides a strategic vector for modulating pharmacological activity.[2] 7-Bromoindole serves as a key building block, with the bromine atom acting as a reactive handle for palladium-catalyzed cross-coupling reactions.[2]

The Sonogashira coupling of this compound with a diverse range of terminal alkynes allows for the synthesis of 7-alkynylindoles. These products are valuable intermediates in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and organic materials.[3] The reaction is typically carried out under mild conditions and demonstrates a broad tolerance for various functional groups.[4]

This document provides detailed application notes and protocols for the Sonogashira coupling of this compound with terminal alkynes, including tabulated quantitative data, detailed experimental procedures, and visualizations of the reaction workflow and mechanism.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.[5] For less reactive aryl bromides, heating may be necessary to drive the reaction to completion.[5] N-protection of the indole moiety can also be a critical factor in optimizing the reaction, as the acidic N-H proton can sometimes interfere with the catalytic cycle.[5]

Table 1: Sonogashira Coupling of N-Protected this compound with Various Alkynes

EntryAlkyneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF80691
21-HexynePd(PPh₃)₄ / CuIDIPAToluene1001285
3TrimethylsilylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane90895
4Propargyl alcoholPdCl₂(dppf) / CuIK₂CO₃MeCN601088
54-EthynylanisolePd₂(dba)₃ / SPhos / CuIt-BuOKTHFRT2493

Yields are for isolated products. Data is compiled and representative of typical conditions found in the literature.

Table 2: Sonogashira Coupling of N-Unprotected this compound with Various Alkynes

EntryAlkyneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃N / DIPA (1:1)DMF901278
21-OctynePd(PPh₃)₄ / CuIPiperidineTHF651672
3CyclopropylacetylenePd(OAc)₂ / P(t-Bu)₃ / CuIK₃PO₄Dioxane/H₂O100881
43-Butyn-1-olPdCl₂(dppf) / CuICs₂CO₃MeCN701275
5(4-Pyridyl)acetylenePd₂(dba)₃ / Xantphos / CuIDBUToluene110685

Yields are for isolated products. Successful coupling with N-unprotected indoles often requires careful optimization of the reaction conditions.[5]

Mandatory Visualization

Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine this compound, alkyne, catalyst, co-catalyst, and base in a dry flask. inert Establish inert atmosphere (e.g., Argon or Nitrogen). reagents->inert solvent Add anhydrous solvent. inert->solvent stir Stir at specified temperature. solvent->stir monitor Monitor reaction progress by TLC or LC-MS. stir->monitor quench Quench the reaction. monitor->quench extract Extract with an organic solvent. quench->extract wash Wash organic layer with brine. extract->wash dry Dry over anhydrous Na₂SO₄. wash->dry concentrate Concentrate under reduced pressure. dry->concentrate purify Purify by column chromatography. concentrate->purify characterize Characterize the final product (NMR, MS, etc.). purify->characterize G pd0 Pd(0)L₂ pd_ox Oxidative Addition (R¹-X) pd_complex R¹-Pd(II)-X L₂ pd_ox->pd_complex pd_trans Transmetalation alkynyl_pd_complex R¹-Pd(II)-C≡CR² L₂ pd_trans->alkynyl_pd_complex pd_re Reductive Elimination pd_re->pd0 product R¹-C≡CR² pd_re->product cu_acetylide Cu(I)-C≡CR² cu_acetylide->pd_trans + R¹-Pd(II)-X - Cu(I)X alkyne H-C≡CR² alkyne->cu_acetylide + Cu(I)X, - HX base Base cu_salt Cu(I)X

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in modern organic synthesis, particularly in medicinal chemistry and drug development, due to its broad substrate scope and functional group tolerance. The ability to introduce amino groups into aromatic and heteroaromatic scaffolds allows for the facile generation of diverse compound libraries and the synthesis of complex target molecules.

The indole (B1671886) moiety is a privileged scaffold found in a vast array of biologically active natural products and pharmaceutical agents. Functionalization of the indole core is a key strategy in the development of new therapeutics. The presence of a bromine atom at the 7-position of the indole ring provides a convenient handle for various cross-coupling reactions, including the Buchwald-Hartwig amination, enabling the synthesis of 7-aminoindole derivatives. These derivatives are valuable intermediates for the exploration of novel chemical space in drug discovery programs.

These application notes provide detailed protocols and comparative data for the Buchwald-Hartwig amination of 7-bromoindole with various primary and secondary amines.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of key steps involving a palladium catalyst.[1][2] The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[2] Subsequently, the amine coordinates to the palladium center, and in the presence of a base, deprotonation occurs to form a palladium-amido complex. The final step is reductive elimination from this complex, which forms the desired C-N bond and regenerates the catalytically active Pd(0) species, thus completing the cycle.[2][3] The choice of ligand, base, and solvent is critical for the efficiency and success of the reaction.[2]

Experimental Protocols

The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization may be required for specific substrates.

Protocol 1: General Procedure for the Amination of this compound

This protocol is adapted from procedures for similar haloindole substrates.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (primary or secondary, 1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂; 0.02 mmol, 2 mol%) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃; 0.01 mmol, 1 mol%)

  • Phosphine (B1218219) Ligand (e.g., XPhos, BINAP, or a bulky biarylphosphine ligand; 0.04 mmol, 4 mol%)[2][4]

  • Sodium tert-butoxide (NaOtBu; 1.4 mmol, 1.4 equiv) or Cesium Carbonate (Cs₂CO₃; 1.5 mmol, 1.5 equiv)[2][5]

  • Anhydrous Toluene (B28343) (5 mL)[2]

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or other suitable reaction vessel

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.

  • Seal the tube with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times to ensure an inert atmosphere.[2]

  • Add the base (sodium tert-butoxide or cesium carbonate) to the reaction tube.

  • Through the septum, add the amine followed by anhydrous toluene via syringe.[2]

  • Seal the Schlenk tube and place it in a preheated oil bath at a temperature between 80-110 °C.[2][5]

  • Stir the reaction mixture for 12-24 hours.[2] The progress of the reaction should be monitored by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove insoluble salts.[5]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aminoindole derivative.

Data Presentation

The following tables summarize representative quantitative data for the Buchwald-Hartwig amination of haloindoles, which can serve as a guide for the reaction of this compound. Note that direct comparison of yields should be approached with caution as the substrates and conditions may vary.[6]

Table 1: Buchwald-Hartwig Amination of 5-Bromoindole [4]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1)Ligand 4* (4)NaOtBu (1.4)Toluene1001885
MorpholinePd₂(dba)₃ (1)Ligand 4* (4)NaOtBu (1.4)Toluene1001892
n-Bu₂NHPd₂(dba)₃ (1)Ligand 4* (4)NaOtBu (1.4)Toluene1001851

*Ligand 4 refers to a specific bulky biarylphosphine ligand described in the source literature.[4]

Table 2: Buchwald-Hartwig Amination of 6-Chloroindole [4]

AminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
PiperidinePd₂(dba)₃ (1)Ligand 1* (4)NaOtBu (1.4)Toluene1001878

*Ligand 1 refers to a specific bulky biarylphosphine ligand described in the source literature.[4]

Mandatory Visualization

Reaction Workflow

The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination of this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Pd Catalyst, & Ligand B Evacuate & Backfill with Inert Gas (3x) A->B C Add Base B->C D Add Amine & Solvent C->D E Heat Reaction Mixture (80-110 °C, 12-24 h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to RT & Dilute F->G H Filter through Celite G->H I Aqueous Wash H->I J Dry & Concentrate I->J K Flash Column Chromatography J->K L Isolated Product K->L

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle

The diagram below outlines the key steps in the catalytic cycle of the Buchwald-Hartwig amination.

G Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-Br Pd(II)_Complex Ar-Pd(II)(Br)L Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand_Exchange Pd(II)_Complex->Ligand_Exchange R'R''NH Amine_Coordination [Ar-Pd(II)(NHR'R'')L]Br Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation Amine_Coordination->Deprotonation Base Amido_Complex Ar-Pd(II)(NR'R'')L Deprotonation->Amido_Complex Reductive_Elimination Reductive_Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Ar-NR'R'' Reductive_Elimination->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes: Synthesis of 7-Arylindoles via Palladium-Catalyzed Cross-Coupling of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic drugs.[1][2] Functionalization of the indole ring is a critical strategy in drug discovery and development. 7-Bromoindole has emerged as a highly versatile building block, with the bromine atom at the 7-position serving as a reactive handle for various palladium-catalyzed cross-coupling reactions.[2][3] These transformations enable the efficient construction of carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of 7-substituted indoles under relatively mild conditions.[2] This document provides detailed protocols and comparative data for the synthesis of 7-arylindoles using this compound as a key precursor.

Overview of Synthetic Routes

Palladium-catalyzed cross-coupling reactions are the most common methods for the arylation of this compound. The choice of reaction depends on the desired substituent and the available coupling partner. Key methods include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions.[2][3]

G Bromoindole This compound Aryl_Partner Aryl Coupling Partner (e.g., Ar-B(OH)₂, Ar-NH₂, Ar-C≡CH, Ar-CH=CH₂) Pd_Catalyst Pd Catalyst + Ligand/Base Arylindole 7-Arylindole Pd_Catalyst->Arylindole mid_point->Pd_Catalyst caption General scheme for Palladium-catalyzed synthesis of 7-arylindoles.

Caption: General scheme for Palladium-catalyzed synthesis of 7-arylindoles.

Data Presentation: Comparative Summary of Cross-Coupling Reactions

The following tables summarize typical reaction conditions and reported yields for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and related analogs. This data serves as a guide for reaction optimization. Note that direct comparison of yields should be approached with caution as substrates and conditions may vary across different literature sources.[2] For many reactions, N-protection of the indole is crucial for achieving high yields.[2][4]

Table 1: Suzuki-Miyaura Coupling of 7-Bromoindoles with Arylboronic Acids

Arylboronic Acid Catalyst (mol%) Base Solvent Temp. (°C) Time (h) Yield (%)
(4-methoxyphenyl)boronic acid PdCl₂(PPh₃)₂ (10) K₂CO₃ DMF Reflux 48 Moderate-Good
Phenylboronic acid Pd(PPh₃)₄ (5) K₂CO₃ 1,4-Dioxane/H₂O 80-120 12-24 High
p-Tolylboronic acid Pd/SPhos (5) K₂CO₃ Acetonitrile/H₂O 37 18 ~65% (on N-Boc-7-bromotryptophan)[5]

| Various Arylboronic acids | Pd(OAc)₂ (0.5) | - | Water-Ethanol Blend | RT | 1-2 | Good-Excellent |

Table 2: Buchwald-Hartwig Amination of 7-Bromoindoles

Amine/Amide Catalyst (mol%) Ligand Base Solvent Temp. (°C) Yield (%)
Benzamide Pd(OAc)₂ / Pd₂(dba)₃ Xantphos Cs₂CO₃ Dioxane 90-110 High[6]
Primary/Secondary Amines Pd₂(dba)₃ BINAP NaOtBu Toluene 80-100 Good-Excellent
p-Toluidine Pd₂(dba)₃ (5) / RuPhos (10) RuPhos K₃PO₄ tAmylOH/H₂O 100 16% (on Barettin)[7]

| Ammonia Equivalents | Pd(OAc)₂ | Josiphos | NaOtBu | Toluene | 100 | High |

Table 3: Sonogashira Coupling of 7-Bromoindoles with Terminal Alkynes

Alkyne Pd Catalyst (mol%) Cu Co-catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
Phenylacetylene PdCl₂(PPh₃)₂ (5) CuI (2.5) Diisopropylamine THF RT ~89%[8]
Ethynyltrimethylsilane Pd(PPh₃)₄ CuI Et₃N DMF 60 High[9]

| Various terminal alkynes | Pd(PhCN)₂Cl₂ | None | Cs₂CO₃ | Dioxane | 100 | Good-Excellent |

Table 4: Heck Coupling of 7-Bromoindoles with Alkenes

Alkene Catalyst (mol%) Base Solvent Temp. (°C) Yield (%)
Styrene Pd(OAc)₂ (2) Triethylamine DMF 100 Moderate-Good[10]
Acrylates Pd(OAc)₂ K₂CO₃ Acetonitrile 80 Good

| Unactivated Alkenes | Pd(OAc)₂ | Ag₂CO₃ | Dioxane | 120 | High |

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][4][11]

Materials:

  • This compound (or N-protected this compound) (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or sealable reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), palladium catalyst (5 mol%), and base (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure the atmosphere is inert.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindole.[1]

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation between this compound and an amine or amide.[6][12]

Materials:

  • N-protected this compound (1.0 equiv.)

  • Amine or Amide (1.2 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%)

  • Phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv.)

  • Anhydrous solvent (e.g., Dioxane or Toluene)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas line and manifold

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Reagent Addition: Add the N-protected this compound, the amine/amide coupling partner, and the anhydrous solvent.

  • Reaction: Heat the mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 7-aminoindole derivative.

Visualizations: Workflow and Mechanism

G cluster_workflow Experimental Workflow Setup 1. Combine Reactants (this compound, Boronic Acid, Catalyst, Base) Inert 2. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent Inert->Solvent React 4. Heat and Stir (80-120 °C) Solvent->React Monitor 5. Monitor Progress (TLC / LC-MS) React->Monitor Workup 6. Aqueous Work-up (Dilute, Wash) Monitor->Workup Purify 7. Purify (Column Chromatography) Workup->Purify Product Pure 7-Arylindole Purify->Product caption Experimental workflow for Suzuki-Miyaura coupling.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps.[1]

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-Br(L₂) Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'(L₂) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Reduct Product Ar-Ar' Trans->Reduct ArX This compound (Ar-Br) ArX->OxAdd ArB Ar'B(OH)₂ + Base ArB->Trans ArAr caption The catalytic cycle of the Suzuki-Miyaura reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Characterization of 7-Arylindoles

The synthesized 7-arylindole derivatives are typically characterized using standard analytical techniques. Purity can be assessed by HPLC and LC-MS. Structural confirmation is achieved through spectroscopic methods, primarily ¹H NMR and ¹³C NMR spectroscopy, which provide detailed information about the substitution pattern and electronic environment of the indole core and the newly introduced aryl group.[13][14] Further characterization can be performed using FT-IR and high-resolution mass spectrometry (HRMS).[13]

References

Application Notes and Protocols: N-Protection of 7-Bromoindole for Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole (B1671886) scaffold is a privileged structure found in a multitude of biologically active compounds and pharmaceuticals.[1] Functionalization of the indole core is a cornerstone of drug discovery, and the presence of a bromine atom at the 7-position of 7-bromoindole offers a versatile handle for various palladium-catalyzed cross-coupling reactions.[1] These reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

However, the acidic N-H proton of the indole ring can interfere with many organometallic reagents and catalytic cycles, leading to side reactions, catalyst deactivation, and lower yields. Therefore, protection of the indole nitrogen is a critical step to ensure the success of subsequent cross-coupling reactions. The choice of the N-protecting group is a crucial decision, as it dictates the stability of the intermediate, its reactivity, and the conditions required for its eventual removal.[2] This document provides a comparative guide to common N-protecting groups for this compound, detailed experimental protocols, and data to aid in the selection of an optimal synthetic strategy.

Comparative Analysis of Common N-Protecting Groups

The selection of an N-protecting group should be based on its stability to the planned cross-coupling conditions and the orthogonality of its removal with respect to other functional groups in the molecule. The most common protecting groups for indoles are tert-butoxycarbonyl (Boc), tosyl (Ts), and 2-(trimethylsilyl)ethoxymethyl (SEM).

Protecting GroupStructureKey CharacteristicsRemoval Conditions
Boc (tert-butoxycarbonyl)BocWidely favored for its stability under basic conditions and facile removal under acidic conditions.[2]Strong acids (e.g., TFA in DCM, HCl in dioxane).[3] Can also be removed thermally.[4]
Ts (Tosyl)TsHighly stable and can activate the indole ring.[2]Requires harsh reductive (e.g., Red-Al) or strongly basic (e.g., NaOH/KOH reflux) conditions.[2][5]
SEM (2-(trimethylsilyl)ethoxymethyl)SEMRobust protection under a wide range of conditions.[2]Fluoride sources (e.g., TBAF) or acidic conditions, providing an orthogonal strategy.[2][4][6]
PMB (p-methoxybenzyl)PMBStable to a range of reagents.[2]Cleaved under oxidative conditions (e.g., DDQ, CAN), offering another orthogonal option.[2][7]

Data Presentation: Cross-Coupling Reactions of N-Protected 7-Bromoindoles

The following tables summarize representative data for various palladium-catalyzed cross-coupling reactions, highlighting the performance of different N-protecting groups. Note that direct comparison can be challenging due to variations in substrates and specific reaction conditions across different studies.[1][2]

Table 1: Suzuki-Miyaura Coupling

N-Protecting GroupCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
BocN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80295
BocPhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10012~90
TsArylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10016High
Unprotected3-FluorophenylacetylenePd₂(dba)₃ / XPhosK₂CO₃t-AmylOH/H₂O1002>95

(Data compiled and adapted from literature sources for representative bromoindoles and related substrates)[8][9][10]

Table 2: Buchwald-Hartwig Amination

N-Protecting GroupCoupling PartnerCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)
BocMorpholinePd(OAc)₂ / XPhosNaOtBuToluene11012-24High
BocAnilinePd₂(dba)₃ / BINAPCs₂CO₃Toluene10016-24High
UnprotectedVarious AminesPd(OAc)₂ / Biaryl Phosphine (B1218219)NaOtBuToluene80-11012-24Good

(Data compiled and adapted from literature sources for representative bromoindoles and related substrates)[3][11][12][13]

Experimental Workflows and Logical Relationships

G cluster_0 Synthesis Pathway A This compound B N-Protection C N-Protected This compound D Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) E N-Protected Functionalized Indole F N-Deprotection G Final Functionalized Indole

G

Experimental Protocols

Protocol 1: N-Boc Protection of this compound

This protocol describes the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

    • 4-(Dimethylamino)pyridine (DMAP)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 equiv) in anhydrous THF or DCM in a round-bottom flask.

    • Add Boc₂O (1.1-1.5 equiv) and a catalytic amount of DMAP (0.1 equiv) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate (B1210297).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude product, tert-butyl 7-bromo-1H-indole-1-carboxylate, can be purified by flash column chromatography on silica (B1680970) gel if necessary.[14]

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the C-C bond formation at the 7-position of N-protected this compound.[15]

  • Materials:

    • N-Protected this compound (e.g., N-Boc-7-bromoindole) (1.0 equiv)

    • Boronic acid or boronic ester coupling partner (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or Toluene, often with water)

  • Procedure:

    • To a Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound, boronic acid, palladium catalyst, and base.

    • Add the degassed solvent(s) via syringe.

    • Seal the vessel and heat the mixture with stirring at 80-110 °C.

    • Monitor the reaction by TLC or LC-MS until completion (typically 2-24 hours).

    • Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by flash column chromatography on silica gel to obtain the desired 7-aryl-indole product.[3][15]

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes the formation of a C-N bond at the 7-position.

  • Materials:

    • N-Protected this compound (1.0 equiv)

    • Amine coupling partner (primary or secondary) (1.2-1.5 equiv)

    • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) (2-4 mol%)

    • Phosphine ligand (e.g., XPhos, BINAP) (4-8 mol%)

    • Strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃) (1.4-2.0 equiv)

    • Anhydrous, degassed solvent (e.g., Toluene or 1,4-dioxane)

  • Procedure:

    • In an oven-dried Schlenk tube under an inert atmosphere, combine the N-protected this compound, palladium precursor, and phosphine ligand.

    • Add the base, followed by the amine coupling partner and the anhydrous solvent.

    • Seal the tube and heat the mixture with stirring at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).[3]

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through Celite®.

    • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the 7-aminoindole derivative.[3]

Protocol 4: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This is a standard procedure for removing the Boc protecting group.[3][5]

  • Materials:

    • N-Boc protected indole derivative

    • Dichloromethane (DCM)

    • Trifluoroacetic acid (TFA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • Dissolve the N-Boc protected indole in DCM (a typical concentration is 0.1-0.2 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise (typically 5-10 equivalents or 20-50% v/v).[3]

    • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

    • Carefully neutralize the residue by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the deprotected indole.[3]

Protocol 5: N-Tosyl Deprotection using Cesium Carbonate

This protocol offers a milder, basic condition for tosyl group removal.[16]

  • Materials:

    • N-Tosyl-7-bromoindole derivative

    • Cesium carbonate (Cs₂CO₃)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

  • Procedure:

    • Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and MeOH (e.g., 2:1 v/v) at room temperature.

    • Add cesium carbonate (3.0 equiv) to the solution.[16]

    • Stir the resulting mixture at ambient temperature or gentle reflux. The reaction time can vary significantly based on other substituents on the indole ring (from 1 to 24 hours).[16]

    • Monitor the reaction by HPLC or TLC.

    • Upon completion, evaporate the solvent mixture under vacuum.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to provide the deprotected indole.[16]

References

Application Notes and Protocols for the Functionalization of the C7 Position of the Indole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of the C7 position of the indole (B1671886) ring is a critical challenge in synthetic chemistry, as C7-substituted indoles are prevalent structural motifs in numerous biologically active natural products and pharmaceutical agents.[1][2] Directing functionalization to the C7 position is inherently difficult due to the intrinsic electronic properties of the indole ring, which favor reactions at the C2 and C3 positions of the pyrrole (B145914) moiety.[1][2] This document provides detailed application notes and experimental protocols for key methods developed to achieve selective C7 functionalization, including transition-metal-catalyzed C-H activation and directed ortho-metalation.

Key Methodologies for C7 Functionalization

Several powerful strategies have emerged to overcome the challenge of C7 selectivity. These methods primarily rely on the use of directing groups (DGs) attached to the indole nitrogen, which steer the catalytic metal to the adjacent C7 position. This section outlines the most prominent and effective methods.

Palladium-Catalyzed C7 Arylation using a Phosphinoyl Directing Group

A significant breakthrough in C7 functionalization was the development of a palladium-catalyzed direct C-H arylation using a sterically bulky N-P(O)tBu₂ (di-tert-butylphosphinoyl) directing group.[3][4] This method allows for the coupling of various indoles with a wide range of arylboronic acids with high regioselectivity.[4] The phosphinoyl directing group is crucial for achieving high selectivity and can be removed after the desired functionalization.[5]

Rhodium-Catalyzed C7 Alkenylation with a Pivaloyl Directing Group

Rhodium catalysis, in conjunction with an N-pivaloyl directing group, has proven to be a highly effective method for the direct C-H alkenylation of indoles at the C7 position.[6][7] This reaction demonstrates broad substrate scope, accommodating various acrylates, styrenes, and other olefins.[7] The combination of the bulky pivaloyl group and the rhodium catalyst is essential for achieving high conversion and regioselectivity.[6][7]

Ruthenium-Catalyzed C7 Amidation and Alkenylation

Ruthenium(II) biscarboxylate catalysis offers a versatile platform for both C7 amidation and alkenylation of indoles.[1] This method also employs a directing group strategy and is characterized by its mild reaction conditions and broad substrate scope.[1] A key advantage of this system is the demonstrated scalability and the traceless removal of the directing group.[1]

Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a classical and powerful strategy for the functionalization of aromatic rings.[8][9][10] In the context of indoles, an N-protecting group that can act as a directed metalation group (DMG) is installed. Treatment with a strong organolithium base then selectively deprotonates the C7 position, creating a nucleophilic center that can react with various electrophiles.[11][12] While effective, this method often requires cryogenic temperatures and strictly anhydrous conditions.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for the key C7 functionalization methods, providing a comparative overview of their efficiency and substrate scope.

Table 1: Palladium-Catalyzed C7 Arylation of Indoles [3][5]

EntryIndole SubstrateAryl Boronic AcidYield (%)
1N-P(O)tBu₂-indolePhenylboronic acid85
2N-P(O)tBu₂-5-methoxyindole4-Tolylboronic acid78
3N-P(O)tBu₂-5-fluoroindole4-Methoxyphenylboronic acid82
4N-P(O)tBu₂-6-chloroindole3-Chlorophenylboronic acid75

Table 2: Rhodium-Catalyzed C7 Alkenylation of Indoles [6][7]

EntryIndole SubstrateOlefinYield (%)
1N-PivaloylindoleMethyl acrylate92
2N-Pivaloyl-5-methylindoleStyrene85
3N-Pivaloyl-6-fluoroindolen-Butyl acrylate88
4N-Pivaloyl-5-bromoindoleVinyl phenyl sulfone76

Table 3: Ruthenium-Catalyzed C7 Amidation of Indoles [1]

EntryIndole SubstrateAzideYield (%)
1N-PivaloylindolePhenylsulfonyl azide85
2N-Pivaloyl-5-methoxyindole4-Tolylsulfonyl azide79
3N-Pivaloyl-6-chloroindoleMethylsulfonyl azide72

Experimental Protocols

This section provides detailed, step-by-step protocols for the key C7 functionalization reactions.

Protocol 1: General Procedure for Palladium-Catalyzed C7 Arylation of N-P(O)tBu₂-Indole[3][5]
  • Materials:

    • N-P(O)tBu₂-protected indole (1.0 equiv)

    • Arylboronic acid (2.0 equiv)

    • Pd(OAc)₂ (10 mol%)

    • Ligand (e.g., a pyridine-type ligand, 20 mol%)

    • Oxidant (e.g., Ag₂O or benzoquinone, 2.0-3.0 equiv)

    • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

    • Anhydrous solvent (e.g., toluene, dioxane, or DMSO)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the N-P(O)tBu₂-protected indole, arylboronic acid, Pd(OAc)₂, ligand, oxidant, and base.

    • Add the anhydrous solvent via syringe.

    • Stir the reaction mixture at the specified temperature (typically 80-120 °C) for the indicated time (typically 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the C7-arylated indole.

Protocol 2: General Procedure for Rhodium-Catalyzed C7 Alkenylation of N-Pivaloylindole[6][7]
  • Materials:

    • N-Pivaloylindole (1.0 equiv)

    • Olefin (2.0-4.0 equiv)

    • [RhCp*Cl₂]₂ (2.5-5 mol%)

    • AgSbF₆ or AgNTf₂ (10-20 mol%)

    • Cu(OAc)₂·H₂O (2.0 equiv)

    • Anhydrous solvent (e.g., CH₂Cl₂, t-BuOH, or DCE)

  • Procedure:

    • In a dried Schlenk tube under an inert atmosphere, combine N-pivaloylindole, [RhCp*Cl₂]₂, AgSbF₆ (or AgNTf₂), and Cu(OAc)₂·H₂O.

    • Add the anhydrous solvent, followed by the olefin.

    • Seal the tube and stir the mixture at the indicated temperature (typically 50-80 °C) for the specified time (6-36 hours).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction to room temperature.

    • Filter the mixture through a short pad of silica gel, eluting with an appropriate solvent (e.g., ethyl acetate).

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the C7-alkenylated product.

Protocol 3: General Procedure for Directed ortho-Metalation (DoM) of an N-Protected Indole[11][12]
  • Materials:

    • N-protected indole (e.g., N-pivaloyl, N-carbamoyl, or N-silyl) (1.0 equiv)

    • Organolithium base (e.g., n-BuLi or s-BuLi, 1.1-1.5 equiv)

    • Anhydrous THF

    • Electrophile (1.2-2.0 equiv)

  • Procedure:

    • To a flame-dried flask under a positive pressure of argon, add the N-protected indole and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the organolithium base dropwise via syringe.

    • Stir the mixture at -78 °C for 1-2 hours to ensure complete metalation.

    • Add the electrophile dropwise at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 1-12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanistic steps and experimental workflows for the C7 functionalization of indoles.

Catalytic Cycle for Palladium-Catalyzed C7 Arylation

G Pd_II Pd(II) Catalyst CMD Concerted Metalation- Deprotonation (CMD) Pd_II->CMD Coordination Indole_DG N-DG-Indole Indole_DG->CMD Palladacycle C7-Palladacycle CMD->Palladacycle C-H Activation Oxidative_Addition Oxidative Addition Palladacycle->Oxidative_Addition ArBX2 Ar-B(OR)₂ ArBX2->Oxidative_Addition Pd_IV Pd(IV) Intermediate Oxidative_Addition->Pd_IV Reductive_Elimination Reductive Elimination Pd_IV->Reductive_Elimination Product C7-Aryl-Indole Reductive_Elimination->Product Regeneration Catalyst Regeneration Reductive_Elimination->Regeneration Pd(II) Oxidant Oxidant Oxidant->Regeneration Regeneration->Pd_II

Caption: Proposed catalytic cycle for Pd-catalyzed C7 arylation.

Experimental Workflow for Directed ortho-Metalation (DoM)

G Start Start: N-Protected Indole Dissolve Dissolve in Anhydrous THF Start->Dissolve Cool Cool to -78 °C Dissolve->Cool Add_Base Add Organolithium Base (n-BuLi) Cool->Add_Base Metalation C7-Lithiation (1-2 h) Add_Base->Metalation Add_Electrophile Add Electrophile (E+) Metalation->Add_Electrophile Reaction React and Warm to Room Temp Add_Electrophile->Reaction Quench Quench with sat. NH₄Cl(aq) Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purify Column Chromatography Workup->Purify Product C7-Functionalized Indole Purify->Product

Caption: Step-by-step workflow for C7 functionalization via DoM.

Logical Relationship of Directing Group Strategy

G Indole Indole Core DG_Installation Installation of Directing Group (DG) on Indole Nitrogen Indole->DG_Installation Chelation Chelation of Metal Catalyst to DG DG_Installation->Chelation C7_Activation Proximity-Induced C7 C-H Activation Chelation->C7_Activation Functionalization C-C or C-X Bond Formation C7_Activation->Functionalization DG_Removal Removal of Directing Group Functionalization->DG_Removal Final_Product C7-Functionalized Indole DG_Removal->Final_Product

Caption: Logic of the directing group strategy for C7 selectivity.

References

The Strategic Utility of 7-Bromoindole in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7-Bromoindole has emerged as a highly versatile and valuable building block in medicinal chemistry and drug development. The indole (B1671886) scaffold itself is a "privileged structure," frequently found in a vast array of biologically active natural products and synthetic drugs. The strategic placement of a bromine atom at the 7-position provides a crucial chemical handle for a variety of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the construction of complex molecular architectures and the systematic exploration of structure-activity relationships (SAR) to optimize the pharmacological properties of new drug candidates.

These application notes provide detailed protocols and comparative data for the use of this compound in the synthesis of key pharmaceutical intermediates. The methodologies discussed are central to the development of novel therapeutics, particularly in the fields of oncology and neurodegenerative diseases.

Key Applications of this compound in Pharmaceutical Synthesis

The bromine atom at the C7 position of the indole ring is particularly amenable to a range of palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis due to their efficiency, mild reaction conditions, and broad functional group tolerance. The primary applications of this compound include:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents.

  • Sonogashira Coupling: For the introduction of alkynyl groups, leading to the synthesis of conjugated systems.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the synthesis of arylamines.

  • Synthesis of Tryptamine Derivatives for Pictet-Spengler Reaction: As a precursor to 7-substituted tryptamines, which can then be utilized in the Pictet-Spengler reaction to construct tetrahydro-β-carboline scaffolds, a core structure in many alkaloids and CNS-active compounds.

A key consideration in the reactivity of this compound is the protection of the indole nitrogen. N-protection is often crucial for achieving high yields and preventing side reactions in many palladium-catalyzed coupling reactions.[1] Common protecting groups include tosyl (Ts), benzyl (B1604629) (Bn), and various silyl (B83357) ethers.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl or heteroaryl groups at the 7-position, a common strategy in the synthesis of kinase inhibitors and other targeted therapeutics.[2]

Comparative Data for Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of bromoindoles and related substrates, providing a basis for comparison of different catalytic systems.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-Tosyl-7-bromoindolePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene (B28343)/H₂O10012~90
This compound4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)Dioxane/H₂O9016~85
N-SEM-7-bromoindoleThiophene-2-boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)DMF808~92

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Suzuki-Miyaura Coupling of N-Tosyl-7-bromoindole

This protocol describes the coupling of N-tosyl-7-bromoindole with phenylboronic acid.

Materials:

  • N-Tosyl-7-bromoindole

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk flask, add N-tosyl-7-bromoindole (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium phosphate (2.0 equiv.).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) in toluene.

  • Add the catalyst solution to the Schlenk flask.

  • Add deionized water to the flask (typically 10-20% of the toluene volume).

  • Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-phenyl-N-tosyl-indole.

Workflow Diagram:

Suzuki_Miyaura_Workflow reagents Combine Reactants: N-Tosyl-7-bromoindole, Phenylboronic acid, K3PO4 catalyst Add Catalyst Solution: Pd(OAc)2, SPhos in Toluene/H2O reagents->catalyst degas Degas with Ar/N2 catalyst->degas heat Heat to 100 °C (12-16 h) degas->heat workup Work-up: EtOAc extraction, wash with H2O/brine heat->workup purify Purification: Column Chromatography workup->purify product 7-Phenyl-N-tosyl-indole purify->product

Suzuki-Miyaura Coupling Workflow

II. Sonogashira Coupling

The Sonogashira coupling is a highly effective method for the formation of C(sp)-C(sp²) bonds, reacting a terminal alkyne with an aryl or vinyl halide.[3] This reaction is instrumental in synthesizing conjugated systems and has been widely applied in the preparation of materials and biologically active molecules.[4]

Comparative Data for Sonogashira Coupling Reactions

The following table presents typical conditions for the Sonogashira coupling of aryl bromides.

Aryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-Boc-7-bromoindolePhenylacetylene (B144264)PdCl₂(PPh₃)₂ (2)CuI (4)Et₃N (2.5)THF656~88
This compoundTrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DiisopropylamineDMF804~91
N-Tosyl-7-bromoindole1-HeptynePd(OAc)₂ (1.5)PPh₃ (3)Cs₂CO₃ (2)Acetonitrile7012~85

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole

This protocol details the coupling of N-Boc-7-bromoindole with phenylacetylene.

Materials:

Procedure:

  • To a dry Schlenk flask, add N-Boc-7-bromoindole (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous THF, followed by triethylamine (2.5 equiv.) and phenylacetylene (1.2 equiv.) via syringe.

  • Heat the reaction mixture to 65 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-(phenylethynyl)-N-Boc-indole.

Reaction Scheme Diagram:

Sonogashira_Scheme cluster_reactants Reactants cluster_conditions Conditions N-Boc-7-bromoindole N-Boc-7-bromoindole product 7-(Phenylethynyl)-N-Boc-indole N-Boc-7-bromoindole->product + Phenylacetylene Phenylacetylene Phenylacetylene->product catalyst PdCl2(PPh3)2, CuI base Et3N, THF, 65 °C

Sonogashira Coupling Reaction

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing the synthesis of a wide variety of arylamines from aryl halides.[5] This reaction is of immense importance in pharmaceutical synthesis, as the introduction of an amino group can significantly impact a molecule's pharmacological properties.[6][7]

Comparative Data for Buchwald-Hartwig Amination

The following table shows typical conditions for the Buchwald-Hartwig amination of aryl bromides.

Aryl HalideAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
N-Tosyl-7-bromoindoleAniline (B41778)Pd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene11018~93
This compoundMorpholinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Dioxane10024~87
N-Benzyl-7-bromoindoleBenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)t-BuOH9016~90

Note: Yields are representative and can vary based on the specific substrates and reaction scale.

Experimental Protocol: Buchwald-Hartwig Amination of N-Tosyl-7-bromoindole

This protocol outlines the amination of N-tosyl-7-bromoindole with aniline.

Materials:

  • N-Tosyl-7-bromoindole

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

Procedure:

  • To an oven-dried Schlenk tube, add N-tosyl-7-bromoindole (1.0 equiv.), Pd₂(dba)₃ (0.015 equiv.), and XPhos (0.03 equiv.).

  • Cap the tube, and evacuate and backfill with an inert gas three times.

  • Add sodium tert-butoxide (1.4 equiv.).

  • Through the septum, add anhydrous toluene, followed by aniline (1.2 equiv.) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture for 18-24 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of ammonium (B1175870) chloride, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 7-anilino-N-tosyl-indole.

Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition pd2_complex Ar-Pd(II)L(Br) oxidative_addition->pd2_complex amine_coordination Amine Coordination (R2NH) pd2_complex->amine_coordination amido_complex [Ar-Pd(II)L(NHR2)]+ amine_coordination->amido_complex deprotonation Deprotonation (Base) amido_complex->deprotonation reductive_elimination Reductive Elimination deprotonation->reductive_elimination reductive_elimination->pd0 product Ar-NR2 reductive_elimination->product

Buchwald-Hartwig Amination Catalytic Cycle

IV. Application in the Synthesis of Meridianins

Meridianins are a class of marine alkaloids isolated from the tunicate Aplidium meridianum. They exhibit potent inhibitory activity against various protein kinases, making them attractive targets for the development of new anticancer and neuroprotective agents.[8] The synthesis of meridianin derivatives often utilizes a bromoindole core, which is elaborated to the final complex structure.

Case Study: Synthesis of a 7-Bromo-Meridianin Analogue

The synthesis of a 7-bromo-meridianin analogue highlights the strategic use of this compound. The key steps involve the functionalization of the indole at the C3 position, followed by the construction of the 2-aminopyrimidine (B69317) ring.[9]

Synthetic Pathway Overview:

  • Friedel-Crafts Acylation: this compound is first acylated at the C3 position with acetyl chloride in the presence of a Lewis acid like tin(IV) chloride.

  • N-Protection: The indole nitrogen is then protected, for example, with a tosyl group, to improve solubility and prevent side reactions in subsequent steps.

  • Enaminone Formation: The 3-acetyl group is reacted with a formamide (B127407) acetal (B89532) (e.g., DMF-DMA) to form a reactive enaminone intermediate.

  • Pyrimidine Ring Formation: The enaminone undergoes cyclocondensation with guanidine (B92328) to construct the 2-aminopyrimidine ring.

  • Deprotection: Finally, the N-protecting group is removed to yield the meridianin analogue.

Pathway Diagram:

Meridianin_Synthesis start This compound step1 1. Acylation (AcCl, SnCl4) start->step1 intermediate1 3-Acetyl-7-bromoindole step1->intermediate1 step2 2. N-Protection (TsCl, base) intermediate1->step2 intermediate2 N-Tosyl-3-acetyl-7-bromoindole step2->intermediate2 step3 3. Enaminone Formation (DMF-DMA) intermediate2->step3 intermediate3 Enaminone Intermediate step3->intermediate3 step4 4. Cyclocondensation (Guanidine) intermediate3->step4 intermediate4 Protected Meridianin Analogue step4->intermediate4 step5 5. Deprotection intermediate4->step5 product 7-Bromo-Meridianin Analogue step5->product

Synthesis of a 7-Bromo-Meridianin Analogue

V. Synthesis of 7-Substituted Tryptamines for the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that condenses a β-arylethylamine, such as tryptamine, with an aldehyde or ketone to form a tetrahydro-β-carboline.[10][11] This scaffold is present in numerous alkaloids with significant biological activities. This compound can serve as a starting material for the synthesis of 7-substituted tryptamines, which are then used in the Pictet-Spengler reaction.

Protocol for the Synthesis of 7-Bromo-tryptamine

This protocol describes a common route to synthesize 7-bromotryptamine from this compound.

Materials:

  • This compound

  • Oxalyl chloride

  • Ammonia (B1221849) (solution in dioxane)

  • Lithium aluminum hydride (LAH)

  • Anhydrous diethyl ether

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • Indole-3-glyoxylyl chloride formation: Dissolve this compound (1.0 equiv.) in anhydrous diethyl ether and cool to 0 °C. Add oxalyl chloride (1.1 equiv.) dropwise. Stir at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting precipitate is the indole-3-glyoxylyl chloride.

  • Amide formation: Suspend the crude glyoxylyl chloride in anhydrous 1,4-dioxane and add a solution of ammonia in dioxane (excess). Stir for 2 hours at room temperature. The product, 7-bromo-indole-3-glyoxylamide, is collected by filtration.

  • Reduction: In a separate flask, prepare a suspension of LAH (4.0 equiv.) in anhydrous THF. Add the glyoxylamide from the previous step portion-wise. Reflux the mixture for 4-6 hours.

  • Work-up: Cool the reaction to 0 °C and carefully quench with water, followed by 15% NaOH solution, and then more water. Filter the resulting salts and wash thoroughly with THF.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography to yield 7-bromotryptamine.

Pictet-Spengler Reaction of 7-Bromotryptamine

This protocol describes the subsequent Pictet-Spengler reaction.

Materials:

  • 7-Bromotryptamine

  • Aldehyde (e.g., acetaldehyde)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 7-bromotryptamine (1.0 equiv.) in DCM.

  • Add the aldehyde (1.1 equiv.) to the solution.

  • Cool the mixture to 0 °C and add TFA (1.0 equiv.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer, and concentrate.

  • Purify by column chromatography to obtain the 8-bromo-1-methyl-1,2,3,4-tetrahydro-β-carboline.

Logical Relationship Diagram:

Pictet_Spengler_Pathway cluster_start Starting Material cluster_intermediate Intermediate Synthesis cluster_final Final Reaction start This compound synthesis Multi-step Synthesis (e.g., via glyoxylamide) start->synthesis intermediate 7-Bromotryptamine synthesis->intermediate pictet_spengler Pictet-Spengler Reaction (+ Aldehyde, Acid) intermediate->pictet_spengler product Tetrahydro-β-carboline pictet_spengler->product

Pathway from this compound to Tetrahydro-β-carbolines

This compound is a strategically important and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, provides efficient and modular routes to complex molecules. Furthermore, its role as a precursor to 7-substituted tryptamines opens up access to the medicinally important tetrahydro-β-carboline scaffold via the Pictet-Spengler reaction. The protocols and data presented herein offer a practical guide for researchers and scientists in drug discovery and development to effectively utilize this compound in their synthetic endeavors.

References

Application of 7-Bromoindole in Fragment-Based Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in bioactive compounds and its ability to interact with a multitude of biological targets. 7-Bromoindole, a halogenated derivative, offers a valuable starting point in fragment-based drug discovery (FBDD). The bromine atom provides a vector for synthetic elaboration, allowing for the systematic optimization of fragment hits into potent and selective lead compounds. Furthermore, the indole core itself can engage in key interactions, such as hydrogen bonding and π-stacking, with protein targets. While direct, comprehensive case studies on this compound as a starting fragment are not extensively documented in publicly available literature, its utility can be effectively demonstrated through analogous bromo-heterocyclic fragments and the general principles of FBDD applied to indole-containing molecules.

This document provides detailed application notes and protocols for the use of this compound and similar fragments in FBDD campaigns, covering initial screening, hit validation, and lead optimization.

Data Presentation: Quantitative Analysis of Fragment Hits

Effective FBDD relies on the careful analysis of quantitative data to prioritize fragments for further development. Key metrics include the dissociation constant (K_d), the half-maximal inhibitory concentration (IC50), and ligand efficiency (LE). The following table presents data for a 6-brominated dihydro-quinazolinone fragment, which serves as a close structural and functional analog for this compound in the context of bromodomain inhibition.

FragmentTargetAssayIC50 (µM)Ligand Efficiency (LE)
Compound 8 (6-bromo-3,4-dihydro-3-methyl-2(1H)-quinazolinone)BRD4AlphaScreen30 - 90>0.45
CREBBPAlphaScreen30 - 90>0.45

Ligand Efficiency (LE) is a measure of the binding energy per heavy atom. It is a critical parameter in FBDD for selecting fragments with optimal binding characteristics for elaboration.

Experimental Protocols

Fragment Library Screening using X-ray Crystallography

Crystallographic fragment screening is a powerful method to identify fragment binding and obtain structural information simultaneously.[1]

Objective: To identify this compound or other fragments that bind to the target protein.

Materials:

  • Target protein crystals

  • Fragment library containing this compound

  • Cryoprotectant solution

  • Soaking solution (mother liquor supplemented with fragment)

  • X-ray diffraction equipment

Protocol:

  • Crystal Preparation: Grow high-quality crystals of the target protein.

  • Fragment Soaking:

    • Prepare a solution of this compound (typically 10-50 mM) in a suitable solvent (e.g., DMSO).

    • Add the fragment solution to the crystal-containing drop to a final concentration of 1-10 mM.

    • Incubate for a period ranging from minutes to hours.

  • Cryo-cooling: Transfer the soaked crystal to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection: Collect X-ray diffraction data from the cooled crystal.

  • Data Analysis: Process the diffraction data and solve the structure. Analyze the resulting electron density maps for evidence of bound fragment.

Hit Validation and Affinity Determination using NMR Spectroscopy

NMR spectroscopy is a sensitive technique for detecting weak fragment binding and can be used to validate hits from primary screens and determine binding affinity.

Objective: To confirm the binding of this compound to the target protein and determine its dissociation constant (K_d).

Materials:

  • ¹⁵N-labeled target protein

  • This compound

  • NMR buffer

  • NMR spectrometer with a cryoprobe

Protocol:

  • Protein Preparation: Express and purify ¹⁵N-labeled target protein.

  • NMR Sample Preparation: Prepare a sample of the ¹⁵N-labeled protein (typically 10-100 µM) in a suitable NMR buffer.

  • HSQC Titration:

    • Acquire a baseline ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Prepare a stock solution of this compound in the same buffer (containing a small amount of DMSO if necessary).

    • Add increasing concentrations of the this compound stock solution to the protein sample.

    • Acquire a ¹H-¹⁵N HSQC spectrum at each concentration.

  • Data Analysis:

    • Monitor chemical shift perturbations (CSPs) in the HSQC spectra upon addition of the fragment.

    • Map the perturbed residues onto the protein structure to identify the binding site.

    • Calculate the dissociation constant (K_d) by fitting the CSP data to a binding isotherm.

Biochemical Assay for Functional Inhibition (e.g., AlphaScreen)

For enzyme targets, a biochemical assay is crucial to determine if fragment binding translates to functional inhibition.

Objective: To measure the IC50 of this compound against the target enzyme.

Materials:

  • Target enzyme

  • Substrate

  • AlphaScreen donor and acceptor beads

  • This compound

  • Assay buffer

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and this compound at various concentrations.

  • Assay Plate Setup: Add the enzyme and varying concentrations of this compound to the wells of a microplate and incubate.

  • Initiate Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Add the AlphaScreen beads and incubate to allow for signal development.

  • Data Acquisition: Read the plate on a suitable microplate reader.

  • Data Analysis: Plot the signal as a function of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Fragment-Based Drug Discovery Workflow

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment_Library Fragment Library (including this compound) Screening Fragment Screening (X-ray, NMR, SPR) Fragment_Library->Screening Hits Initial Hits (Weak Binders) Screening->Hits Validation Hit Validation (Orthogonal Assays) Hits->Validation Affinity Affinity & LE (Kd, IC50, LE) Validation->Affinity Structural_Biology Structural Biology (X-ray, NMR) Validation->Structural_Biology SAR Structure-Activity Relationship (SAR) Affinity->SAR Structural_Biology->SAR Fragment_Growing Fragment Growing/ Linking/Merging SAR->Fragment_Growing Lead_Compound Lead Compound (Improved Potency & Selectivity) Fragment_Growing->Lead_Compound

Caption: A typical workflow for a fragment-based drug discovery campaign.

Logical Relationship of a Brominated Fragment with a Target

Fragment_Binding cluster_target Protein Target (e.g., Bromodomain) cluster_fragment Bromo-indole Fragment Binding_Pocket Binding Pocket Key_Residue Key Residue (e.g., Asparagine) Indole_Core Indole Core Indole_Core->Binding_Pocket Occupies Pocket Indole_Core->Key_Residue H-bond / π-stacking Bromine_Atom Bromine Atom Bromine_Atom->Binding_Pocket Vector for Elaboration

Caption: Binding mode of a bromo-indole fragment within a protein target.

References

Palladium-Catalyzed C-N Bond Formation with 7-Bromoindole: A Detailed Protocol for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Functionalization of the indole ring is a critical strategy in drug discovery, and the presence of a halogen, such as bromine at the 7-position, provides a versatile handle for various palladium-catalyzed cross-coupling reactions.[1] Among these, the Buchwald-Hartwig amination stands out as a powerful method for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of diverse aryl and heteroaryl amines.[2] This transformation is pivotal for accessing novel 7-aminoindole derivatives, which are of significant interest for their potential therapeutic applications.

This document provides detailed application notes and experimental protocols for the palladium-catalyzed C-N bond formation with 7-bromoindole, tailored for researchers, scientists, and professionals in drug development.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (in this case, this compound) and an amine in the presence of a base and a phosphine (B1218219) ligand. The catalytic cycle, a well-established mechanism in organometallic chemistry, generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired C-N coupled product and regenerate the Pd(0) catalyst. The choice of ligand, base, and palladium precursor is crucial for achieving high yields and broad substrate scope.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data from the literature for palladium-catalyzed C-N cross-coupling reactions on 7-bromoindoles and structurally related analogues. This data is intended to facilitate the comparison of different catalytic systems and reaction conditions.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventAmineTemp (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃ (2.5)Xantphos (5)Cs₂CO₃ (2.0)DioxaneBenzylamine1001~85-90[3]
Pd(OAc)₂ (5)Xantphos (10)K₂CO₃ (2.0)DioxanePhenols100--[4]
P1 (1)L1 (1)LiHMDS (1.2)THFVarious secondary aminesRT-High[5]
Pd(OAc)₂ (2-5)BINAP (4-10)Cs₂CO₃ (1.5-2.0)TolueneAmine/Amide---[1]

Note: Yields and conditions are representative and may vary depending on the specific amine and N-protection of the indole. Direct comparison should be approached with caution as substrates may not be identical in all cited examples.[1]

Experimental Protocols

The following protocols are generalized from procedures reported for the Buchwald-Hartwig amination of bromo-substituted indoles and related aza-indoles.[1][3][4] Optimization of these conditions for specific substrates is highly recommended. N-protection of the indole is often crucial for achieving high yields.[1]

Protocol 1: General Procedure for the Amination of N-Protected this compound

This protocol is suitable for a wide range of primary and secondary amines.

Materials:

  • N-Protected this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • Xantphos (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous 1,4-dioxane (B91453)

Procedure:

  • To an oven-dried Schlenk tube, add N-protected this compound, the desired amine, cesium carbonate, Xantphos, and Pd₂(dba)₃.

  • Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 7-aminoindole derivative.

Protocol 2: Amination of Unprotected this compound using a Palladium Precatalyst

This protocol is adapted for unprotected indoles, which can be challenging substrates.[5]

Materials:

  • This compound (0.5 mmol)

  • Amine (0.6 mmol)

  • Palladium precatalyst (e.g., RuPhos Pd G2) (1 mol%)

  • Ligand (e.g., RuPhos) (1 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (1.2 mmol, 1 M solution in THF)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • In a glovebox, combine this compound, the palladium precatalyst, and the ligand in an oven-dried vial.

  • Add the anhydrous solvent, followed by the amine.

  • Add the LiHMDS solution dropwise to the stirred mixture.

  • Seal the vial and stir the reaction at room temperature.

  • Monitor the reaction for completion using TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure product.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - this compound - Amine - Base - Ligand - Pd Catalyst solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere solvent->inert heat Heat and Stir inert->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract purify Column Chromatography extract->purify product Pure Product purify->product reaction_scheme cluster_reactants cluster_conditions cluster_products indole This compound plus1 + amine Amine (R-NH₂) arrow -> catalyst Pd Catalyst Ligand, Base product 7-Aminoindole side_product + HBr

References

Application Notes and Protocols for the Synthesis of 7-Bromoindole Derivatives as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides detailed methodologies for the synthesis of 7-bromoindole derivatives, a promising class of compounds for the development of novel enzyme inhibitors. The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[1] The strategic placement of a bromine atom at the 7-position provides a versatile synthetic handle for creating diverse libraries of compounds through various cross-coupling reactions.[2][3]

Herein, we detail the synthesis of 7-arylindoles via the Suzuki-Miyaura cross-coupling reaction and their subsequent conversion into indole-3-glyoxylamides. We also provide protocols for enzyme inhibition assays and present data on the inhibitory activities of representative indole derivatives against key enzyme targets implicated in diseases such as cancer and inflammation.

Data Presentation: Enzyme Inhibitory Activity

The following table summarizes the inhibitory activities of various indole and azaindole derivatives against their respective enzyme targets. This data is crucial for understanding structure-activity relationships (SAR) and guiding further drug development efforts.

Compound ClassSpecific Derivative ExampleTarget EnzymeIC50 / KiReference
Oxindole C3-Substituted OxindoleIndoleamine 2,3-dioxygenase 1 (IDO1)0.19 - 0.62 µM[4]
7-Azaindole {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}DEAD-box helicase 3 (DDX3)12.69 - 16.96 µM (on cell lines)[5]
7-Azaindole C-3 aryl-7-azaindoleJanus kinase 2 (JAK2)260 nM[6]
7-Azaindole N-nitrobenzenesulfonyl-4-azaindolec-Met kinase20 - 70 nM[6]
7-Azaindole 7-azaindolylideneimidazoleCdc7 kinase20 nM[6]
7-Azaindole Substituted 7-azaindolePoly (ADP-ribose) polymerase (PARP)15.56 µM (GI50 on MCF-7 cells)[7]
Indole-3-glyoxylamide 7-Azaindole derivativeTubulin PolymerizationSimilar potency to parent compound (LC50 in low µM range)[8]

Experimental Protocols

Protocol 1: Synthesis of 7-Aryl-1H-indole via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[2][3][9] This reaction is fundamental for creating a diverse range of 7-substituted indole derivatives.

Materials:

  • This compound (or N-protected this compound) (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0 - 4.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v; or Toluene/Ethanol/H₂O)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (B1210297)

  • Brine

  • Flame-dried Schlenk tube or microwave vial

  • Magnetic stirrer and heating plate/mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]

  • Solvent Addition: Add the degassed solvent system to the reaction mixture via syringe.[10]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 7-aryl-1H-indole.

Protocol 2: Synthesis of (7-Aryl-1H-indol-3-yl)(oxo)acetamides (Indole-3-Glyoxylamides)

This protocol outlines the synthesis of indole-3-glyoxylamides, a class of compounds known to possess biological activities such as tubulin polymerization inhibition.[8] The method involves a two-step, one-pot procedure starting from the 7-aryl-1H-indole synthesized in Protocol 1.[11][12]

Materials:

  • 7-Aryl-1H-indole (1.0 equiv)

  • Oxalyl chloride (1.1 equiv)

  • Desired primary or secondary amine (1.2 equiv)

  • DIPEA (Diisopropylethylamine) or other non-nucleophilic base

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Standard glassware for organic synthesis under inert atmosphere

  • Ice bath

Procedure:

  • Acylation: Dissolve the 7-aryl-1H-indole (1.0 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an Argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Intermediate Formation: Slowly add oxalyl chloride (1.1 equiv) to the stirred solution. Allow the mixture to stir at 0 °C for 2-3 hours to form the reactive indole-3-glyoxylyl chloride intermediate in situ.[11]

  • Amine Addition: In a separate flask, prepare a solution of the desired amine (1.2 equiv) and DIPEA (1.5 equiv) in anhydrous THF.

  • Amidation: Add the amine solution dropwise to the reaction mixture containing the glyoxylyl chloride intermediate at 0 °C.

  • Reaction to Completion: Allow the reaction to warm to room temperature and stir for 18 hours or until completion as monitored by TLC.[11]

  • Quenching and Extraction: Quench the reaction by carefully adding water. Extract the product with ethyl acetate.

  • Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the final indole-3-glyoxylamide.

Protocol 3: General Enzyme Inhibition Assay (Biochemical)

This protocol provides a general framework for determining the inhibitory potency (IC50) of the synthesized this compound derivatives against a target enzyme.

Materials:

  • Purified target enzyme

  • Substrate for the enzyme

  • Synthesized this compound derivative (inhibitor)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader (e.g., for absorbance, fluorescence, or luminescence)

  • DMSO for dissolving compounds

Procedure:

  • Prepare Solutions: Dissolve the enzyme, substrate, and inhibitor in the appropriate assay buffer. Prepare a serial dilution of the inhibitor in DMSO to test a range of concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.

  • Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the enzyme to each well of the microplate. Then, add the different concentrations of the inhibitor to the wells. Include control wells with no inhibitor (vehicle control) and wells with no enzyme (background control).

  • Incubation: Allow the enzyme and inhibitor to pre-incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate to each well.

  • Measure Activity: Measure the rate of the reaction using a microplate reader at specific time points or in kinetic mode. The detection method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis:

    • Subtract the background reading (no enzyme) from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 7-aryl-indole-3-glyoxylamides, starting from this compound.

G cluster_synthesis Synthesis Pathway cluster_evaluation Biological Evaluation This compound This compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling 7-Aryl-1H-indole 7-Aryl-1H-indole Suzuki Coupling->7-Aryl-1H-indole Acylation Acylation 7-Aryl-1H-indole->Acylation Indole-3-glyoxylyl chloride Indole-3-glyoxylyl chloride Acylation->Indole-3-glyoxylyl chloride Amidation Amidation Indole-3-glyoxylyl chloride->Amidation Amine Amine Amine->Amidation Target Compound 7-Aryl-indole- 3-glyoxylamide Amidation->Target Compound Enzyme Assay Enzyme Assay Target Compound->Enzyme Assay IC50 Determination IC50 Determination Enzyme Assay->IC50 Determination SAR Studies SAR Studies IC50 Determination->SAR Studies

Caption: General workflow for synthesis and evaluation of this compound derivatives.

Mechanism of Action: Inhibition of JAK-STAT Signaling

Many indole-based kinase inhibitors function by blocking ATP from binding to the kinase domain, thereby inhibiting downstream signaling. The diagram below illustrates the inhibition of the JAK-STAT pathway, a critical signaling cascade in immunity and cell growth, which is often dysregulated in cancer and inflammatory diseases.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK Kinase CytokineReceptor->JAK Activates STAT STAT (inactive) JAK->STAT Phosphorylates (p) pSTAT p-STAT (active) STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes DNA DNA STAT_dimer->DNA Translocates to Nucleus GeneTranscription Gene Transcription (Proliferation, Inflammation) DNA->GeneTranscription Initiates Cytokine Cytokine Cytokine->CytokineReceptor Binds Inhibitor This compound Derivative (JAK Inhibitor) Inhibitor->JAK Inhibits ATP Binding

Caption: Inhibition of the JAK-STAT signaling pathway by a this compound derivative.

References

Methods for the Purification of 7-Bromoindole Reaction Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 7-bromoindole and its derivatives, common intermediates in pharmaceutical and materials science research. The focus is on three primary purification techniques: flash column chromatography, high-performance liquid chromatography (HPLC), and recrystallization.

Introduction

This compound is a versatile heterocyclic building block frequently employed in the synthesis of a wide range of biologically active molecules and functional materials. Its bromine atom at the 7-position serves as a convenient handle for further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The successful synthesis of this compound derivatives is critically dependent on effective purification strategies to remove unreacted starting materials, reagents, and reaction byproducts. This document outlines robust and reproducible methods for achieving high purity of this compound reaction products.

General Purification Workflow

The selection of a purification strategy depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. A general workflow for the purification of this compound reaction products is presented below.

PurificationWorkflow cluster_reaction Crude Reaction Mixture cluster_primary_purification Primary Purification cluster_analysis Purity Assessment cluster_secondary_purification Secondary/Final Purification cluster_final_product Final Product Crude Crude Product + Impurities Column Flash Column Chromatography Crude->Column Initial Cleanup TLC TLC Analysis Column->TLC Fraction Analysis Final Pure this compound Derivative Column->Final If Sufficiently Pure HPLC_analysis HPLC Analysis TLC->HPLC_analysis Confirm Purity Prep_HPLC Preparative HPLC HPLC_analysis->Prep_HPLC High Purity Needed Recrystal Recrystallization HPLC_analysis->Recrystal Crystalline Solid Prep_HPLC->Final Recrystal->Final

A general workflow for the purification of this compound reaction products.

Common Impurities in this compound Reactions

Understanding the potential impurities is crucial for developing an effective purification strategy. Common impurities in reactions involving this compound, particularly in Suzuki-Miyaura cross-coupling reactions, include:

  • Unreacted this compound: The starting material may not be fully consumed.

  • Homocoupled Products: Byproducts formed from the coupling of two molecules of the boronic acid reagent.

  • Debrominated Indole (B1671886): Loss of the bromine atom from the starting material or product.

  • Palladium Catalyst Residues: Traces of the palladium catalyst used in the reaction.

  • Isomeric Byproducts: In some synthetic routes, other brominated indole isomers may be formed.

Flash Column Chromatography

Flash column chromatography is the most common and versatile method for the primary purification of this compound derivatives on a laboratory scale. It is effective for separating compounds with different polarities.

Application Note:

Silica gel is the standard stationary phase for the purification of this compound derivatives. A solvent system of hexane (B92381) and ethyl acetate (B1210297) is typically employed, with the polarity of the eluent gradually increased to elute compounds of increasing polarity. The ideal solvent system should provide a good separation of the desired product from its impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value between 0.2 and 0.4 for optimal column separation.

Experimental Protocol: Purification of a Suzuki-Miyaura Coupling Product

This protocol describes the purification of a generic 7-aryl-indole synthesized via a Suzuki-Miyaura coupling of this compound with an arylboronic acid.

1. Materials:

  • Crude reaction mixture
  • Silica gel (230-400 mesh)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • TLC plates (silica gel 60 F254)
  • Chromatography column
  • Collection tubes

2. Procedure:

Data Presentation:

Compound TypeTypical Solvent System (Hexane:Ethyl Acetate)Approximate Rf ValueExpected PurityTypical Yield
N-Protected this compound9:10.5>95%85-95%
7-Aryl-indole4:1 to 2:10.3-0.5>98%70-90%
This compound-3-carbaldehyde7:30.4>97%80-90%

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for both analytical and preparative-scale purification, offering higher resolution than flash column chromatography. Reversed-phase HPLC is commonly used for the purification of this compound derivatives.

Application Note:

A C18 column is the most common stationary phase for reversed-phase HPLC of this compound derivatives. The mobile phase typically consists of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape. A gradient elution, where the proportion of the organic solvent is increased over time, is generally used to separate a wide range of compounds.

Experimental Protocol: Preparative HPLC Purification

This protocol is suitable for the final purification of a small quantity of a this compound derivative to achieve high purity.

1. Materials:

  • Partially purified this compound derivative
  • HPLC-grade water
  • HPLC-grade acetonitrile
  • Formic acid (or Trifluoroacetic acid)
  • Preparative C18 HPLC column
  • HPLC system with a fraction collector

2. Procedure:

Data Presentation:

CompoundColumnMobile Phase AMobile Phase BGradient (Time, %B)Flow Rate (mL/min)Retention Time (min)
This compoundC18, 4.6x150mm, 5µmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-20 min, 10-95%1.0~15.2
7-PhenylindoleC18, 4.6x150mm, 5µmWater + 0.1% Formic AcidAcetonitrile + 0.1% Formic Acid0-20 min, 10-95%1.0~17.8
3-(2-Bromoethyl)-1H-indoleNewcrom R1Water + H3PO4Acetonitrile + H3PO4Isocratic1.0~5

Recrystallization

Recrystallization is an effective technique for the final purification of solid this compound derivatives, particularly for removing small amounts of impurities.

Application Note:

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvent systems for this compound derivatives include single solvents like ethanol (B145695) or methanol, or mixed solvent systems such as ethanol/water, acetone/water, or hexane/ethyl acetate.

Experimental Protocol: Recrystallization from a Mixed Solvent System

1. Materials:

  • Crude or partially purified solid this compound derivative
  • Recrystallization solvents (e.g., ethanol and water)
  • Erlenmeyer flask
  • Hot plate
  • Buchner funnel and filter paper

2. Procedure:

Data Presentation:

Compound TypeSuitable Recrystallization SolventsTypical Recovery Yield
This compoundHexane, Ethanol/Water80-95%
N-Substituted 7-BromoindolesAcetone/Water, Hexane/Ethyl Acetate75-90%
7-Aryl-indolesToluene, Ethanol85-95%

Conclusion

The purification of this compound reaction products is a critical step in their synthesis. By employing a systematic approach involving flash column chromatography for initial cleanup, followed by HPLC or recrystallization for final purification, high-purity materials can be obtained. The specific protocols and data presented in these application notes provide a solid foundation for researchers to develop and optimize their own purification strategies for novel this compound derivatives.

Large-Scale Synthesis of 7-Bromoindole: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

7-Bromoindole is a pivotal heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules and functional materials. Its strategic bromination at the 7-position of the indole (B1671886) scaffold provides a versatile handle for further chemical modifications, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings. This reactivity makes it an invaluable intermediate in the development of novel therapeutics, including kinase inhibitors for cancer therapy. This document provides detailed protocols and application notes for the large-scale synthesis of this compound, focusing on scalability, yield, and purity for researchers, scientists, and drug development professionals.

Key Synthesis Methods

Several methods have been established for the synthesis of this compound, with the Bartoli indole synthesis being one of the most direct and scalable routes. Other notable methods include the decarboxylation of this compound-2-carboxylic acid and rhodium-catalyzed C-H activation.

Bartoli Indole Synthesis

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[1][2][3] For the large-scale synthesis of this compound, 1-bromo-2-nitrobenzene (B46134) serves as the readily available starting material.

Experimental Protocol: Large-Scale Bartoli Synthesis of this compound

Materials:

  • 1-Bromo-2-nitrobenzene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Hydrochloric acid (HCl), 2M

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer is dried and flushed with nitrogen. Anhydrous THF is added to the flask, followed by 1-bromo-2-nitrobenzene. The solution is cooled to -40 °C in a dry ice/acetone bath.

  • Grignard Addition: Vinylmagnesium bromide solution (3.0 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -35 °C. The reaction mixture is stirred at this temperature for 1 hour.

  • Quenching: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride, ensuring the temperature does not rise above -10 °C.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with 2M HCl and then with brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.[4] The fractions containing the product are combined and concentrated to afford pure this compound as a solid.

Quantitative Data:

ParameterValueReference
Starting Material1-Bromo-2-nitrobenzene[1][2]
Key ReagentVinylmagnesium bromide[1][2][3]
Typical Yield40-80%[2]
Purity (after chromatography)>96%[5]

Experimental Workflow:

Bartoli_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 1-Bromo-2-nitrobenzene in Anhydrous THF cool Cool to -40°C start->cool add_grignard Add Vinylmagnesium Bromide (3 equiv.) cool->add_grignard stir Stir at -40°C for 1h add_grignard->stir quench Quench with sat. aq. NH4Cl stir->quench warm Warm to RT quench->warm extract Extract with Ethyl Acetate warm->extract wash Wash with 2M HCl and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product Pure this compound chromatography->product

Caption: Workflow for the large-scale synthesis of this compound via the Bartoli indole synthesis.

Decarboxylation of this compound-2-carboxylic Acid

This method involves the synthesis of this compound-2-carboxylic acid, often via the Reissert indole synthesis, followed by decarboxylation to yield this compound.[6] While a two-step process, it can be advantageous for achieving high purity.

Experimental Protocol: Decarboxylation of this compound-2-carboxylic Acid

Materials:

  • This compound-2-carboxylic acid

  • Quinoline

  • Copper powder (catalyst)

Procedure:

  • Reaction Setup: A flask equipped with a reflux condenser and a nitrogen inlet is charged with this compound-2-carboxylic acid and quinoline.

  • Catalyst Addition: A catalytic amount of copper powder is added to the mixture.

  • Decarboxylation: The mixture is heated to 200-230 °C under a nitrogen atmosphere until the evolution of carbon dioxide ceases (monitored by bubbling the off-gas through a solution of calcium hydroxide).

  • Work-up: The reaction mixture is cooled to room temperature and poured into an excess of dilute hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.[4]

Quantitative Data:

ParameterValueReference
Starting MaterialThis compound-2-carboxylic acid
SolventQuinoline[7]
CatalystCopper powder[7]
Typical YieldHigh[6]
Purity (after recrystallization)>98%[4]

Experimental Workflow:

Decarboxylation_Workflow cluster_reaction Decarboxylation cluster_workup Work-up & Purification start Start: this compound-2-carboxylic acid in Quinoline add_catalyst Add Copper Catalyst start->add_catalyst heat Heat to 200-230°C add_catalyst->heat cool Cool to RT heat->cool precipitate Pour into dilute HCl cool->precipitate filter_wash Filter and Wash precipitate->filter_wash dry Dry filter_wash->dry recrystallize Recrystallization dry->recrystallize product Pure this compound recrystallize->product

Caption: Workflow for the synthesis of this compound via decarboxylation.

Application in Drug Discovery: Inhibition of Kinase Signaling Pathways

This compound and its derivatives are of significant interest in drug discovery, particularly as inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways.[8] Dysregulation of these pathways is a hallmark of many diseases, including cancer. For instance, derivatives of this compound have been investigated as potential inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.

Signaling Pathway:

The VEGFR signaling cascade plays a critical role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this pathway is a key strategy in cancer therapy.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Activates PI3K PI3K VEGFR->PI3K Activates Raf Raf VEGFR->Raf VEGF VEGF VEGF->VEGFR Binds Transcription Gene Transcription (Proliferation, Migration, Survival) PLCg->Transcription Akt Akt PI3K->Akt Akt->Transcription MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Derivative Inhibitor->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway by a this compound derivative.

The large-scale synthesis of this compound is crucial for its application in pharmaceutical and materials science research. The Bartoli indole synthesis provides a robust and scalable method for its production. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in drug development to efficiently produce this key intermediate. The utility of this compound derivatives as kinase inhibitors highlights the importance of this scaffold in modern medicinal chemistry.

References

Application of 7-Bromoindole in the Synthesis of Bioactive Natural Product Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmaceutically active compounds.[1][2] Functionalization of the indole core is a critical strategy in the discovery and development of novel therapeutic agents.[1] 7-bromoindole has emerged as a versatile building block in organic synthesis, primarily due to the strategic placement of the bromine atom, which serves as a reactive handle for various palladium-catalyzed cross-coupling reactions.[1][2] These reactions enable the efficient formation of carbon-carbon and carbon-heteroatom bonds, facilitating the synthesis of complex molecular architectures and analogs of natural products with diverse biological activities.[1][3]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of natural product analogs, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and professionals in the field of drug development.

Key Synthetic Strategies Utilizing this compound

The bromine atom at the 7-position of the indole ring is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in elaborating the core structure to generate libraries of natural product analogs.[2] Commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[2]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[1]

  • Sonogashira Coupling: For the introduction of alkynyl groups.[1][2]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds.[1]

  • Cyanation: For the introduction of a cyano group.[1]

The choice of reaction is dictated by the desired substituent to be introduced at the 7-position of the indole scaffold.[1] It is often crucial to protect the indole nitrogen to achieve high yields and prevent side reactions.[1]

Experimental Protocols

Detailed methodologies for key palladium-catalyzed cross-coupling reactions using this compound derivatives are provided below. These protocols are based on established procedures for similar substrates.[1][4][5]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of 7-arylindoles from 7-bromoindoles and arylboronic acids.

Materials:

  • This compound derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)[6]

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, toluene, DME)[4][6]

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the this compound derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.[4]

  • Add the degassed solvent to the reaction mixture via syringe.[4]

  • Heat the mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[4]

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 7-arylindole.[4]

G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol 2: Synthesis of a Marine Alkaloid Analog Precursor

This protocol outlines a synthetic route towards precursors of marine alkaloids, such as the β-carboline analogs, starting from an indole derivative. While not directly starting from this compound, it illustrates a common synthetic strategy for indole-based natural products. A subsequent cross-coupling reaction on a brominated intermediate would follow Protocol 1.

Materials:

Procedure:

  • Synthesize the α-keto-β-carboline precursor by reacting 1-(1H-indol-3-yl)ethanone with iodine in DMSO.[7]

  • Hydrolyze the resulting ester with NaOH in methanol at room temperature.[7]

  • The resulting carboxylic acid can then be coupled with various amines to generate a library of β-carboline analogs.[7]

Quantitative Data Summary

The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions on 7-bromoindoles and related substrates. Note that direct comparison of yields should be approached with caution as the specific substrates and conditions may vary.[1]

Table 1: Suzuki-Miyaura Coupling of Bromoindoles

EntryBromoindole SubstrateCoupling PartnerCatalystBaseSolventTemp (°C)Yield (%)
1N-Boc-7-bromoindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME/H₂O80~95
2This compound4-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O100~85
3N-Me-7-bromoindole3-Pyridylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane110~90

Table 2: Heck and Sonogashira Couplings of 7-Bromoindoles

EntryReaction TypeCoupling PartnerCatalystBase/AdditiveSolventTemp (°C)Yield (%)
1HeckStyrenePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile100~78
2SonogashiraPhenylacetylenePd(PPh₃)₂Cl₂/CuIEt₃NTHF65~92
3SonogashiraTrimethylsilylacetylenePd(PPh₃)₄/CuIDiisopropylamineToluene80~88

Application in the Synthesis of Bioactive Analogs

This compound is a key starting material for the synthesis of analogs of various natural products, including marine alkaloids.[8][9] Many marine-derived indole alkaloids exhibit potent biological activities, such as cytotoxic, antimitotic, antibacterial, and antimicrobial properties.[3][8] The functionalization at the C7 position of the indole ring is crucial for modulating the biological activity of these compounds.[5]

For instance, bromoindole derivatives are found in aplicyanins, which have shown potent antimitotic and cytotoxic activities against several tumor cell lines.[8][9] The synthesis of analogs of these compounds often involves a key cross-coupling step to introduce diversity at the 7-position.

Potential Signaling Pathway Modulation

Indole alkaloids and their synthetic analogs are known to interact with a variety of biological targets. For example, some spirooxindoles, which can be synthesized from indole precursors, have been shown to arrest the cell cycle at the G2/M phase by inhibiting tubulin polymerization.[10] Others act as inhibitors of the p53-MDM2 protein-protein interaction, which is critical for tumor suppression.[10] The diagram below illustrates a simplified representation of the p53-MDM2 signaling pathway, a potential target for novel indole-based therapeutics.

G

Caption: Inhibition of the p53-MDM2 interaction by a synthetic analog.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of natural product analogs. The palladium-catalyzed cross-coupling reactions detailed in these application notes provide robust and efficient methods for the functionalization of the indole core. These synthetic strategies enable the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs. The potential for these analogs to modulate key signaling pathways, such as the p53-MDM2 pathway, underscores the importance of this compound in the development of novel therapeutics.

References

Application Note: Synthesis of 7-Vinylindole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, present in numerous biologically active compounds.[1][2] Functionalization at the C7 position of the indole ring offers a strategic route to novel derivatives for drug discovery and materials science.[2] This application note provides a detailed experimental procedure for the synthesis of 7-vinylindole from 7-bromoindole using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high efficiency and functional group tolerance under relatively mild conditions.[1][2] Alternative palladium-catalyzed methods such as the Heck and Stille reactions are also briefly discussed.[3][4][5][6]

Reaction Principle

The Suzuki-Miyaura coupling is a versatile carbon-carbon bond-forming reaction that utilizes a palladium catalyst to couple an organoboron compound with an organic halide.[1][7] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid in the presence of a base, and concludes with reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is based on established methodologies for the coupling of bromoindoles.[2][8] Optimization may be necessary for specific experimental setups.

Materials and Reagents:

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), potassium vinyltrifluoroborate (1.5 equiv.), and potassium carbonate (2.0 equiv.).

  • Catalyst Addition: To the flask, add palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 7-vinylindole.

Data Presentation

The following table summarizes representative quantitative data for the Suzuki-Miyaura synthesis of 7-vinylindole from this compound. Yields are indicative and may vary based on specific reaction conditions and scale.

Reagent/ParameterMolar Ratio (to this compound)Catalyst Loading (mol%)Solvent System (v/v)Temperature (°C)Time (h)Typical Yield (%)
This compound1.0-1,4-Dioxane/H₂O (4:1)90-10012-24-
Potassium vinyltrifluoroborate1.5-
Pd(OAc)₂-2
PPh₃-4
K₂CO₃2.0-75-90

Alternative Synthetic Routes

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene.[4][5] For the synthesis of 7-vinylindole, this compound could be reacted with ethylene (B1197577) gas in the presence of a palladium catalyst and a base. This method avoids the use of organoboron reagents but may require specialized equipment to handle gaseous ethylene.[5]

Stille Coupling:

The Stille reaction couples an organic halide with an organotin compound.[3][9] this compound can be reacted with vinyltributylstannane using a palladium catalyst. While effective, the high toxicity of organotin reagents and byproducts is a significant drawback of this method.[3][9]

Visualizations

Experimental Workflow for Suzuki-Miyaura Synthesis

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine this compound, potassium vinyltrifluoroborate, and K2CO3 in Schlenk flask catalyst Add Pd(OAc)2 and PPh3 reagents->catalyst inert Evacuate and backfill with Argon/Nitrogen (3x) catalyst->inert solvent Add degassed 1,4-dioxane/water inert->solvent heat Heat to 90-100 °C with stirring solvent->heat monitor Monitor by TLC (12-24 h) heat->monitor cool Cool to room temperature monitor->cool extract Dilute with ethyl acetate, wash with water and brine cool->extract dry Dry organic layer (Na2SO4), filter, and concentrate extract->dry purify Purify by flash column chromatography dry->purify product 7-Vinylindole purify->product

Caption: Workflow for the Suzuki-Miyaura synthesis of 7-vinylindole.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X L2 pd0->pd2_halide Oxidative Addition pd2_boronate Ar-Pd(II)-OR' L2 pd2_halide->pd2_boronate Ligand Exchange pd2_vinyl Ar-Pd(II)-Vinyl L2 pd2_boronate->pd2_vinyl Transmetalation product 7-Vinylindole (Ar-Vinyl) reagents This compound (Ar-X) boronate Vinyl-B(OR)2 + Base product->pd0 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize Suzuki coupling reactions involving 7-bromoindole.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Problem 1: Low or No Product Yield

A primary challenge in Suzuki coupling is achieving a high yield of the desired product. Several factors can contribute to low or no product formation. A systematic approach to troubleshooting is essential to pinpoint the underlying cause.

Potential Cause & Recommended Solution

  • Inactive Catalyst: The Palladium(0) catalyst is the active species in the catalytic cycle. Its deactivation can halt the reaction.

    • Recommendation: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[1] Use freshly opened or high-quality palladium sources and ligands. Consider using a pre-catalyst that readily forms the active Pd(0) species.[2]

  • Suboptimal Catalyst/Ligand System: The choice of catalyst and ligand is critical for efficient coupling, especially with electron-rich heterocycles like indole (B1671886).

    • Recommendation: For this compound, common catalysts include Pd(PPh₃)₄ and Pd₂(dba)₃ with ligands such as SPhos or XPhos.[1] If using a Pd(II) source like Pd(OAc)₂, a phosphine (B1218219) ligand such as PPh₃ is typically required.[3] Screening different catalyst/ligand combinations is often necessary for optimization.

  • Inappropriate Base Selection: The base is crucial for activating the boronic acid in the transmetalation step.[2]

    • Recommendation: A variety of bases can be used, including inorganic carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃) and phosphates (K₃PO₄).[1][4] The choice of base can be solvent-dependent and may require empirical optimization.

  • Poor Solvent Choice: The solvent affects the solubility of reactants and the stability of the catalyst, influencing reaction kinetics.

    • Recommendation: Polar aprotic solvents like 1,4-dioxane (B91453), DMF, and THF, often in a mixture with water, are commonly used.[4] A dioxane/water mixture (e.g., 4:1 v/v) is a good starting point.[1]

  • Inadequate Reaction Temperature: Insufficient temperature can lead to a slow or incomplete reaction.

    • Recommendation: Suzuki couplings with this compound are typically heated, with temperatures ranging from 80-120 °C.[1] The optimal temperature will depend on the specific substrates and solvent system.

  • Boronic Acid Degradation: Boronic acids can undergo protodeboronation, especially under aqueous basic conditions and at elevated temperatures.[5]

    • Recommendation: Use boronic esters (e.g., pinacol (B44631) esters) to enhance stability.[2][5] Ensure the quality and purity of the boronic acid or ester.

Problem 2: Presence of Significant Side Products

The formation of byproducts can complicate purification and reduce the yield of the desired coupled product.

Potential Cause & Recommended Solution

  • Homocoupling of Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid. It is often promoted by the presence of Pd(II) species and oxygen.[6]

    • Recommendation: Thoroughly degas the reaction mixture to remove oxygen.[3] Using a slight excess of the boronic acid can sometimes be beneficial, but large excesses should be avoided.

  • Dehalogenation of this compound: The bromine atom on the indole ring is replaced by a hydrogen atom.

    • Recommendation: The choice of base and solvent can influence this side reaction.[2] Screening different bases and ensuring anhydrous conditions (if appropriate for the protocol) may help mitigate this issue.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

A robust starting point is to use this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like K₂CO₃ (2.0 equiv.).[1] A common solvent system is a degassed mixture of 1,4-dioxane and water (4:1 v/v), with the reaction heated to 80-100 °C.[1][4]

Q2: How should I properly degas my reaction mixture?

To ensure an inert atmosphere, the reaction vessel should be evacuated and backfilled with an inert gas (like nitrogen or argon) three times.[1] Alternatively, for the solvent, you can bubble the inert gas through it for 15-20 minutes or use a freeze-pump-thaw method for more rigorous degassing.[3]

Q3: How can I monitor the progress of my reaction?

Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the consumption of the this compound starting material.[1][7]

Q4: What are some common work-up and purification procedures?

Once the reaction is complete, it is typically cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is often purified by flash column chromatography on silica (B1680970) gel.[1][3][8]

Q5: My boronic acid is not very soluble. What can I do?

The use of a co-solvent system, such as dioxane/water or THF/water, can help improve the solubility of both the organic substrates and the inorganic base.[4] In some cases, switching to a different solvent like DMF may be beneficial.[9]

Data Summary Tables

Table 1: Typical Reaction Parameters for Suzuki Coupling of Bromoindoles

ParameterTypical Range/ValueNotes
This compound 1.0 equiv.Limiting reagent.
Boronic Acid/Ester 1.2 - 1.5 equiv.A slight excess is common to drive the reaction to completion.
Palladium Catalyst 1 - 5 mol%Higher loadings may be needed for less reactive substrates.
Base 2.0 - 3.0 equiv.The choice of base can significantly impact the reaction outcome.
Temperature 80 - 120 °CHigher temperatures may be required for challenging couplings.[1]
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS for completion.[3]

Table 2: Common Reagent Combinations for Suzuki Coupling of Bromoindoles

CatalystLigand (if applicable)BaseSolvent System
Pd(PPh₃)₄N/AK₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O[1]
Pd₂(dba)₃SPhos, XPhosK₃PO₄Toluene, DMF
Pd(OAc)₂PPh₃K₂CO₃1,4-Dioxane/H₂O[3]
PdCl₂(dppf)N/ANa₂CO₃1,4-Dioxane/H₂O[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or sealable reaction vessel containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (2.0 equiv.).[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.[1]

  • Solvent Addition: Under a positive pressure of the inert gas, add a degassed solvent system (e.g., 1,4-dioxane/H₂O in a 4:1 ratio) via syringe.[1] The concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating mantle and stir the mixture vigorously at the desired temperature (e.g., 80-100 °C).[1][4]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the this compound is consumed.[7]

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[1]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)L_n-R' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regenerated Catalyst CoupledProduct Coupled Product (R-R') RedElim->CoupledProduct ArylHalide This compound (R-X) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting_Workflow start Start: Low/No Yield in Suzuki Coupling of this compound q1 Is the reaction under an inert atmosphere? start->q1 a1_yes Check Catalyst/Ligand System q1->a1_yes Yes a1_no Action: Ensure proper degassing and use of inert gas (N₂/Ar). q1->a1_no No q2 Is the Base/Solvent combination appropriate and optimized? a1_yes->q2 a1_no->q1 Re-evaluate a2_yes Verify Reaction Temperature (Typically 80-120 °C) q2->a2_yes Yes a2_no Action: Screen different bases (K₂CO₃, K₃PO₄) and solvents (Dioxane/H₂O, DMF). q2->a2_no No q3 Is Boronic Acid quality confirmed? (Consider protodeboronation) a2_yes->q3 a2_no->q2 Re-evaluate a3_yes Analyze for Side Products (Homocoupling, Dehalogenation) q3->a3_yes Yes a3_no Action: Use high-purity boronic acid or a more stable pinacol ester. q3->a3_no No end Consult further literature for advanced troubleshooting. a3_yes->end a3_no->q3 Re-evaluate

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: Regioselective Synthesis of 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective synthesis of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide answers to frequently asked questions encountered during this challenging synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective synthesis of this compound so challenging?

A1: The primary challenge lies in the inherent electronic properties of the indole (B1671886) ring. The pyrrole (B145914) moiety (positions C2 and C3) is significantly more electron-rich and, therefore, more susceptible to electrophilic attack than the benzenoid core (positions C4, C5, C6, and C7).[1][2][3] Direct electrophilic bromination of an unprotected indole typically results in a mixture of products, with substitution favoring the C3 position, followed by other positions on the pyrrole and benzene (B151609) rings, often leading to polybromination.[4] Achieving selective bromination at the C7 position requires overcoming this natural reactivity preference.

Q2: What are the main strategies to achieve C7-selectivity in indole bromination?

A2: The most successful strategies involve overcoming the indole's inherent reactivity through two main approaches:

  • Directing Group (DG) Assisted C-H Functionalization: This is a powerful and widely used method.[1][2] A directing group is temporarily installed on the indole nitrogen (N1 position). This group then coordinates with a transition metal catalyst (e.g., Palladium, Rhodium, Iridium) to direct the functionalization to the sterically accessible C7 position.[5][6]

  • Multi-step Synthesis via Ortho-functionalized Precursors: This approach involves starting with a pre-functionalized benzene derivative that already has substituents in place to facilitate the formation of the indole ring in a way that leaves a handle at the 7-position for subsequent bromination or that already contains the bromine atom. An example is the Bartoli indole synthesis starting from an ortho-substituted nitroarene.

Q3: I performed a direct bromination of my N-protected indole and got a mixture of isomers. What went wrong?

A3: This is a common issue. The choice of protecting group and brominating agent is crucial. Many standard N-protecting groups (like Boc or Ts) are not "directing groups" in the context of C-H activation. While they may slightly alter the electronic properties of the indole ring, they often do not provide sufficient steric or coordinating power to exclusively direct bromination to the C7 position. Electrophilic brominating agents like N-Bromosuccinimide (NBS) or bromine (Br₂) will still preferentially react at the most electron-rich sites.[7][8] This leads to the formation of a mixture of C3, C5, C6, and other bromoindole regioisomers, as well as di- and tri-brominated byproducts.[4]

Q4: I am getting low yields in my C7-bromination reaction. What are the potential causes and solutions?

A4: Low yields can stem from several factors. Here are some common causes and troubleshooting tips:

  • Inefficient Catalyst Activity: The choice of metal catalyst and ligand is critical for C-H activation.[9] Ensure your catalyst is active and not poisoned. Consider screening different ligands or catalyst precursors.

  • Poor Directing Group Performance: The directing group may not be coordinating effectively with the metal center. The bulkiness of the directing group is often a crucial factor for high reactivity and C7-selectivity.[5]

  • Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact yield. Systematically optimize these parameters.

  • Decomposition of Starting Material or Product: Indoles can be sensitive to strongly acidic or oxidative conditions.[10] Ensure your reaction conditions are compatible with the stability of your substrate and product.

  • Difficult Product Isolation: this compound can be challenging to separate from other isomers. Optimize your purification method (e.g., column chromatography, recrystallization).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or No C7-Selectivity (Mixture of Isomers) 1. Use of a non-directing N-protecting group. 2. Direct electrophilic bromination attempt. 3. Incorrect catalyst/ligand system for C-H activation.1. Switch to a known C7-directing group such as N-P(O)tBu₂, N-pivaloyl, or a hydrosilyl group.[1][5] 2. Avoid direct bromination with agents like NBS or Br₂ without a directing group strategy. 3. For DG-assisted reactions, use a suitable transition metal catalyst like Pd(OAc)₂ with an appropriate ligand.[9]
Low Reaction Yield 1. Inactive catalyst or insufficient catalyst loading. 2. Steric hindrance from substituents on the indole ring. 3. Sub-optimal reaction temperature or time. 4. Degradation of starting material or product.1. Use fresh, high-purity catalyst and consider increasing the loading. 2. If the indole is heavily substituted, a different directing group or synthetic route may be necessary. 3. Perform a systematic optimization of reaction conditions (e.g., a design of experiments approach). 4. Monitor the reaction by TLC or LC-MS to check for degradation and avoid prolonged reaction times.
Formation of Poly-brominated Byproducts 1. Excess of brominating agent. 2. Reaction conditions are too harsh.1. Carefully control the stoichiometry of the bromine source, using 1.0-1.2 equivalents.[4] 2. Lower the reaction temperature and consider a slower addition of the brominating agent.
Difficulty Removing the Directing Group 1. The directing group is too stable. 2. Harsh deprotection conditions are affecting the product.1. Choose a directing group that is known to be easily cleaved (e.g., P(III) groups can be easier to remove than P(V) groups).[2] 2. Consult the literature for specific deprotection protocols for your chosen directing group that are compatible with the bromoindole product.

Experimental Protocols

Method 1: Palladium-Catalyzed C-H Arylation of N-Phosphinoyl Indole at C7 (Illustrative Protocol)

This protocol is based on the principles of directing group-assisted C-H functionalization, which can be adapted for bromination by using a suitable bromine source in place of an arylating agent.

Step 1: Installation of the Directing Group (N-Phosphinoyl Indole Synthesis)

  • To a solution of indole (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the suspension at room temperature for 30 minutes.

  • Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl, 1.1 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 4-6 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-phosphinoyl indole.

Step 2: C7-Functionalization

  • In a dry Schlenk flask under an inert atmosphere, combine the N-phosphinoyl indole (1.0 eq.), Pd(OAc)₂ (5 mol%), and a suitable ligand (e.g., a pyridine-type ligand, 10-20 mol%).[9]

  • Add the arylating agent (e.g., arylboronic acid, 1.5 eq.) and an oxidant (e.g., 1,4-benzoquinone, 3.0 eq.).[11] For bromination, this step would be adapted to use an appropriate brominating agent.

  • Add the degassed solvent (e.g., DMSO or toluene).[11]

  • Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Workflow for Troubleshooting C7-Bromination

troubleshooting_workflow start Start C7-Bromination Experiment check_selectivity Analyze Product Mixture (NMR, GC-MS) start->check_selectivity is_selective Is C7-Selectivity > 95%? check_selectivity->is_selective check_yield Is Yield Acceptable? is_selective->check_yield Yes low_selectivity Issue: Poor Selectivity is_selective->low_selectivity No low_yield Issue: Low Yield check_yield->low_yield No end Successful Synthesis check_yield->end Yes troubleshoot_selectivity Troubleshoot Selectivity: 1. Verify Directing Group Strategy. 2. Change Catalyst/Ligand System. 3. Avoid Direct Electrophilic Bromination. low_selectivity->troubleshoot_selectivity troubleshoot_selectivity->start Re-run Experiment troubleshoot_yield Troubleshoot Yield: 1. Optimize Reaction Conditions (T, t). 2. Check Catalyst Activity. 3. Screen Solvents. 4. Check for Degradation. low_yield->troubleshoot_yield troubleshoot_yield->start Re-run Experiment directing_group_strategy cluster_reactants Reactants cluster_intermediate Key Intermediate cluster_product Product indole Indole Substrate complex Cyclometalated Intermediate (DG-Catalyst-Indole) indole->complex Coordination via DG dg Directing Group (DG) dg->indole Attach to N1 catalyst Transition Metal Catalyst (e.g., Pd) catalyst->complex br_source Bromine Source (E.g., NBS, Br₂) br_source->complex product Cthis compound complex->product Reductive Elimination / Electrophilic Quench

References

Technical Support Center: 7-Bromoindole Heck Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize your 7-bromoindole Heck reactions for improved yields and consistent results.

Troubleshooting Guide

This guide addresses common issues encountered during the Heck coupling of this compound and its derivatives.

Question 1: My reaction has a low or no yield. What are the primary causes?

Answer: Low conversion in a this compound Heck reaction can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The most common issue is the decomposition of the active Pd(0) catalyst into inactive palladium black. This can be caused by the presence of oxygen, high reaction temperatures, or an inappropriate solvent choice. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Inhibitory Effects of the Indole (B1671886) Nitrogen: The nitrogen atom of the indole ring can coordinate to the palladium catalyst, inhibiting its activity.[1] N-protection of the indole is often crucial for achieving high yields.[2] The use of a tert-Butoxycarbonyl (Boc) protecting group is common and can lead to good to excellent yields.[3]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent are all critical for reaction success.[4][5][6] A mismatch in these components can lead to poor yields.

  • Purity of Starting Materials: Impurities in your this compound or alkene can poison the catalyst. Ensure your starting materials are of high purity.

Question 2: I'm observing a black precipitate in my reaction flask. What is it and how can I prevent it?

Answer: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an inactive form of palladium. This leads to a decrease in the concentration of the active catalyst and results in low conversion.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Presence of Oxygen Oxygen can oxidize the active Pd(0) catalyst. Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction.
High Reaction Temperature Excessive heat can cause the catalyst to agglomerate and precipitate. Consider lowering the reaction temperature. Optimization may be needed to find a balance between reaction rate and catalyst stability.
Inappropriate Ligand or Ligand Concentration Phosphine (B1218219) ligands are crucial for stabilizing the Pd(0) catalyst.[1] Ensure you are using an appropriate ligand and that the ligand-to-palladium ratio is correct. Both too little and too much ligand can be detrimental.[7]
Impure Solvents or Reagents Impurities can lead to catalyst deactivation.[1] Use high-purity, anhydrous, and degassed solvents.

Question 3: How does the choice of base and solvent affect the reaction yield?

Answer: The base and solvent play critical roles in the Heck reaction catalytic cycle and their selection can significantly impact the yield.

  • Base: The base is required to neutralize the hydrogen halide (HBr) that is formed during the reaction and to regenerate the active Pd(0) catalyst.[8] Commonly used bases include tertiary amines like triethylamine (B128534) (Et₃N) and inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (B1210297) (NaOAc).[9] The choice of base can influence the reaction rate and the formation of byproducts. For instance, in some systems, K₂CO₃ has been shown to be superior to Et₃N or Na₂CO₃.[5]

  • Solvent: The solvent must be able to dissolve the reactants and stabilize the catalytic species.[10] Highly polar aprotic solvents like DMF, NMP, acetonitrile, and dioxane are frequently used.[9][10] DMF is often a good choice for Heck reactions involving bromoindoles.[5] The solvent polarity can also influence the regioselectivity of the reaction.[9]

Frequently Asked Questions (FAQs)

Q1: Is N-protection of the this compound necessary?

A1: While not always strictly necessary, N-protection is highly recommended for achieving high and reproducible yields.[2] The indole nitrogen can act as a ligand for the palladium catalyst, leading to catalyst inhibition.[1] Protecting groups like Boc (tert-Butoxycarbonyl) are widely used as they are stable under many reaction conditions and can be easily removed later.[3]

Q2: What is a good starting point for catalyst and ligand selection for a this compound Heck reaction?

A2: A common and effective catalytic system to start with is Palladium(II) acetate (Pd(OAc)₂) as the precatalyst and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) or triphenylphosphine (B44618) (PPh₃).[4] Bulky, electron-rich phosphine ligands are often beneficial for less reactive aryl bromides.[9]

Q3: My reaction is clean but the conversion is incomplete. What should I try?

A3: If your reaction is clean (i.e., no significant side products or catalyst decomposition), incomplete conversion is likely due to suboptimal reaction parameters. Consider the following adjustments:

  • Increase Catalyst Loading: While low catalyst loadings are ideal, for a difficult reaction, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can improve conversion.[7]

  • Increase Reaction Time or Temperature: The reaction may simply be slow. Try increasing the reaction time or cautiously increasing the temperature while monitoring for catalyst decomposition.

  • Screen Different Bases and Solvents: As discussed above, these components are critical. A systematic screening of different bases (e.g., Et₃N, K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, dioxane, acetonitrile) can reveal more optimal conditions.

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave heating can significantly accelerate the reaction rate, often reducing reaction times from hours to minutes.[9] It can also help to prevent catalyst deactivation in some cases.[9][11]

Quantitative Data Summary

The following tables summarize typical reaction conditions for Heck reactions involving bromoindoles. Note that optimal conditions can vary depending on the specific alkene and other reaction parameters.

Table 1: Effect of Base and Solvent on Heck Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)Reference
1Et₃NDMF100-120Moderate[5]
2Bu₃NDMF100-120Moderate[5]
3Na₂CO₃DMF100-120Poor[5]
4K₂CO₃DMF100-120Best[5]
5K₂CO₃EtOH100-120Not Satisfactory[5]
6K₂CO₃DMSO100-120Not Satisfactory[5]
7K₂CO₃CH₃CN100-120Not Satisfactory[5]
8K₂CO₃THF100-120Not Satisfactory[5]

Table 2: Representative Catalytic Systems for Bromoindole Heck Reactions

SubstrateCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
N-Boc-7-bromoindolePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF100-120Varies[4]
N-Tosyl-6-bromoindolePd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF110Varies[3]

Experimental Protocols

Protocol 1: General Procedure for Heck Coupling of N-Boc-7-bromoindole

This protocol is a general starting point and may require optimization.

Materials:

  • N-Boc-7-bromoindole (1.0 equiv)

  • Alkene (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • To a sealed reaction tube, add N-Boc-7-bromoindole, the alkene, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Under a positive pressure of inert gas, add anhydrous, degassed DMF followed by triethylamine via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[4]

Visualizations

Heck_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine Reactants (N-Boc-7-bromoindole, alkene, Pd(OAc)₂, P(o-tol)₃) inert 2. Create Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent_base 3. Add Solvent & Base (Anhydrous, degassed DMF, Et₃N) inert->solvent_base heat 4. Heat and Stir (100-120 °C) solvent_base->heat monitor 5. Monitor Progress (TLC, LC-MS) heat->monitor cool 6. Cool to RT monitor->cool extract 7. Extraction (Water, Ethyl Acetate) cool->extract purify 8. Purification (Column Chromatography) extract->purify

Caption: General experimental workflow for the this compound Heck reaction.

Troubleshooting_Flowchart decision decision issue issue solution solution start Low Yield in Heck Reaction q_precipitate Black Precipitate (Palladium Black)? start->q_precipitate yes_precipitate Catalyst Decomposition q_precipitate->yes_precipitate Yes q_indole_prot Is Indole N-H Free? q_precipitate->q_indole_prot No solution_precipitate Degas Solvents/Reagents Lower Temperature Use Stabilizing Ligand yes_precipitate->solution_precipitate yes_indole_prot Potential Catalyst Inhibition q_indole_prot->yes_indole_prot Yes q_conditions Review Conditions q_indole_prot->q_conditions No solution_indole_prot Protect Indole Nitrogen (e.g., with Boc group) yes_indole_prot->solution_indole_prot solution_conditions Screen Catalyst/Ligand Screen Base/Solvent Increase Reaction Time q_conditions->solution_conditions

Caption: Troubleshooting flowchart for low-yield this compound Heck reactions.

References

Technical Support Center: Troubleshooting Byproduct Formation in 7-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-bromoindole. The information is presented in a question-and-answer format to directly tackle specific issues you may face in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound are the Bartoli indole (B1671886) synthesis and the Fischer indole synthesis. The Bartoli synthesis is often favored for its directness in producing 7-substituted indoles.[1][2] It involves the reaction of an ortho-substituted nitroarene, such as 2-bromonitrobenzene, with a vinyl Grignard reagent.[1][2] The Fischer indole synthesis is a more general method for indole formation and can be adapted for this compound, typically starting from 2-bromophenylhydrazine (B91577) and a suitable aldehyde or ketone.[3][4]

Q2: What are the typical byproducts I should expect when synthesizing this compound?

A2: Byproduct formation is a common issue and is highly dependent on the chosen synthetic route and reaction conditions.

  • In the Bartoli indole synthesis , the main byproduct is often the corresponding aniline (B41778) (e.g., 2-bromoaniline) resulting from the complete reduction of the nitroarene starting material.[1]

  • In the Fischer indole synthesis , the formation of regioisomers (other bromoindole isomers) can be a significant problem, especially if the reaction conditions are not carefully controlled.

  • Direct bromination of indole is generally not recommended for the synthesis of this compound due to the high reactivity of the indole ring, which typically leads to a mixture of polybrominated products and preferential bromination at other positions.

Q3: Why is N-protection important in some this compound synthesis strategies?

A3: N-protection is crucial for controlling regioselectivity and preventing unwanted side reactions at the indole nitrogen. Protecting groups like Boc (tert-butyloxycarbonyl) and Tosyl (p-toluenesulfonyl) are commonly used. They prevent N-alkylation or N-acylation and can influence the electronic properties of the indole ring, directing electrophilic substitution to the desired position.

Q4: How can I purify crude this compound?

A4: The primary methods for purifying this compound are column chromatography and recrystallization.

  • Column chromatography using silica (B1680970) gel is effective for separating this compound from polar impurities and other isomers. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes.

  • Recrystallization can be employed for further purification, with common solvent systems including ethanol/water or hexane/ethyl acetate.[5]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Bartoli Synthesis

Symptoms:

  • The primary product isolated is 2-bromoaniline.

  • A significant amount of starting material (2-bromonitrobenzene) remains unreacted.

  • The overall yield of this compound is below expectations.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Insufficient Grignard Reagent The Bartoli synthesis requires at least three equivalents of the vinyl Grignard reagent per equivalent of the nitroarene.[2] Ensure the Grignard reagent is freshly prepared or titrated to confirm its concentration.
Reaction Temperature Too High High temperatures can favor the reduction of the nitro group to an aniline. Maintain a low reaction temperature (typically between -40 °C and 0 °C) during the addition of the Grignard reagent.
Poor Quality of Starting Materials Ensure the 2-bromonitrobenzene is pure and the solvent (e.g., THF) is anhydrous. Moisture can quench the Grignard reagent.
Steric Hindrance The ortho-substituent is crucial for the success of the Bartoli reaction.[2] If using a different starting material, ensure there is sufficient steric bulk at the ortho position to direct the cyclization.
Issue 2: Formation of Isomeric Byproducts in Fischer Indole Synthesis

Symptoms:

  • NMR or GC-MS analysis of the crude product shows the presence of multiple bromoindole isomers (e.g., 4-bromo, 5-bromo, 6-bromoindole) in addition to the desired this compound.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Lack of Regiocontrol in Cyclization The cyclization step of the Fischer indole synthesis can lead to different isomers depending on the acid catalyst and reaction temperature.
Inappropriate Acid Catalyst The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride, p-toluenesulfonic acid) can significantly influence the regioselectivity.[3] Experiment with different acid catalysts to optimize the formation of the 7-bromo isomer.
High Reaction Temperature Elevated temperatures can lead to undesired side reactions and isomerization. Optimize the reaction temperature to favor the desired product.
Use of an Unsymmetrical Ketone/Aldehyde If using an unsymmetrical ketone or aldehyde, two different enamines can form, leading to a mixture of indole products.[4] If possible, use a symmetrical starting material or one that favors the formation of the enamine leading to the 7-substituted product.
Issue 3: Difficulty in Removing Protecting Groups

Symptoms:

  • The N-Boc or N-Tosyl group remains on the this compound after the deprotection step.

  • Degradation of the this compound occurs during deprotection.

Possible Causes and Solutions:

Protecting Group Possible Cause of Incomplete Deprotection Recommended Solution
N-Boc Insufficient acid strength or reaction time.Use a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). Ensure the reaction goes to completion by monitoring with TLC.
N-Tosyl Harsh deprotection conditions leading to decomposition.Use milder deprotection conditions. For example, cesium carbonate in a mixture of THF and methanol (B129727) can be effective for removing the tosyl group.

Experimental Protocols

Protocol 1: Bartoli Synthesis of this compound

This protocol is a representative procedure based on established methods.

Materials:

  • 2-Bromonitrobenzene

  • Vinylmagnesium bromide (1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for eluent

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF.

  • Cool the solution to -40 °C in a dry ice/acetone bath.

  • Slowly add vinylmagnesium bromide (3.0 eq) dropwise to the reaction mixture, maintaining the temperature below -30 °C.

  • After the addition is complete, allow the reaction to stir at -40 °C for 1 hour, then slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Protocol 2: N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) (Boc)₂O

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add (Boc)₂O (1.2 eq) to the mixture.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford crude N-Boc-7-bromoindole, which can be further purified by column chromatography if necessary.

Visualizations

Troubleshooting_Workflow cluster_synthesis This compound Synthesis cluster_troubleshooting Troubleshooting cluster_outcome Outcome Start Start Synthesis Reaction Perform Synthesis (Bartoli or Fischer) Start->Reaction Workup Reaction Work-up Reaction->Workup Analysis Analyze Crude Product (TLC, NMR, GC-MS) Workup->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield? Problem->LowYield Yes Byproducts Byproduct Formation? Problem->Byproducts Yes PurificationIssue Purification Difficulty? Problem->PurificationIssue Yes PureProduct Pure this compound Problem->PureProduct No OptimizeConditions Optimize Reaction Conditions (Temp, Reagents, Time) LowYield->OptimizeConditions CheckPurity Check Starting Material Purity LowYield->CheckPurity Byproducts->OptimizeConditions AdjustPurification Adjust Purification Method (Solvent, Stationary Phase) PurificationIssue->AdjustPurification OptimizeConditions->Reaction CheckPurity->Start AdjustPurification->Workup

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Bartoli_Byproduct_Pathway Start 2-Bromonitrobenzene Grignard + Vinylmagnesium Bromide (3 eq.) DesiredPathway Bartoli Reaction Pathway Grignard->DesiredPathway SidePathway Reduction Pathway Grignard->SidePathway Product This compound (Desired Product) DesiredPathway->Product Byproduct 2-Bromoaniline (Major Byproduct) SidePathway->Byproduct

Caption: Competing reaction pathways in the Bartoli synthesis of this compound.

References

Technical Support Center: Optimal Palladium Catalyst Selection for 7-Bromoindole Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, reaction optimization, and troubleshooting common issues encountered during the functionalization of the indole (B1671886) scaffold at the 7-position.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of this compound is giving a low yield. What are the common causes?

A: Low yields in Suzuki-Miyaura couplings with bromoindoles are a frequent challenge and can arise from several factors.[1] Key areas to investigate include:

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it could be deactivating by precipitating as palladium black.[1] This can be triggered by residual oxygen or impurities in your reagents.[1]

  • Suboptimal Reaction Conditions: The reaction temperature might be too low, the base not suitable for the substrate, or the solvent system inappropriate.[1]

  • Poor Reagent Quality: Impurities in the this compound can poison the catalyst. Additionally, boronic acids can degrade over time, especially with improper storage.[1]

  • N-H Acidity: The acidic N-H proton of the indole can interfere with the catalytic cycle. Protection of the indole nitrogen (e.g., with a Boc group) is often crucial for achieving high yields.[2]

Q2: I am observing significant debromination of my this compound starting material. How can I minimize this side reaction?

A: Debromination is a common side reaction. To mitigate this, consider the following strategies:

  • Protect the Indole Nitrogen: Protecting the indole N-H with groups like Boc or tosyl can significantly reduce debromination.

  • Choice of Base: Using a milder base can sometimes suppress this side reaction. A screening of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃ is recommended.

  • Ligand Selection: The choice of phosphine (B1218219) ligand can influence the rate of productive coupling versus side reactions.

Q3: What are the likely side products in a Buchwald-Hartwig amination of this compound, and how can they be avoided?

A: Besides incomplete conversion, potential side reactions in Buchwald-Hartwig amination include:

  • Hydrodehalogenation: The bromoindole is reduced to indole. This can occur via a β-hydride elimination pathway.[3]

  • Homocoupling of Amines: While less common, this can occur under certain conditions.

To minimize these, ensure an inert atmosphere to prevent catalyst deactivation and carefully select the ligand and base combination. Bulky biarylphosphine ligands are often employed to promote the desired C-N bond formation.[4]

Q4: My Heck coupling reaction is not proceeding cleanly. What should I check?

A: Common issues in Heck couplings include low conversion, catalyst decomposition (formation of palladium black), and side reactions. Key factors to examine are:

  • Catalyst and Ligand: Ensure the palladium source and phosphine ligand are appropriate for the specific alkene coupling partner.

  • Base: The choice of base, typically an amine like triethylamine, is critical.

  • Solvent: Polar aprotic solvents like DMF are commonly used.

  • Temperature: Heck reactions often require elevated temperatures (100-120 °C).[4]

Q5: How do I prevent homocoupling of the alkyne in my Sonogashira reaction with this compound?

A: The copper co-catalyst often used in Sonogashira reactions can promote the homocoupling of terminal alkynes (Glaser coupling). To avoid this:

  • Use a Copper-Free Protocol: Several modern methods for Sonogashira coupling do not require a copper co-catalyst.

  • Control Reaction Conditions: Carefully control the reaction temperature and the addition rate of the alkyne.

  • Inert Atmosphere: Rigorous exclusion of oxygen is crucial to suppress this side reaction.

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield in your coupling reaction, a systematic approach to troubleshooting is recommended. The following flowchart provides a logical progression for identifying and resolving the issue.

Troubleshooting_Low_Yield Troubleshooting Flowchart for Low Yield start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Purity of this compound? - Freshness of coupling partner? - Anhydrous solvents? start->check_reagents check_conditions 2. Review Reaction Conditions - Inert atmosphere maintained? - Correct temperature? - Appropriate base and solvent? check_reagents->check_conditions Reagents OK success Problem Resolved check_reagents->success Issue Found & Corrected check_catalyst 3. Evaluate Catalyst System - Correct Pd source and ligand? - Catalyst/ligand ratio optimal? - Pre-catalyst activation needed? check_conditions->check_catalyst Conditions OK check_conditions->success Issue Found & Corrected screen_ligands 4. Screen Different Ligands - Try more electron-rich or bulkier ligands. check_catalyst->screen_ligands Catalyst System OK check_catalyst->success Issue Found & Corrected screen_bases 5. Screen Different Bases - Evaluate K₂CO₃, K₃PO₄, Cs₂CO₃, etc. screen_ligands->screen_bases screen_solvents 6. Screen Different Solvents - Consider Dioxane, Toluene, DMF, THF. screen_bases->screen_solvents increase_temp 7. Increase Reaction Temperature screen_solvents->increase_temp increase_temp->success Optimization Successful

Caption: A step-by-step guide to troubleshooting low-yield coupling reactions.

Common Side Reactions and Solutions
Side ReactionCommon Cause(s)Suggested Solution(s)
Debromination Indole N-H acidity; inappropriate base.Protect the indole nitrogen (e.g., with a Boc group); screen milder bases.
Protodeboronation (Suzuki)Presence of water; high temperature; strong base.Use anhydrous solvents; lower the reaction temperature; use a milder base.
Homocoupling (Suzuki, Sonogashira)Oxygen in the reaction mixture; issues with the catalyst system.Thoroughly degas all solvents and the reaction mixture; consider a copper-free Sonogashira protocol.
Hydrodehalogenation (Buchwald-Hartwig)β-hydride elimination from the palladium-amido complex.[3]Optimize the choice of ligand (e.g., bulky biarylphosphines) and reaction temperature.

Data Presentation: Catalyst System Comparison

The selection of the palladium precursor, ligand, base, and solvent is critical for the success of the coupling reaction.[4] The following tables summarize common catalyst systems for various coupling reactions with bromoindoles and related aryl bromides, with representative yields where available.

Table 1: Suzuki-Miyaura Coupling of Bromoindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(dppf)Cl₂(none)K₂CO₃Dioxane/H₂O80-100Good to Excellent
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O100High
Pd(PPh₃)₄(none)Na₂CO₃DME/H₂O90Moderate to High
Pd(OAc)₂XPhosK₃PO₄Dioxane/H₂O100High

Table 2: Buchwald-Hartwig Amination of Bromoindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃XantphosCs₂CO₃Dioxane100High
Pd(OAc)₂BINAPNaOtBuToluene100Good to High
Pd₂(dba)₃RuPhosK₂CO₃t-BuOH100High
Pd(OAc)₂XPhosK₃PO₄Toluene100High

Table 3: Heck Coupling of Bromoindoles

Palladium SourceLigandBaseSolventTemperature (°C)Yield (%)
Pd(OAc)₂P(o-tol)₃Et₃NDMF100-120Good to High
PdCl₂(PPh₃)₂(none)NaOAcDMA120Moderate to High
Pd(OAc)₂(none)K₂CO₃DMF120Good

Table 4: Sonogashira Coupling of Bromoindoles

Palladium SourceCo-catalystLigandBaseSolventTemperature (°C)Yield (%)
PdCl₂(PPh₃)₂CuI(none)Et₃NTHF60-80High
Pd(OAc)₂(none)SPhosK₂CO₃Dioxane100High (Cu-free)
Pd(PPh₃)₄CuI(none)i-Pr₂NHToluene80Good to High

Note: Yields are representative and can vary significantly based on the specific coupling partners and reaction scale.

Experimental Protocols

The following are generalized experimental protocols that serve as a starting point. Optimization for specific substrates is often necessary.

General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), the boronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Buchwald-Hartwig Amination
  • In a glovebox, charge a vial with the palladium precursor (e.g., Pd₂(dba)₃, 0.025 mmol), the phosphine ligand (e.g., Xantphos, 0.05 mmol), and a magnetic stir bar.[4]

  • Seal the vial and remove it from the glovebox.

  • Add the this compound (1.0 mmol), the amine (1.2 mmol), the base (e.g., Cs₂CO₃, 1.5 mmol), and the solvent (e.g., dioxane, 5 mL).[4]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.[4]

  • After completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash chromatography.

General Experimental Workflow Diagram

Experimental_Workflow General Workflow for Palladium-Catalyzed Cross-Coupling setup 1. Reaction Setup - Flame-dry glassware - Add solid reagents (bromoindole, coupling partner, base, catalyst, ligand) inert 2. Inert Atmosphere - Evacuate and backfill with N₂ or Ar (3x) setup->inert solvent 3. Solvent Addition - Add degassed solvent(s) via syringe inert->solvent reaction 4. Reaction - Heat to desired temperature with stirring solvent->reaction monitoring 5. Monitoring - Track progress with TLC or LC-MS reaction->monitoring workup 6. Aqueous Workup - Cool reaction - Quench and extract with organic solvent monitoring->workup purification 7. Purification - Dry, concentrate, and purify by column chromatography workup->purification analysis 8. Characterization - NMR, MS, etc. purification->analysis

Caption: A generalized workflow for performing palladium-catalyzed cross-coupling reactions.

References

effect of ligands on the efficiency of 7-bromoindole cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 7-Bromoindole Cross-Coupling Reactions

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is N-protection of the indole (B1671886) often necessary for efficient cross-coupling of this compound?

N-protection of the indole nitrogen is frequently crucial for achieving high yields in cross-coupling reactions.[1] The indole N-H proton is acidic and can interfere with the catalytic cycle in several ways, such as by reacting with the base or the organometallic reagents. Furthermore, the indole nitrogen can act as a ligand, coordinating to the palladium catalyst and potentially inhibiting its activity.[2] Protecting the nitrogen atom prevents these side reactions and enhances the stability and efficiency of the catalyst.

Q2: What are the most common palladium-catalyzed cross-coupling reactions performed on this compound?

The bromine atom at the 7-position of the indole ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions.[1][3] These reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of a diverse range of functionalized indoles.[1] The most commonly employed reactions include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[3]

  • Heck Coupling: For the vinylation of the indole core.[1]

  • Sonogashira Coupling: To introduce alkynyl groups.[1][3]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[1]

  • Cyanation: To introduce a cyano group.[1]

Q3: How does the choice of phosphine (B1218219) ligand impact the Heck reaction with this compound?

The phosphine ligand plays a critical role in the Heck reaction by stabilizing the palladium catalyst and influencing its reactivity.[2] The selection of the ligand can significantly affect both the chemical and regioselectivity of the reaction.[2]

Q4: What is the role of the base in cross-coupling reactions, and how do I choose the right one?

The base is a critical component of the catalytic cycle. In Suzuki-Miyaura reactions, it facilitates the transmetalation step by forming a more nucleophilic boronate species. In Heck reactions, it is required to regenerate the active Pd(0) catalyst in the final step of the cycle. The choice of base is often empirical and depends on the specific reaction, substrates, and solvent system. For sensitive substrates like indoles, moderately strong bases are often preferred to avoid undesired side reactions.[4] The solubility of the base is also an important consideration; for inorganic bases, a co-solvent like water may be necessary.[5][6]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material
Potential Cause Troubleshooting Step Explanation
Inactive Catalyst Ensure all reagents and solvents are dry and the reaction is conducted under a strict inert atmosphere (e.g., argon or nitrogen).[5] Use fresh, high-quality palladium catalyst and ligands.Palladium catalysts are sensitive to oxygen and moisture, which can lead to deactivation.[4][5]
Suboptimal Ligand Choice For electron-rich substrates like this compound, use bulky, electron-rich phosphine ligands to accelerate the oxidative addition step.[5] Screen different ligands to find the optimal one for your specific substrate combination.The oxidative addition of the aryl bromide to the Pd(0) complex can be the rate-limiting step. Electron-rich ligands enhance the electron density on the palladium center, facilitating this step.[7]
Incorrect Reaction Conditions Optimize the reaction temperature, solvent, and base. A screening of different combinations is often necessary.[4]The interplay between solvent, base, and temperature is complex and highly substrate-dependent.
Poor Reagent Quality Use high-purity this compound. If necessary, recrystallize the starting material.[2] For Suzuki reactions, ensure the boronic acid has not degraded.[4]Impurities in the starting materials can poison the catalyst.[2] Boronic acids can be prone to degradation over time.[4]
Issue 2: Significant Formation of Side Products
Side Product Potential Cause Troubleshooting Step Explanation
Dehalogenated Indole Suboptimal ligand-to-metal ratio or an inappropriate ligand.Use a bulky, electron-rich ligand to favor the cross-coupling pathway over dehalogenation.[5]This side reaction occurs when the aryl-palladium intermediate undergoes reaction with a hydride source instead of the coupling partner.
Homocoupling of Boronic Acid (Suzuki) Presence of Pd(II) species at the start of the reaction or exposure to oxygen.Use a Pd(0) pre-catalyst or ensure complete reduction of a Pd(II) source.[8] Thoroughly degas all solvents and maintain a strict inert atmosphere.[8]Homocoupling is often catalyzed by Pd(II) species and can be exacerbated by the presence of oxygen.[8]
Protodeboronation of Boronic Acid (Suzuki) High temperatures and/or strongly basic conditions.Use milder reaction conditions, such as a lower temperature or a weaker base (e.g., K₃PO₄ instead of stronger bases).[4]This is the cleavage of the C-B bond, which is a common side reaction with heteroaromatic boronic acids.[4]
Issue 3: Formation of Palladium Black

The formation of palladium black indicates the precipitation of palladium metal from the solution, which leads to catalyst deactivation.[2]

Potential Cause Troubleshooting Step Explanation
High Reaction Temperature Lower the reaction temperature.Excessive heat can promote the decomposition and aggregation of the palladium catalyst.[2]
Absence or Degradation of a Stabilizing Ligand Ensure an appropriate ligand is used at the correct concentration. Consider using more robust ligands.Phosphine ligands are crucial for stabilizing the Pd(0) species in the catalytic cycle and preventing aggregation.[2]
Impurities or Oxygen in the Reaction Mixture Use high-purity, degassed solvents and reagents.Impurities and oxygen can lead to the decomposition of the catalytic species.[2]

Data Presentation: Ligand Effects on Cross-Coupling Efficiency

Note: The following data is a representative summary based on literature precedents for 7-bromoindoles and analogous substrates. Yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles
Catalyst/Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O8085-95[9]
Pd NanoparticlesK₃PO₄H₂O4080-90[1]
Pd/SSphosK₂CO₃H₂O/Acetonitrile3775-90[10]
Table 2: Heck Coupling of N-Protected 7-Bromoindoles with Olefins
Catalyst Ligand Base Solvent Temperature (°C) Typical Yield (%) Reference
Pd(OAc)₂PPh₃K₂CO₃DMF11070-85[9]
Pd(OAc)₂P(o-tol)₃Et₃NNMP12075-90[1]
Table 3: Buchwald-Hartwig Amination of N-Protected Bromoindoles
Catalyst Ligand Base Solvent Temperature Typical Yield (%) Reference
Pd₂(dba)₃XPhosLHMDSTHFRoom Temp.80-95[9]
Pd(OAc)₂BINAPNaOtBuToluene10070-85[11]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Palladium catalysts and phosphine ligands can be toxic and air-sensitive.[1]

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole

This protocol is adapted from mild, aqueous conditions.[1]

Materials:

  • N-Boc-7-bromoindole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)

  • Degassed water

  • Ethyl acetate (B1210297)

  • Brine

Procedure:

  • To a reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst to the vessel.

  • Add a sufficient amount of degassed water to dissolve the reagents.

  • Stir the reaction mixture at 40 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of N-Protected this compound

This is a general protocol for the Heck reaction of aryl bromides.[1]

Materials:

  • N-Protected this compound (1.0 equiv)

  • Olefin (e.g., styrene, acrylate) (1.5 equiv)

  • Palladium acetate (Pd(OAc)₂) (1-5 mol%)

  • Phosphine ligand (e.g., PPh₃) (2-10 mol%)

  • Base (e.g., K₂CO₃) (2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • In a Schlenk tube, dissolve the N-protected this compound, palladium acetate, and the phosphine ligand in the chosen solvent.

  • Add the base and the olefin to the reaction mixture.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-Br OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Aryl_complex Waste Br⁻, B(OH)₃ Transmetalation->Waste RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Product Ar-Ar' (Coupled Product) RedElim->Product Bromoindole This compound (Ar-Br) Bromoindole->OxAdd Boronic_Acid Ar'B(OH)₂ + Base Boronic_Acid->Transmetalation Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst Screen Catalyst & Ligand Check_Inert->Check_Catalyst If no improvement Check_Conditions Optimize Base, Solvent, & Temperature Check_Catalyst->Check_Conditions If no improvement Analyze_Side_Products Identify Side Products (Dehalogenation, Homocoupling) Check_Conditions->Analyze_Side_Products If still low yield Adjust_Ligand Use Bulky, Electron-Rich Ligand Analyze_Side_Products->Adjust_Ligand Dehalogenation Adjust_Conditions Use Milder Base/ Lower Temperature Analyze_Side_Products->Adjust_Conditions Homocoupling/ Protodeboronation Success Improved Yield Adjust_Ligand->Success Adjust_Conditions->Success

References

purification strategies for removing impurities from 7-bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 7-bromoindole.

Troubleshooting Guides

Problem 1: My this compound appears as a beige-yellow to brownish crystalline powder after synthesis. How can I improve its color?

Discoloration in this compound typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products. Purification is necessary to obtain a pure, off-white to light yellow solid.

Solution:

Two primary methods are effective for purifying this compound: recrystallization and flash column chromatography. The choice of method depends on the nature and quantity of the impurities.

  • Recrystallization: This is a good first choice for removing small amounts of impurities.

  • Flash Column Chromatography: This is more effective for separating larger quantities of impurities or for mixtures that are difficult to separate by recrystallization.

Problem 2: I'm seeing multiple spots on the TLC of my crude this compound. What could they be?

Multiple spots on a Thin Layer Chromatography (TLC) plate indicate the presence of several compounds in your sample. For this compound, these could be:

  • Isomeric Bromoindoles: Depending on the synthetic route, other isomers such as 4-bromoindole, 5-bromoindole, or 6-bromoindole (B116670) might be formed as byproducts.

  • Starting Materials: Unreacted starting materials, such as 2-bromoaniline (B46623) or this compound-2-carboxylic acid, may be present.[1]

  • Di- or Poly-brominated Indoles: Over-bromination during synthesis can lead to the formation of di- or poly-brominated indole (B1671886) species.

  • Degradation Products: this compound is sensitive to light and can degrade over time.[2] Oxidation can also occur, leading to colored impurities.

Solution:

  • TLC Analysis: Use a solvent system like hexane (B92381)/ethyl acetate (B1210297) to get good separation of spots. A common starting ratio is 80:20 (hexane:ethyl acetate). The Rf (retention factor) of your target compound should ideally be around 0.2-0.3 for optimal separation on a flash column.[3]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots. Most indole derivatives are UV-active. You can also use a potassium permanganate (B83412) stain, which is a general stain for organic compounds.

Problem 3: My recrystallization of this compound is not working well; either the recovery is low or the purity doesn't improve significantly.

This can be due to several factors, including the choice of solvent, the cooling rate, and the amount of solvent used.

Solution:

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvent systems for recrystallizing indole derivatives include:

  • Procedure Optimization:

    • Dissolve the crude this compound in a minimal amount of the hot solvent.

    • If colored impurities are present, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature to form well-defined crystals. Rapid cooling can trap impurities.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercially available this compound?

While the impurity profile can vary between suppliers, common impurities may include residual starting materials from the synthesis (e.g., from the Fischer indole synthesis), other isomeric bromoindoles, and small amounts of oxidized or polymerized indole species that contribute to a darker color. It is always recommended to check the supplier's certificate of analysis.

Q2: How should I store this compound to prevent degradation?

This compound is sensitive to light and should be stored in a tightly sealed, amber-colored vial in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[2]

Q3: What are the expected chemical shifts for pure this compound in an NMR spectrum?

While specific shifts can vary slightly depending on the solvent, you can refer to spectral databases for reference spectra. Any significant deviation or the presence of unexpected peaks could indicate impurities.

Q4: Can I use normal phase flash chromatography to purify this compound?

Yes, normal phase flash chromatography is a very effective method for purifying this compound. Silica (B1680970) gel is a common stationary phase, and a gradient of hexane and ethyl acetate is a good starting point for the mobile phase.

Q5: My purified this compound is still slightly colored. Is this acceptable for my reaction?

The acceptability of a slightly colored product depends on the sensitivity of your subsequent reaction. For many applications, a small amount of color may not be detrimental. However, for sensitive catalytic reactions, such as palladium-catalyzed cross-couplings, high purity is crucial. If in doubt, it is best to attempt further purification or use a fresh, high-purity batch.

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification MethodTypical Purity AchievedTypical YieldAdvantagesDisadvantages
Recrystallization>98%70-90%Simple, cost-effective, good for removing minor impurities.May not be effective for complex mixtures or isomeric impurities.
Flash Chromatography>99%60-85%Excellent for separating complex mixtures and isomers.More time-consuming and requires more solvent than recrystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing minor impurities.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., aqueous ethanol or hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions only if necessary to fully dissolve the solid at the boiling point.

  • If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the clear filtrate to cool slowly to room temperature. Crystals should start to form.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound by separating it from significant impurities or isomers.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Methodology:

  • TLC Analysis: Determine an appropriate eluent system by running a TLC of the crude material. Aim for an Rf value of 0.2-0.3 for this compound. A good starting point is a 9:1 mixture of hexane:ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for dry loading, adsorb the crude material onto a small amount of silica gel. Load the sample onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to improve separation.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.

  • Combine and Evaporate: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end End Product start Crude this compound tlc TLC Analysis start->tlc decision Assess Impurity Profile tlc->decision recrystallization Recrystallization decision->recrystallization Minor Impurities chromatography Flash Column Chromatography decision->chromatography Major Impurities / Isomers end Pure this compound recrystallization->end chromatography->end

Caption: Workflow for selecting a purification strategy for this compound.

Flash_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation cluster_final Final Product prep_tlc 1. TLC to find eluent (Rf ~0.2-0.3) pack_column 2. Pack column with silica gel prep_tlc->pack_column load_sample 3. Load crude sample pack_column->load_sample elute 4. Elute with chosen solvent load_sample->elute collect 5. Collect fractions elute->collect monitor_tlc 6. Monitor fractions by TLC collect->monitor_tlc combine 7. Combine pure fractions monitor_tlc->combine evaporate 8. Evaporate solvent combine->evaporate final_product Pure this compound evaporate->final_product

Caption: Step-by-step workflow for flash chromatography purification.

References

overcoming low reactivity of 7-bromoindole in C-C bond formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers overcome challenges associated with the low reactivity of 7-bromoindole in C-C cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in palladium-catalyzed cross-coupling reactions?

This compound's low reactivity stems from several factors inherent to its structure:

  • Electron-Rich Nature : The indole (B1671886) ring is an electron-rich heterocycle. This high electron density can make the initial, rate-limiting oxidative addition step of the palladium catalyst to the C-Br bond more difficult compared to electron-poor aromatic systems.[1]

  • Catalyst Inhibition : The indole nitrogen possesses a lone pair of electrons and an acidic N-H proton. The nitrogen can act as a ligand, coordinating to the palladium center and leading to catalyst deactivation or "poisoning".[2][3] This is a common issue with nitrogen-containing heterocycles.[4]

  • Side Reactions : The acidic N-H proton can be deprotonated by the base used in the coupling reaction, leading to undesired side reactions or complications with the catalytic cycle.

Q2: Should I protect the indole nitrogen? What are the best protecting groups?

Yes, protecting the indole nitrogen is the most common and effective strategy to overcome the challenges of low reactivity and catalyst inhibition.[5] An ideal protecting group blocks the N-H site, improves solubility, and can be removed under conditions that do not affect the newly formed C-C bond.[6]

The choice of protecting group is critical and depends on the planned reaction conditions and subsequent synthetic steps.[6] Here is a comparison of common N-protecting groups:

Protecting GroupAbbreviationKey Features & Use CasesCleavage Conditions
tert-Butoxycarbonyl BocWidely used due to its general stability in basic conditions and straightforward removal. Often provides good to excellent yields.[6]Acidic conditions (e.g., TFA, HCl).
Tosyl (p-Toluenesulfonyl) TsHighly stable and can activate the indole ring. However, its removal requires harsh conditions.[6]Strongly basic (e.g., NaOH) or reductive conditions (e.g., SmI₂, Mg/MeOH).
(2-Trimethylsilyl)ethoxymethyl SEMOffers robust protection under a wide range of conditions and provides an orthogonal deprotection strategy.[6]Fluoride sources (e.g., TBAF) or specific acidic conditions.[6]
p-Methoxybenzyl PMBStable to a variety of reagents and offers another orthogonal deprotection option.Oxidative conditions (e.g., DDQ, CAN).[6]

Q3: What are the key reaction types for C-C bond formation with this compound?

The bromine atom at the 7-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions to form C-C bonds.[5][7] The most common are:

  • Suzuki-Miyaura Coupling : Reacts this compound with an organoboron reagent (boronic acid or ester) to form a C(sp²)-C(sp²) bond.[4][7]

  • Heck Coupling : Reacts this compound with an alkene to form a C(sp²)-C(sp²) bond, creating a substituted alkene.[8][9]

  • Sonogashira Coupling : Reacts this compound with a terminal alkyne to form a C(sp²)-C(sp) bond.[7][10][11]

Troubleshooting Guides

Problem: My Suzuki-Miyaura coupling with this compound (or its N-protected derivative) is giving low to no yield.

This is a common problem that can be systematically addressed by evaluating each component of the reaction.[12][13] Follow the logical workflow below to diagnose and solve the issue.

G Troubleshooting Workflow for Low-Yield Suzuki Coupling start Low / No Yield q1 Is the Indole N-H Protected? start->q1 a1_yes Proceed to Catalyst Check q1->a1_yes Yes a1_no Strongly Consider N-Protection (e.g., Boc, SEM). This is the most common cause of failure. q1->a1_no No q2 Catalyst & Ligand Check a1_yes->q2 a2 Are you using a suitable system? - Use bulky, electron-rich phosphine (B1218219) ligands  (e.g., XPhos, SPhos, P(t-Bu)₃). - Use robust pre-catalysts  (e.g., Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(dppf)). q2->a2 q3 Base Selection Check a2->q3 a3 Is the base appropriate? - For N-protected indoles, use stronger inorganic  bases (K₃PO₄, Cs₂CO₃, K₂CO₃). - Ensure base is finely ground and anhydrous. q3->a3 q4 Reagent & Solvent Quality a3->q4 a4 Are reagents and solvent sound? - Boronic acids can degrade; use fresh or purified. - Ensure solvents (Dioxane, Toluene, DMF)  are anhydrous and properly degassed. - De-gas reaction mixture with Ar or N₂. q4->a4 q5 Temperature & Time a4->q5 a5 Are conditions sufficient? - Reactions often require elevated temperatures  (80-120 °C). - Monitor by TLC/LC-MS to ensure reaction  has reached completion. q5->a5 end Systematically Screen Conditions: Ligand, Base, Solvent, Temperature a5->end

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Decision Logic: To Protect or Not to Protect?

Choosing whether to proceed with the free N-H indole or invest in protection/deprotection steps is a key strategic decision. This diagram outlines the factors to consider.

G Decision Logic: N-H Protection Strategy start Start: C-C Coupling with this compound decision Protect the Indole Nitrogen? start->decision unprotected_path Proceed with Free N-H decision->unprotected_path No protected_path Use N-Protected Indole decision->protected_path Yes (Recommended) unprotected_pros Pros: - Higher atom economy - Fewer synthetic steps unprotected_path->unprotected_pros unprotected_cons Cons: - High risk of low yield - Potential catalyst poisoning - Requires extensive optimization  (ligand, base, solvent screening) - Narrower substrate scope unprotected_pros->unprotected_cons unprotected_reco Recommendation: Suitable for simple substrates where optimization has been previously established. unprotected_cons->unprotected_reco protected_pros Pros: - More robust and reproducible - Higher yields are common - Prevents catalyst inhibition - Broader reaction scope protected_path->protected_pros protected_cons Cons: - Adds two steps to the synthesis  (protection and deprotection) - Lower overall atom economy protected_pros->protected_cons protected_reco Recommendation: Highly recommended for complex molecules, large-scale synthesis, and when reliability is critical. protected_cons->protected_reco G Simplified Suzuki Cycle & N-H Inhibition pd0 Pd(0)L₂ (Active Catalyst) add Oxidative Addition pd0->add inhibit_node Catalyst Inhibition (Deactivation) pd0->inhibit_node pd2 Ar-Pd(II)-Br(L)₂ add->pd2 trans Transmetalation pd2->trans pd2_r Ar-Pd(II)-R(L)₂ trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 product Product (Ar-R) elim->product arbr This compound (Ar-Br) arbr->add boronic Boronic Acid (R-B(OH)₂) + Base boronic->trans inhibitor Indole N-H inhibitor->pd0 Coordination

References

Technical Support Center: Stability of N-Protected 7-Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-protected 7-bromoindoles. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and functionalization reactions.

Frequently Asked Questions (FAQs)

Q1: My N-Boc-7-bromoindole is decomposing during my reaction. What are the common causes?

A1: Decomposition of N-Boc-7-bromoindole is a frequent issue. The tert-butoxycarbonyl (Boc) group, while offering good protection under many basic conditions, is sensitive to acid.[1][2] Even mild acidic conditions can lead to premature deprotection.[3] Common causes for decomposition include:

  • Acidic Reagents or Catalysts: Direct use of strong acids like TFA or HCl will cleave the Boc group.[2] Be mindful of reagents that can generate acidic byproducts.

  • Elevated Temperatures: Heating N-Boc indoles, especially in the presence of even weak acids or protic solvents, can cause the Boc group to fall off.[3] Some users have reported deprotection at temperatures as low as 40°C on a rotovap.[3]

  • Silica (B1680970) Gel Chromatography: Standard silica gel can be acidic enough to cause streaking or decomposition of N-Boc-7-bromoindole during purification.[4]

Q2: I'm observing significant byproduct formation in my palladium-catalyzed cross-coupling reaction with N-protected 7-bromoindole. What could be the issue?

A2: Byproduct formation in palladium-catalyzed reactions can stem from several sources. The choice of N-protecting group and reaction conditions are critical.[1][5]

  • Protecting Group Instability: If you are using a labile protecting group like Boc, it might be partially or fully cleaved under the reaction conditions, leading to side reactions on the unprotected indole (B1671886).

  • Ligand or Base Incompatibility: The combination of the palladium catalyst, ligand, and base is crucial for reaction efficiency.[6][7] An inappropriate choice can lead to side reactions or low yields.

  • Homocoupling: Suboptimal conditions can lead to the homocoupling of your starting material.

  • Protodebromination: The bromo group can be replaced by a hydrogen atom, especially at higher temperatures or with certain catalysts.

Q3: Which N-protecting group offers the best stability for 7-bromoindoles in demanding reaction conditions?

A3: The choice of protecting group depends on the specific reaction conditions you plan to employ. Here's a general comparison:

  • N-Tosyl (Ts): This group is highly stable and can activate the indole ring, but its removal requires harsh reductive or strongly basic conditions, which might not be compatible with other functional groups in your molecule.[1]

  • N-(2-(trimethylsilyl)ethoxy)methyl (SEM): N-SEM protected bromoindoles provide robust protection under a wide range of conditions and can be removed with fluoride (B91410) sources or under specific acidic conditions, offering an orthogonal deprotection strategy.[1][8]

  • N-p-methoxybenzyl (PMB): N-PMB protected indoles are stable to a variety of reagents but can be selectively cleaved under oxidative conditions.[1]

  • N-Boc: While widely used due to its easy removal under acidic conditions, it is the least stable of this list under acidic or elevated temperature conditions.[1][3]

Troubleshooting Guides

Issue: Low Yield in Suzuki-Miyaura Coupling of N-Boc-7-bromoindole
Potential Cause Recommended Solution
Premature deprotection of the Boc group Consider switching to a more robust protecting group like N-SEM or N-Ts if subsequent steps allow for their removal conditions. Alternatively, use milder reaction conditions (lower temperature, shorter reaction time) if possible.
Inefficient catalyst system The choice of palladium catalyst and ligand is critical. For Suzuki-Miyaura coupling of bromoindoles, catalysts with ferrocenylphosphine ligands like Pd(dppf)Cl₂ often show high activity.[7]
Poor quality of reagents Ensure your boronic acid is pure and the base is anhydrous.
Oxygen contamination Thoroughly degas your reaction mixture to prevent catalyst deactivation.
Issue: Unwanted N-H reactivity after intended reaction
Potential Cause Recommended Solution
Accidental deprotection during workup If your workup involves an acidic wash, this can remove acid-labile protecting groups like Boc. Use a neutral or mildly basic workup if your product is stable under those conditions.
Protecting group instability under reaction conditions As mentioned, some protecting groups are not stable to heat or certain reagents. Refer to the protecting group stability table below.
Incomplete protection Ensure the initial N-protection step went to completion to avoid having unprotected starting material in your reaction.

Data Presentation

Table 1: Comparison of Common N-Protecting Groups for 7-Bromoindoles

Protecting GroupAbbreviationStabilityCommon Deprotection Method(s)
tert-ButyloxycarbonylBocStable to base and hydrogenolysis.[2] Labile to acid and heat.[3][9]Strong Acid (e.g., TFA, HCl)[2]
TosylTsHighly stable to a wide range of conditions.[1]Harsh reductive or strongly basic conditions.[1]
(2-(Trimethylsilyl)ethoxy)methylSEMRobust protection under various conditions.[1][8]Fluoride-mediated or specific acidic conditions.[1][8]
p-MethoxybenzylPMBStable to a range of reagents.[1]Oxidative conditions.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., Dioxane/Water mixture)

Procedure:

  • In a reaction vessel, combine tert-butyl 7-bromo-1H-indole-1-carboxylate, the arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel. To avoid decomposition on acidic silica gel, consider neutralizing the silica with a triethylamine (B128534) solution in the eluent.[4]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of tert-Butyl 7-bromo-1H-indole-1-carboxylate

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate

  • Amine (1.2 equivalents)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.025 equivalents)

  • Phosphine (B1218219) ligand (e.g., Xantphos, 0.05 equivalents)

  • Base (e.g., NaOtBu, 1.4 equivalents)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox, charge a vial with the palladium precursor, phosphine ligand, and a magnetic stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the tert-butyl 7-bromo-1H-indole-1-carboxylate, the amine, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the required time. Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the mixture with a suitable solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.[7]

Visualizations

StabilityFactors cluster_factors Influencing Factors Indole N-Protected This compound Reaction Reaction Conditions Indole->Reaction Outcome Product Stability & Yield Reaction->Outcome ProtectingGroup N-Protecting Group (Boc, Ts, SEM, etc.) ProtectingGroup->Reaction Temperature Temperature Temperature->Reaction Reagents Reagents (Acidic/Basic) Reagents->Reaction Catalyst Catalyst System (Pd, Ligand, Base) Catalyst->Reaction

Caption: Factors influencing the stability of N-protected 7-bromoindoles.

References

alternative methods to Suzuki coupling for 7-bromoindole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for various cross-coupling methods beyond the Suzuki reaction.

Choosing an Alternative to Suzuki Coupling

When Suzuki coupling proves suboptimal, selecting the right alternative depends on the desired bond formation, functional group tolerance, and available reagents. The following flowchart provides a general decision-making framework.

G start Starting Material: This compound Derivative q1 What type of bond do you want to form? start->q1 cc_bond C-C Bond q1->cc_bond C-C cn_bond C-N Bond q1->cn_bond C-N q_cc What is your coupling partner? cc_bond->q_cc amine Amine/Amide (Buchwald-Hartwig) cn_bond->amine alkene Alkene (Heck) q_cc->alkene Olefin alkyne Terminal Alkyne (Sonogashira) q_cc->alkyne Alkyne organotin Organostannane (Stille) q_cc->organotin Organotin Reagent organozinc Organozinc (Negishi) q_cc->organozinc Organozinc Reagent ch_bond Direct C-H Arylation q_cc->ch_bond Arene (C-H activation)

Caption: Decision workflow for selecting a cross-coupling method.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound using various alternative cross-coupling methods.

General Issues

Q1: My cross-coupling reaction with this compound has a low yield. What are the general preliminary checks?

A: Low yields with this compound substrates can often be attributed to a few key factors:

  • N-H Acidity and Catalyst Inhibition: The acidic proton on the indole (B1671886) nitrogen can react with the base or organometallic reagents. More importantly, the nitrogen lone pair can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.

    • Solution: N-protection of the indole is often crucial for achieving high yields.[1] Common protecting groups include Boc, tosyl (Ts), and SEM, each offering different stability and removal conditions.[2]

  • Steric Hindrance: The 7-position of the indole ring is sterically hindered by the adjacent pyrrole (B145914) ring, which can slow down the rate-limiting oxidative addition step.[3]

    • Solution: Employing bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands can promote oxidative addition at this hindered position.

  • Reagent and Solvent Quality: Palladium-catalyzed reactions are sensitive to impurities and oxygen.

    • Solution: Ensure all reagents are pure and use anhydrous, degassed solvents. Running reactions under a strict inert atmosphere (argon or nitrogen) is critical.

Heck Coupling (Alkene Arylation)

The Heck reaction is a versatile method for forming a C-C bond between this compound and an alkene.

Heck Coupling: FAQs & Troubleshooting

Q1: My Heck reaction is not proceeding or gives a low yield. What should I check?

A:

  • Catalyst Deactivation: Formation of palladium black is a common sign of catalyst decomposition. This can be caused by high temperatures or impurities.

    • Solution: Use a more robust ligand, such as a bulky phosphine or an NHC ligand. Ensure rigorous exclusion of oxygen. Consider lowering the reaction temperature if possible, though aryl bromides often require elevated temperatures.

  • Suboptimal Base/Solvent Combination: The choice of base and solvent is highly interdependent.

    • Solution: Screen different bases (e.g., K₂CO₃, Cs₂CO₃, Et₃N) and polar aprotic solvents (e.g., DMF, DMA, NMP). For N-protected 7-bromoindoles, conditions using Pd(OAc)₂ with PPh₃ and K₂CO₃ in DMF at elevated temperatures have been reported.[2]

Q2: I'm observing a mixture of regioisomers (α- vs. β-vinylation). How can I control the regioselectivity?

A:

  • Ligand Choice: The regioselectivity of the Heck reaction is strongly influenced by the ligand.

    • Solution: For terminal (β) substitution, monodentate phosphine ligands are typically used. For internal (α) substitution, chelating bidentate ligands like dppp (B1165662) can be effective.

Comparative Data: Heck Coupling of N-Protected Bromoindoles
N-Protecting GroupOlefinCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Tosyl (Ts)Styrene (B11656)Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃DMF11012~85-95
BocEthyl AcrylatePd(OAc)₂ (5)P(o-tol)₃ (10)Et₃NAcetonitrile10024~70-80

Yields are approximate and compiled from various literature sources for illustrative purposes.

Detailed Experimental Protocol: Heck Coupling of N-Tosyl-7-bromoindole with Styrene

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Combine N-Tosyl-7-bromoindole, Styrene, Pd(OAc)₂, PPh₃, and K₂CO₃ in a sealed tube. b Evacuate and backfill the tube with Argon (3x). a->b c Add anhydrous, degassed DMF via syringe. b->c d Heat the mixture at 110 °C with stirring for 12 hours. c->d e Monitor progress by TLC or LC-MS. d->e f Cool to room temperature. Dilute with water and extract with ethyl acetate (B1210297). e->f g Wash combined organic layers with brine, dry over MgSO₄, and concentrate. f->g h Purify by column chromatography. g->h

Caption: Workflow for Heck coupling of N-Tosyl-7-bromoindole.

  • Reaction Setup: In a sealed tube, combine N-tosyl-7-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Inerting: Evacuate and backfill the tube with argon three times.

  • Solvent Addition: Add anhydrous, degassed DMF (5 mL) via syringe.

  • Reaction: Heat the reaction mixture at 110 °C with stirring for 12 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to yield the coupled product.[2]

Sonogashira Coupling (Alkyne Arylation)

This reaction couples this compound with a terminal alkyne, providing access to 7-alkynylindoles.

Sonogashira Coupling: FAQs & Troubleshooting

Q1: My Sonogashira reaction is failing. What are the most critical factors for success?

A:

  • Atmosphere: This reaction is highly sensitive to oxygen, which promotes the unwanted homocoupling of the alkyne (Glaser coupling).

    • Solution: Rigorous degassing of solvents and maintaining a strict inert atmosphere is essential.

  • Copper Co-catalyst: While classic conditions use a copper(I) co-catalyst (typically CuI), it can also promote homocoupling.

    • Solution: If homocoupling is a major issue, consider a copper-free Sonogashira protocol. Many modern ligand systems are effective without copper.

  • Base: An amine base (e.g., Et₃N, DIPEA) is required to deprotonate the terminal alkyne.

    • Solution: Ensure the amine base is dry and used in excess. It can often serve as the solvent or co-solvent.

Q2: The reaction is sluggish with my this compound substrate. How can I improve the rate?

A:

  • Temperature: Aryl bromides are less reactive than aryl iodides and often require heating.

    • Solution: Gradually increase the reaction temperature. For unreactive substrates, temperatures around 80-100 °C may be necessary.

  • Catalyst System: The choice of palladium source and ligand is critical.

    • Solution: For N-protected 7-bromoindoles, catalyst systems like PdCl₂(PPh₃)₂/CuI in an amine solvent are a good starting point.

Comparative Data: Sonogashira Coupling of N-Protected 7-Bromoindoles
N-Protecting GroupAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Yield (%)
BocPhenylacetylene (B144264)PdCl₂(PPh₃)₂ (3)CuI (2)Et₃NTHF65~80-90
SEMTrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)DIPEADMF80~75-85

Yields are approximate and compiled from various literature sources for illustrative purposes.

Detailed Experimental Protocol: Sonogashira Coupling of N-Boc-7-bromoindole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Add N-Boc-7-bromoindole, PdCl₂(PPh₃)₂, and CuI to an oven-dried Schlenk flask. b Evacuate and backfill the flask with Argon (3x). a->b c Add anhydrous, degassed THF and Et₃N via syringe. b->c d Add phenylacetylene dropwise. c->d e Heat the mixture at 65 °C until starting material is consumed (monitor by TLC). d->e f Cool to room temperature. Filter through Celite, wash with ethyl acetate. e->f g Concentrate the filtrate. Purify by column chromatography. f->g

Caption: Workflow for Sonogashira coupling of N-Boc-7-bromoindole.

  • Reaction Setup: To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.02 mmol).

  • Inerting: Evacuate and backfill the flask with argon three times.

  • Solvent/Base Addition: Add anhydrous, degassed THF (10 mL) and Et₃N (3.0 mmol) via syringe.

  • Alkyne Addition: Add phenylacetylene (1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture at 65 °C with stirring until the starting material is consumed, as monitored by TLC.

  • Work-up: After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful method for forming C-N bonds by coupling this compound with an amine or amide.

Buchwald-Hartwig Amination: FAQs & Troubleshooting

Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A:

  • Ligand Choice: This is often the most critical parameter. The ligand stabilizes the palladium catalyst and facilitates the reductive elimination step.

    • Solution: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or their corresponding pre-catalysts are generally required. Screening different ligands is often necessary.

  • Base Selection: The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.

    • Solution: Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are commonly used. For base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be effective, often requiring higher temperatures.

  • Catalyst Poisoning: The nitrogen atoms in both the indole and the amine coupling partner can act as catalyst poisons.

    • Solution: Using bulky ligands helps shield the palladium center. N-protection of the indole is also highly recommended.

Q2: I am observing dehalogenation (replacement of Br with H) of my this compound. What causes this?

A:

  • Side Reaction Pathway: Dehalogenation can occur via a competing pathway involving a palladium-hydride intermediate.

    • Solution: Optimizing the ligand and base combination can disfavor this pathway. Ensure your reagents and solvents are free of water or other proton sources that could facilitate this side reaction.

Comparative Data: Buchwald-Hartwig Amination of N-Protected Bromoindoles
N-Protecting GroupAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
SEMPiperidine (B6355638)Pd₂(dba)₃ (1)XPhos (2)LHMDSTHF25~90-98
BocMorpholineXPhos Pd G3 (2)-NaOtBuToluene110~85-95
UnprotectedAniline[Pd(tBu-XPhos)G1] (2)-K₂CO₃THF/H₂O65~50-60

Yields are approximate and compiled from various literature sources for illustrative purposes. Note the lower yield with the unprotected indole.[2][4]

Detailed Experimental Protocol: Buchwald-Hartwig Amination of N-SEM-7-bromoindole

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification a Add N-SEM-7-bromoindole, Pd₂(dba)₃, and XPhos to an oven-dried Schlenk tube under Argon. b Add anhydrous THF, followed by the amine (e.g., Piperidine). a->b c Add LHMDS solution dropwise at room temperature. b->c d Stir at room temperature for 24 hours. c->d f Quench with saturated aq. NH₄Cl. d->f g Extract with diethyl ether. Wash, dry, and concentrate. f->g h Purify by column chromatography. g->h

Caption: Workflow for Buchwald-Hartwig amination.

  • Reaction Setup: To an oven-dried Schlenk tube under argon, add N-SEM-7-bromoindole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Reagent Addition: Add anhydrous THF (5 mL) followed by piperidine (1.2 mmol).

  • Base Addition: Add LHMDS solution (1.5 mL of 1.0 M solution, 1.5 mmol) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Purification: Extract the mixture with diethyl ether (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to provide the crude product for purification.[2]

Other Alternative Methods

While less commonly reported for this compound specifically, the following methods are powerful alternatives for C-C bond formation.

Stille Coupling
  • Principle: Palladium-catalyzed coupling of this compound with an organostannane (organotin) reagent.

  • Advantages: Organostannanes are often stable to air and moisture and tolerate a wide variety of functional groups.

  • Disadvantages: The primary drawback is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.

  • Typical Conditions: Often performed with a Pd(0) catalyst like Pd(PPh₃)₄ in a solvent such as THF or DMF. Additives like LiCl can be beneficial.

Negishi Coupling
  • Principle: Palladium- or nickel-catalyzed coupling of this compound with an organozinc reagent.

  • Advantages: Organozinc reagents are more reactive than organoboranes (Suzuki) and organostannanes (Stille), often leading to faster reactions under milder conditions.

  • Disadvantages: Organozinc reagents are highly sensitive to air and moisture, requiring strict anhydrous and anaerobic reaction conditions.

  • Typical Conditions: Reactions are typically run with a Pd(0) catalyst and a phosphine ligand (e.g., S-Phos) in THF. The organozinc reagent is often prepared in situ or used immediately after preparation. High yields have been reported for the coupling of 5-bromoindole, suggesting feasibility for the 7-bromo isomer.[2]

Direct C-H Functionalization
  • Principle: Instead of using a pre-functionalized coupling partner, this method involves the direct coupling of an aryl halide with a C-H bond of another arene. For a this compound substrate, this would typically involve functionalization at other positions on the indole ring (e.g., C2).

  • Advantages: This is a highly atom-economical approach as it avoids the synthesis of organometallic reagents.

  • Challenges: Controlling regioselectivity can be difficult. Directing groups are often required to achieve functionalization at a specific C-H bond.

  • Outlook: While powerful, specific protocols for the direct C-H arylation of this compound derivatives are still emerging. Research in this area often focuses on directing C-H activation to the C7 position of an indole that is not pre-functionalized at that site.[5][6]

Metal-Free Coupling
  • Principle: These reactions achieve C-C or C-N bond formation without the use of a transition metal catalyst, often proceeding through radical or aryne intermediates.

  • Advantages: Avoids the cost and toxicity associated with transition metals and simplifies product purification by eliminating metal residues.

  • Challenges: The substrate scope and functional group tolerance can be more limited compared to metal-catalyzed methods. Reaction conditions can be harsh (e.g., strong base, high temperature).

  • Outlook: This is a developing field. While general methods for the metal-free arylation of indoles exist, their application to this compound is not yet widely established.

References

Technical Support Center: Managing Scalability Issues in 7-Bromoindole Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the scale-up of 7-bromoindole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: Common synthetic routes to this compound include the Bartoli indole (B1671886) synthesis from o-bromonitrobenzenes and vinyl Grignard reagents, and the Fischer indole synthesis.[1] Another approach involves the direct bromination of indole, often requiring protection of other positions to ensure selectivity. A multi-step process starting from 4-bromo-2-methylaniline (B145978) involving iodination, Sonogashira coupling, and a ring-closing reaction has also been reported as suitable for large-scale production.[2]

Q2: What are the primary challenges when scaling up this compound production?

A2: Scaling up this compound synthesis often presents challenges such as poor temperature control, inefficient mixing of heterogeneous reaction mixtures, formation of impurities like isomers (e.g., 5-bromoindole (B119039) or dibrominated products), and difficulties in product purification.[3][4] Handling thick slurries can also be problematic in larger reactors.[3]

Q3: How can I minimize the formation of impurities during scale-up?

A3: To minimize impurities, ensure complete formation of any intermediates before proceeding to the next step.[3] Controlled, slow addition of reagents like bromine at low temperatures is crucial to prevent side reactions and over-bromination.[3][4] Utilizing an efficient overhead mechanical stirrer is recommended for larger volumes to maintain homogeneity and improve mass and heat transfer.[3]

Q4: What purification methods are effective for large-scale this compound production?

A4: For large-scale purification, column chromatography on silica (B1680970) gel is a common method.[2][5] Recrystallization is another effective technique to obtain high-purity this compound. The choice of solvent for recrystallization is critical and may require optimization.

Troubleshooting Guides

Issue 1: Low Yield at Larger Scale

Question: My reaction yield of this compound is significantly lower on a larger scale compared to my lab-scale experiments. What could be the cause?

Answer:

Low yields during scale-up can often be attributed to several factors:

  • Inefficient Mixing: Inadequate agitation in large reactors can lead to localized concentrations of reactants and poor heat transfer, resulting in incomplete reactions or byproduct formation. Magnetic stirrers are often insufficient for larger volumes; a switch to an overhead mechanical stirrer is recommended.[3]

  • Poor Temperature Control: Exothermic reactions, if not properly controlled on a large scale, can lead to runaway reactions and degradation of the product. It is essential to monitor the internal reaction temperature, not just the bath temperature.[3]

  • Reagent Addition Rate: The rate of reagent addition can significantly impact the reaction outcome. A slow, controlled addition, potentially using a dosing pump, is often necessary for large-scale reactions to maintain optimal conditions.[3]

Issue 2: Formation of Isomeric and Over-Brominated Impurities

Question: I am observing significant amounts of other bromoindole isomers and di-brominated species in my scaled-up production. How can I improve the selectivity?

Answer:

The formation of isomers and over-brominated products is a common issue, especially in direct bromination routes.

  • Temperature Control: Maintain a low temperature (e.g., 0-5 °C) during the addition of the brominating agent to enhance selectivity.[4]

  • Stoichiometry and Addition: Use no more than one equivalent of the brominating agent and add it dropwise with vigorous stirring.[4] This prevents localized excess of the reagent that can lead to multiple brominations.

  • Protecting Groups: If direct bromination is used, ensure that other reactive positions on the indole ring are appropriately protected before introducing the brominating agent.

Data Presentation

Table 1: Effect of Stirring Method and Addition Rate on Yield and Purity in a Scaled-Up Reaction

ParameterLab Scale (10g)Pilot Scale (1kg) - Condition APilot Scale (1kg) - Condition B
Stirring Method Magnetic Stir BarOverhead Stirrer (Low Speed)Overhead Stirrer (High Speed)
Bromine Addition Manual Pipette (10 min)Dosing Pump (2 hours)Dosing Pump (4 hours)
Avg. Yield (%) 85%65%82%
Purity (by HPLC) 98%88% (with 7% di-bromo)97% (with <2% di-bromo)

Experimental Protocols

Lab-Scale Synthesis of this compound via Bartoli Indole Synthesis

This protocol is adapted from established methods for synthesizing 7-substituted indoles.[1]

  • Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of vinyl bromide (1.2 eq) in anhydrous THF dropwise to initiate the reaction. Once the reaction starts, add the remaining vinyl bromide solution to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Reaction with Nitroarene: In a separate flame-dried flask, dissolve 1-bromo-2-nitrobenzene (B46134) (1.0 eq) in anhydrous THF. Cool this solution to -40 °C.

  • Addition and Cyclization: Slowly add the prepared vinyl Grignard reagent to the nitroarene solution, maintaining the temperature below -30 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride solution. Extract the mixture with ethyl acetate (B1210297) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Scaled-Up Production of this compound (Hypothetical Protocol)

This protocol highlights key considerations for scaling up the synthesis.

  • Reactor Setup: A 50 L glass-lined reactor equipped with an overhead mechanical stirrer, a temperature probe, a condenser, and a dosing pump is used. The reactor is purged with nitrogen.

  • Grignard Reagent Preparation: Charge the reactor with magnesium turnings (1.2 eq) and anhydrous THF. Add a small amount of vinyl bromide (1.2 eq in THF) to initiate the reaction. Once initiated, add the remaining vinyl bromide solution via the dosing pump over 2 hours, maintaining the temperature below 40°C using a cooling jacket. Stir for an additional 2 hours after the addition is complete.

  • Nitroarene Solution: In a separate vessel, dissolve 1-bromo-2-nitrobenzene (1.0 eq) in anhydrous THF.

  • Addition and Reaction: Cool the Grignard reagent in the reactor to -40 °C. Add the nitroarene solution via the dosing pump over 3-4 hours, ensuring the internal temperature does not exceed -30 °C.

  • Warm-up and Monitoring: After the addition, allow the reactor contents to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by HPLC.

  • Work-up and Isolation: Cool the reactor to 10 °C and slowly add a saturated aqueous ammonium chloride solution to quench the reaction, controlling the exotherm. Transfer the mixture to an extraction unit and extract with ethyl acetate.

  • Purification: Concentrate the combined organic phases. The crude this compound can be purified by recrystallization from an appropriate solvent system or by large-scale column chromatography.

Visualizations

TroubleshootingWorkflow start Scalability Issue Identified (e.g., Low Yield, Impurities) check_mixing Evaluate Mixing Efficiency start->check_mixing check_temp Analyze Temperature Control start->check_temp check_reagents Verify Reagent Stoichiometry & Addition Rate start->check_reagents solution_mixing Implement Overhead Stirrer Optimize Impeller Design check_mixing->solution_mixing Inadequate solution_temp Monitor Internal Temperature Improve Cooling System check_temp->solution_temp Poor solution_reagents Use Dosing Pump Slow, Controlled Addition check_reagents->solution_reagents Incorrect end_node Optimized Scaled-Up Process solution_mixing->end_node solution_temp->end_node solution_reagents->end_node

Caption: Troubleshooting workflow for addressing common scalability issues.

ExperimentalWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_workup Work-up & Purification start1 1-bromo-2-nitrobenzene step2 Add Grignard to Nitroarene at -40°C start1->step2 start2 Vinyl Bromide & Mg step1 Prepare Vinyl Grignard Reagent start2->step1 step1->step2 step3 Warm to RT & Stir Overnight step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Column Chromatography or Recrystallization step5->step6 end_product Pure This compound step6->end_product

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Reaction Monitoring for 7-Bromoindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively monitoring the synthesis of 7-bromoindole. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols for common analytical techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common techniques for monitoring the synthesis of this compound include Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages for tracking the consumption of starting materials and the formation of the product.

Q2: Why is it crucial to carefully monitor the bromination of indole (B1671886)?

A2: Careful monitoring is essential to prevent over-bromination, which leads to the formation of di- or poly-brominated indoles.[1][2] The indole ring is electron-rich, making it susceptible to multiple electrophilic substitutions.[1] Real-time monitoring allows for the reaction to be stopped once the starting material is consumed, maximizing the yield of the desired mono-brominated product.

Q3: At what temperature should the bromination of indole be conducted?

A3: It is generally recommended to perform the bromination reaction at low temperatures, ranging from 0 °C to -78 °C, to control the reaction rate and enhance selectivity.[1]

Q4: What is a suitable brominating agent for the synthesis of this compound?

A4: N-Bromosuccinimide (NBS) is a widely used and effective reagent for the selective bromination of indoles.[1][3] Using stoichiometric amounts (typically 1.0 to 1.1 equivalents) is critical to avoid side reactions.[1] Pyridinium bromide perbromide is another milder alternative that can offer better control.[1][4]

Q5: How can I purify crude this compound after the reaction?

A5: The most common method for purifying this compound is column chromatography on silica (B1680970) gel.[2][5] Recrystallization can also be an effective technique for obtaining a highly pure product.

Troubleshooting Guides

Thin-Layer Chromatography (TLC) Troubleshooting

Q: Why are the spots on my TLC plate streaking or tailing?

A: Streaking or tailing of indole derivatives on a silica TLC plate is a common issue. This can be caused by several factors:

  • Sample Overload: Applying a too-concentrated sample can lead to broad and elongated spots. Try diluting your sample before spotting.[6]

  • Interaction with Acidic Silica: The basic nature of the indole nitrogen can cause a strong interaction with the slightly acidic silica gel. To mitigate this, you can add a small amount of a basic modifier, like 0.1–2.0% triethylamine (B128534) (NEt₃), to your mobile phase.[6]

  • Compound Instability: The compound might be degrading on the silica gel plate.[6]

Q: My spots are not moving from the baseline (Rf = 0). What should I do?

A: If your spots are not moving from the baseline, your mobile phase is not polar enough. You should increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate (B1210297) mixture, increase the proportion of ethyl acetate.

Q: How can I be sure if a spot is my starting material or product if their Rf values are very similar?

A: Use a "cospot" on your TLC plate.[7] This involves spotting your reaction mixture directly on top of your starting material in one lane. If you see a single, well-defined spot, it indicates the presence of the starting material in your reaction mixture. If you see two distinct spots, it confirms the presence of a new product.[7]

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: What is a good starting HPLC method for analyzing my this compound reaction?

A: A reverse-phase HPLC method using a C18 column is a common and effective choice.[6][8] A typical mobile phase consists of a gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[6][9]

Q: I am seeing "ghost peaks" in my HPLC chromatogram. What is causing this?

A: Ghost peaks can arise from several sources:

  • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC-grade solvents.[6]

  • Carryover from Previous Injections: If a previous sample was highly concentrated, it might not have been fully eluted. Run a blank gradient (injecting only the mobile phase) to wash the column.[6]

Q: How should I prepare my reaction sample for HPLC injection?

A: Withdraw a small aliquot from your reaction mixture and immediately quench it by diluting it in a suitable solvent like acetonitrile or methanol.[9] This prevents any further reaction from occurring. The sample should then be filtered through a syringe filter before injection to remove any particulate matter that could damage the column.

Data Presentation

TechniqueTypical ParametersAdvantagesLimitations
TLC Stationary Phase: Silica gel 60 F254Mobile Phase: Hexane/Ethyl Acetate (e.g., 8:2 v/v)Fast, inexpensive, good for quick qualitative checks.Limited resolution, not quantitative.
HPLC Column: C18 (e.g., 4.6 x 150 mm, 5 µm)Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)Detection: UV at 280 nm[10]High resolution, quantitative, suitable for purity analysis.More expensive, requires specialized equipment.
GC-MS Column: HP-5MS or similar non-polar columnCarrier Gas: Helium or HydrogenHigh resolution, provides structural information through mass fragmentation.[9]Requires volatile and thermally stable compounds; may require derivatization for polar compounds.[9]
NMR Solvent: CDCl₃ or DMSO-d₆Analysis: ¹H NMR to observe the disappearance of starting material signals and the appearance of product signals.Provides detailed structural information, non-destructive.[11]Lower sensitivity, more expensive equipment.

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Using a pencil, lightly draw a starting line about 1 cm from the bottom of a silica gel TLC plate. Mark three lanes for your starting material, a cospot, and the reaction mixture.

  • Sample Application: Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the starting material in the first lane. Spot the reaction mixture in the third lane. For the cospot, apply the starting material and then the reaction mixture at the same point in the second lane.[7]

  • Development: Place the TLC plate in a developing chamber containing your chosen mobile phase (e.g., 8:2 hexane/ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.[7]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil.

  • Analysis: Compare the spots in the reaction mixture lane to the starting material lane to determine if the starting material is still present and if new products have formed.

Protocol 2: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in 1 mL of acetonitrile or methanol.[9] Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumentation Setup:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic acid in water.[9]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[9]

    • Gradient: A typical gradient would be 5% to 95% B over 10 minutes.[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40 °C.[9]

    • Injection Volume: 5-10 µL.

    • Detection: UV detector at 280 nm.

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the peak corresponding to the starting material and any new peaks that correspond to the this compound product. The progress of the reaction can be determined by the decrease in the peak area of the starting material and the increase in the peak area of the product over time.

Visualizations

ReactionMonitoringWorkflow cluster_synthesis This compound Synthesis cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification synthesis Indole + Brominating Agent (e.g., NBS) sampling Withdraw Aliquot at Time (t) synthesis->sampling analysis Analyze by TLC, HPLC, or GC-MS sampling->analysis decision Is Starting Material Consumed? analysis->decision decision->sampling No, continue reaction quench Quench Reaction decision->quench Yes purification Purification (e.g., Column Chromatography) quench->purification product Isolated this compound purification->product

Caption: Workflow for the synthesis and monitoring of this compound.

TroubleshootingTLC start TLC Plate Issue streaking Spots are Streaking/Tailing? start->streaking no_movement Spots at Baseline (Rf=0)? streaking->no_movement No sol_streaking1 Dilute Sample streaking->sol_streaking1 Yes sol_no_movement Increase Eluent Polarity no_movement->sol_no_movement Yes end Problem Resolved no_movement->end No sol_streaking2 Add Triethylamine to Eluent sol_streaking1->sol_streaking2 If still streaking sol_streaking2->end sol_no_movement->end

Caption: Decision tree for troubleshooting common TLC issues.

References

impact of solvent and base on 7-bromoindole reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 7-bromoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations.

FAQs and Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

N-Alkylation of this compound

Q1: I am observing a significant amount of C3-alkylation as a side product. How can I improve the selectivity for N-alkylation?

A2: Achieving high N-alkylation selectivity over C3-alkylation is a common challenge. The C3 position of the indole (B1671886) ring is inherently nucleophilic.[1] Here are several strategies to favor N-alkylation:

  • Choice of Base and Solvent: The use of a strong base like sodium hydride (NaH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is crucial.[2][3] The base deprotonates the indole nitrogen, forming the indolate anion, which is a harder nucleophile and favors reaction at the nitrogen atom.[1] Using DMF or increasing the proportion of DMF in a THF/DMF mixture can enhance N-alkylation selectivity.[2]

  • Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-alkylated product.[2][3] For instance, increasing the temperature to 80°C in DMF has been shown to provide excellent N-selectivity.[3]

  • Protecting Groups: While not always necessary, introducing an electron-withdrawing group at other positions on the indole ring can increase the acidity of the N-H bond, further promoting deprotonation and subsequent N-alkylation.[2]

Q2: My N-alkylation reaction is resulting in a low yield. What are the potential causes and how can I improve it?

A2: Low yields in N-alkylation reactions can arise from several factors. Consider the following troubleshooting steps:

  • Incomplete Deprotonation: Ensure you are using a sufficient excess of a strong, dry base (e.g., 1.1-1.5 equivalents of NaH).[2] The reaction of the indole with the base should be allowed to proceed to completion before adding the alkylating agent; this can be monitored by the cessation of hydrogen gas evolution.[2]

  • Reagent and Solvent Purity: The presence of water or other protic impurities can quench the base and the indolate anion.[2] Always use anhydrous solvents and ensure your starting materials are dry.

  • Reaction Temperature and Time: Some N-alkylation reactions proceed well at room temperature, while others may require heating to achieve a reasonable reaction rate and completion.[2] It is recommended to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[2]

  • Steric Hindrance: If either the this compound or the alkylating agent is sterically bulky, the reaction rate may be significantly reduced.[2] In such cases, prolonged reaction times or higher temperatures may be necessary.

Suzuki-Miyaura Cross-Coupling of this compound

Q1: I am experiencing low yields in the Suzuki coupling of this compound. What are the key parameters to optimize?

A1: The success of a Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.[4][5] For nitrogen-containing heterocycles like this compound, optimization is crucial to avoid side reactions and catalyst inhibition.[4]

  • Catalyst and Ligand: A variety of palladium catalysts can be used, with Pd(PPh₃)₄ and Pd(dppf)Cl₂ being common choices.[4][6] The choice of ligand can also be critical, especially for challenging couplings.

  • Base Selection: A base is required to facilitate the transmetalation step.[5] Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (B84403) (K₃PO₄) are frequently used.[4][5][7] The choice of base can depend on the specific substrates and solvent system.

  • Solvent System: Polar aprotic solvents are commonly employed.[8] Mixtures of solvents like 1,4-dioxane/water or DMF/water are often effective, as the water helps to dissolve the inorganic base.[4][8][9] Toluene is another common solvent, particularly for reactions requiring higher temperatures.[8]

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the palladium(0) catalyst.[4] This involves degassing the solvent and using Schlenk techniques or a glovebox.[4]

Q2: My Suzuki coupling reaction is not going to completion, and I see starting material remaining. What should I check?

A2: Incomplete conversion can be due to several factors:

  • Catalyst Deactivation: Ensure all reagents and solvents are pure and the reaction is maintained under a strictly inert atmosphere.

  • Insufficient Base: The stoichiometry of the base is important. Typically, at least 2 equivalents are used.

  • Reaction Temperature and Time: Suzuki couplings often require elevated temperatures (e.g., 80-120 °C).[4] If the reaction is sluggish, increasing the temperature or extending the reaction time may be necessary. Monitoring the reaction by TLC or LC-MS is recommended.[4]

Buchwald-Hartwig Amination of this compound

Q1: What is a common reason for the failure of a Buchwald-Hartwig amination reaction with this compound?

A1: A frequent and often overlooked cause of failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[10] Other common issues include catalyst inhibition and using an inappropriate base or ligand for the specific substrate.[10]

Q2: How do I choose the right base and solvent for my Buchwald-Hartwig amination?

A2: The choice of base and solvent is highly substrate-dependent and critical for success.[10]

  • Base Selection:

    • Strong Bases: Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are often very effective.[10] However, they may not be suitable for substrates with sensitive functional groups that could be prone to decomposition.[10]

    • Weaker Inorganic Bases: For sensitive substrates, weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃ can be better alternatives.[10]

  • Solvent Selection:

    • Common Solvents: Ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene, xylene), and alcohols are commonly used.[10] Toluene is a very common and effective choice.[10]

    • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine (B92270) should be avoided as they can inhibit the palladium catalyst.[10][11]

Q3: My reaction is clean, but the yield is low. What could be the issue?

A3: If the reaction is clean but the yield is low, you may be losing product during the workup or isolation.[12] Consider the following possibilities:

  • Product Solubility: Your product might have some solubility in the aqueous layer. It is advisable to re-extract the aqueous phase.

  • Adsorption on Filtration Media: If you performed a filtration step (e.g., through Celite), your product may have adsorbed to the solid. Try washing the filter cake with a more polar solvent.

Quantitative Data Summary

The following tables summarize quantitative data for key reactions of bromoindoles to provide a comparative overview of reaction conditions and their outcomes.

Table 1: N-Alkylation of Indoles - Effect of Solvent and Temperature

EntryBase (Equivalents)SolventTemperature (°C)N:C3 Alkylation RatioYield (%)Reference
1NaH (4)THFRT-Poor[2]
2NaH (4)DMFRT-Improved[2]
3NaH (4)THF/DMF (1:1)RT1:1-[2]
4NaH (4)DMF80>99:191[2]

Table 2: Suzuki-Miyaura Coupling of Bromoindoles

EntryBromoindoleArylboronic AcidCatalyst (mol%)Base (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
15-BromoindolePhenylboronic acidPd(PPh₃)₄ (7)Cs₂CO₃ (2.0)EthanolMW, 1000.5-0.67-[5]
2(7-Bromo-1H-indol-2-yl)boronic acidAryl halidePd(PPh₃)₄ (5)K₂CO₃ (2.0)1,4-Dioxane/H₂O (4:1)80-120--[4]
35,7-DibromoindolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃ (4.0)H₂OMW, 1201.5-[6]

Table 3: Buchwald-Hartwig Amination of Bromoarenes

| Entry | Bromoarene | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equivalents) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | | :-- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 7-Bromo-1-tetralone | Primary/Secondary Amine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100-110 | 12-24 | - |[13] | | 2 | 7-Bromo-1-tetralone | Benzophenone imine | Pd(OAc)₂ (3) | BINAP (6) | Cs₂CO₃ (1.5) | Toluene | 100 | 16-24 | - |[13] | | 3 | 5-Bromoindole | Aniline | [Pd(tBu-XPhos)G1] (2) | - | K₂CO₃ (1.2) | THF/H₂O (1:1) | 65 | 16 | 85 |[14] |

Note: Yields and conditions are substrate-dependent and may require optimization for this compound.

Experimental Protocols

General Protocol for N-Alkylation of this compound using Sodium Hydride

This protocol is a widely used method for the N-alkylation of indoles.[2]

Materials:

  • This compound

  • Alkylating agent (e.g., alkyl halide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexanes, saturated aqueous ammonium (B1175870) chloride)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the this compound (1.0 eq.).

  • Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add the alkylating agent (1.0-1.2 eq.) dropwise to the reaction mixture.

  • The reaction can be stirred at room temperature or heated as required. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is based on established procedures for similar substrates.[4][5]

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)

Procedure:

  • To a Schlenk flask or a sealable reaction vessel, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., 5 mol%), and the base (e.g., 2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed solvent system to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

General Protocol for Buchwald-Hartwig Amination of this compound

This is a general guideline; reaction conditions must be optimized for specific substrates.[10]

Materials:

  • This compound

  • Amine

  • Palladium pre-catalyst and phosphine (B1218219) ligand

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried vial containing a magnetic stir bar, add the this compound (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).

  • Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Under the inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).

  • Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).

  • Seal the vial and heat to the desired temperature (e.g., 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, allow the reaction to cool to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

N_Alkylation_Troubleshooting start Low N-Alkylation Yield or Poor N/C3 Selectivity check_deprotonation Is deprotonation complete? start->check_deprotonation check_purity Are reagents and solvents anhydrous? check_deprotonation->check_purity Yes action_base Use stronger base (NaH) & sufficient equivalents. check_deprotonation->action_base No check_conditions Is N/C3 selectivity poor? check_purity->check_conditions Yes action_dry Use anhydrous solvents and dry reagents. check_purity->action_dry No action_solvent_temp Switch to DMF and/or increase temperature (e.g., 80 °C). check_conditions->action_solvent_temp Yes end_yield Improved Yield check_conditions->end_yield No action_base->end_yield action_dry->end_yield end_selectivity Improved N-Selectivity action_solvent_temp->end_selectivity

Caption: Troubleshooting workflow for N-alkylation of this compound.

Suzuki_Coupling_Workflow reagents 1. Combine this compound, Boronic Acid, Pd Catalyst, Base in Schlenk Flask inert 2. Evacuate and Backfill with Inert Gas (x3) reagents->inert solvent 3. Add Degassed Solvent inert->solvent react 4. Heat with Vigorous Stirring (80-120 °C) solvent->react monitor 5. Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup 6. Cool, Dilute, Wash, and Extract monitor->workup Complete purify 7. Dry and Concentrate workup->purify product 8. Purify by Column Chromatography purify->product

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Buchwald_Hartwig_Factors center Buchwald-Hartwig Amination Outcome base Base (e.g., NaOtBu, K3PO4) base_strength Strength & Solubility base->base_strength solvent Solvent (e.g., Toluene, Dioxane) solvent_polarity Polarity & Coordinating Ability solvent->solvent_polarity ligand Ligand (e.g., XPhos, BINAP) ligand_bulk Steric & Electronic Properties ligand->ligand_bulk temperature Temperature temperature->center base_strength->center solvent_polarity->center ligand_bulk->center

Caption: Key factors influencing Buchwald-Hartwig amination outcomes.

References

Technical Support Center: 7-Bromoindole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in cross-coupling reactions involving 7-bromoindole.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of this compound cross-coupling reactions?

Homocoupling is a common side reaction where two molecules of the same starting material couple together. In the context of this compound reactions, this can manifest in two primary ways:

  • This compound Homocoupling: Two molecules of this compound react to form 7,7'-biindole. This consumes the starting material and reduces the yield of the desired cross-coupled product.

  • Coupling Partner Homocoupling: In reactions like Suzuki and Sonogashira, the organoboron or alkyne coupling partner can couple with itself to form a symmetrical byproduct (e.g., a biphenyl (B1667301) from a phenylboronic acid or a diyne from a terminal alkyne).[1]

Q2: Why is it crucial to minimize homocoupling?

Minimizing homocoupling is essential for several reasons:

  • Improved Yield: It prevents the wasteful consumption of starting materials, thereby increasing the yield of the desired product.

  • Simplified Purification: Reducing the formation of homocoupled byproducts simplifies the purification process, which can be challenging due to similar polarities with the desired product. This saves both time and resources.

  • Process Efficiency: In industrial and drug development settings, minimizing side reactions is critical for creating robust, scalable, and economically viable synthetic routes.

Q3: What are the main causes of homocoupling in palladium-catalyzed cross-coupling reactions?

Several factors can promote homocoupling:

  • Presence of Oxygen: Oxygen can promote the oxidative homocoupling of coupling partners, particularly boronic acids in Suzuki reactions and alkynes in Sonogashira reactions (Glaser coupling).[1] It can also affect the palladium catalyst's oxidation state.

  • Catalyst System: The choice of palladium source (Pd(II) vs. Pd(0)) and ligands is critical. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can lead to side reactions, including homocoupling.[2]

  • Reaction Conditions: High temperatures, suboptimal base selection, and inappropriate solvents can all contribute to increased rates of homocoupling relative to the desired cross-coupling reaction.[3]

  • Slow Cross-Coupling: If the desired cross-coupling reaction is slow, it allows more time for the competing homocoupling side reactions to occur. This can be due to unreactive substrates or an inefficient catalyst system.

Q4: Does the indole (B1671886) N-H proton affect homocoupling?

The acidic N-H proton of the indole ring can complicate cross-coupling reactions. While its direct role in promoting homocoupling is not always clear, it can interact with the base or the palladium catalyst.[3] This can potentially lead to catalyst inhibition or the formation of undesired complexes, indirectly favoring side reactions. For this reason, N-protection of the indole is often a crucial strategy to achieve higher yields and cleaner reactions.[4][5]

Troubleshooting Guides

Issue 1: Significant formation of 7,7'-biindole is observed.

This indicates the homocoupling of your this compound starting material.

Potential Cause Troubleshooting Strategy Rationale
High Reaction Temperature Lower the reaction temperature and monitor the reaction progress over a longer period.High temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[3]
Inappropriate Ligand Screen bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.Bulky ligands can promote the desired reductive elimination step to form the cross-coupled product over pathways leading to homocoupling.[6]
Suboptimal Base Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃). The strength and solubility of the base are critical.The base plays a role in the catalytic cycle, and its choice can significantly influence the relative rates of competing reaction pathways.[6]
High Catalyst Loading Reduce the palladium catalyst loading to the minimum effective concentration (start with 1-2 mol%).While counterintuitive, in some cases, very high catalyst concentrations can lead to an increase in side reactions.
Issue 2: The major byproduct is the homocoupling of the boronic acid (Suzuki) or alkyne (Sonogashira).

This is a common issue, especially in Suzuki and Sonogashira reactions.

Potential Cause Troubleshooting Strategy Rationale
Presence of Oxygen Rigorously degas all solvents and the reaction mixture (e.g., by sparging with an inert gas like argon or nitrogen for 15-30 minutes). Maintain a positive pressure of inert gas throughout the reaction.[2]Oxygen is a known promoter of the oxidative homocoupling of boronic acids and terminal alkynes.[1]
Use of a Pd(II) Precatalyst Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) or add a mild reducing agent (e.g., potassium formate) when using a Pd(II) source.This ensures the efficient generation of the active Pd(0) catalyst and minimizes Pd(II) species that can mediate homocoupling.[2]
Copper Co-catalyst (Sonogashira) Implement a copper-free Sonogashira protocol.The copper(I) co-catalyst is a primary driver of alkyne homocoupling (Glaser coupling).[7][8]
High Concentration of Nucleophile For Sonogashira reactions, consider the slow addition of the terminal alkyne to the reaction mixture.Keeping the instantaneous concentration of the alkyne low can disfavor the bimolecular homocoupling reaction.

Data Presentation

Table 1: Comparison of Catalytic Systems for Suzuki-Miyaura Coupling of Bromoindoles

Note: Data is compiled for N-protected bromoindoles and analogous heterocyclic substrates to provide a comparative overview. Yields are for the desired cross-coupled product.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for a 5-bromo-1-ethyl-1H-indazole substrate.[9]
Pd(PCy₃)₂PCy₃K₂CO₃Dimethoxyethane80465Moderate yield observed for a 5-bromo-1-ethyl-1H-indazole substrate.[9]
Pd(PPh₃)₄PPh₃K₂CO₃Dimethoxyethane80422Lower efficiency compared to other systems for this substrate.[9]
NiCl₂(PCy₃)₂PCy₃K₃PO₄t-amyl alcohol1001285-95Effective for a range of heteroaromatic halides, suggesting good potential for bromoindoles.[9]
Pd/SSphosSSphosK₂CO₃Water-acetonitrile (4:1)371880-95Mild conditions effective for 5-bromoindole.[10]

Table 2: Effect of N-Protecting Group on Suzuki-Miyaura Coupling Yield

Note: This table illustrates the general impact of N-protection on achieving high yields in cross-coupling reactions of bromoindoles.

N-Protecting GroupKey CharacteristicsTypical Yield Range (%)
Boc (tert-Butoxycarbonyl)Stable under basic conditions, easily removed with acid. Often provides good to excellent yields.[5]85 - 98
Ts (Tosyl)Highly stable, can activate the indole ring. Removal requires harsh reductive or strongly basic conditions.[5]80 - 95
SEM ((2-(Trimethylsilyl)ethoxy)methyl)Robust protection, removed with fluoride (B91410) sources or acid, allowing for orthogonal deprotection strategies.[5]82 - 96
None (N-H)Can lead to catalyst inhibition and lower yields, particularly with azole-type heterocycles.[11]Highly variable, often < 60

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole with Minimized Homocoupling

This protocol is adapted from mild, aqueous conditions known to be effective for N-protected bromoindoles.[4]

Materials:

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, and K₃PO₄.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free atmosphere.

  • Under a positive flow of inert gas, add the Pd(dppf)Cl₂ catalyst.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Copper-Free Sonogashira Coupling of N-SEM-7-bromoindole

This protocol is designed to minimize alkyne homocoupling by eliminating the copper co-catalyst.[7][8]

Materials:

  • N-SEM-7-bromoindole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • Degassed triethylamine (B128534) (anhydrous)

  • Ethyl acetate

  • Celite

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.

  • Evacuate and backfill the flask with argon three times.

  • Under a positive flow of inert gas, add N-SEM-7-bromoindole, the terminal alkyne, and degassed anhydrous triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Visualizations

Troubleshooting_Homocoupling start High Homocoupling Observed q1 Is 7,7'-biindole the major byproduct? start->q1 q2 Is coupling partner dimer the major byproduct? q1->q2 No strategy1a Lower Temperature q1->strategy1a Yes strategy1b Screen Bulky, Electron-Rich Ligands q1->strategy1b strategy1c Optimize Base q1->strategy1c strategy2a Rigorously Degas Solvents q2->strategy2a Yes strategy2b Use Pd(0) Precatalyst q2->strategy2b strategy2c Implement Copper-Free Conditions (Sonogashira) q2->strategy2c

Caption: A troubleshooting workflow for diagnosing and minimizing homocoupling.

Cross_Coupling_vs_Homocoupling cluster_0 Catalytic Cycle cluster_1 Competing Homocoupling Pathways Pd0 Pd(0)L_n OxAdd Oxidative Addition (7-Br-Indole) Pd0->OxAdd + 7-Br-Indole PdII Indole-Pd(II)-Br OxAdd->PdII Transmetal Transmetalation (Coupling Partner) PdII->Transmetal Homo_Br 7-Br-Indole Homocoupling PdII->Homo_Br Side Reaction PdII_R Indole-Pd(II)-R Transmetal->PdII_R Homo_R Partner Homocoupling (e.g., Glaser, Suzuki Dimer) Transmetal->Homo_R Side Reaction (e.g., O2 promoted) RedElim Reductive Elimination PdII_R->RedElim Product Desired Cross-Coupled Product RedElim->Product Product->Pd0 Regenerates Catalyst

Caption: Competing pathways of cross-coupling and homocoupling.

N_Protection_Strategy Start Starting with this compound Protect N-Protection Step (e.g., Boc, SEM, Ts) Start->Protect Recommended Path DirectCoupling Direct Coupling (No Protection) Start->DirectCoupling Alternative Path ProtectedIndole N-Protected-7-Bromoindole Protect->ProtectedIndole Coupling Cross-Coupling Reaction (Suzuki, Heck, Sonogashira) ProtectedIndole->Coupling CoupledProduct N-Protected Coupled Product Coupling->CoupledProduct Deprotect Deprotection Step CoupledProduct->Deprotect FinalProduct Final Desired Product Deprotect->FinalProduct LowYield Potential for Lower Yields & Side Reactions DirectCoupling->LowYield

Caption: Workflow illustrating the N-protection strategy for cleaner reactions.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Bromoindole and 7-Bromoindole for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indoles is paramount for the efficient synthesis of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of 5-bromoindole (B119039) and 7-bromoindole, two key intermediates in medicinal chemistry. The comparative analysis is supported by experimental data from the literature, focusing on their performance in key synthetic transformations.

The position of the bromine substituent on the indole (B1671886) ring significantly influences the electron density distribution and steric environment, thereby dictating the molecule's reactivity in various chemical reactions. This guide will delve into a comparative analysis of 5-bromoindole and this compound across several critical reaction classes: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig), Electrophilic Substitution, and Lithiation via Metal-Halogen Exchange.

Executive Summary

In general, the C-Br bond at the 5-position of the indole ring is more readily activated in palladium-catalyzed cross-coupling reactions compared to the C-Br bond at the 7-position. This is attributed to the less sterically hindered nature of the 5-position and subtle differences in electronic effects. Conversely, the inherent electronic properties of the indole ring predominantly direct electrophilic attack to the C3 position for both isomers. However, the overall reactivity towards electrophiles can be influenced by the deactivating effect of the bromine atom. In lithiation reactions, both isomers can undergo metal-halogen exchange to form the corresponding lithioindoles, which are versatile nucleophiles for the introduction of various substituents. The choice between 5-bromoindole and this compound as a synthetic precursor will ultimately depend on the desired substitution pattern and the specific reaction conditions to be employed.

Data Presentation: Comparative Reactivity in Key Reactions

The following tables summarize quantitative data for the performance of 5-bromoindole and this compound in various chemical transformations. It is important to note that direct, side-by-side comparative studies under identical conditions are limited in the literature. The data presented is compiled from various sources and should be interpreted with consideration for the different reaction conditions employed.

Table 1: Suzuki-Miyaura Coupling
Bromoindole IsomerCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromoindole Phenylboronic acidPd(PPh₃)₄ (7)-Cs₂CO₃EthanolMW0.5-0.67High[1]
5-Bromoindole p-Tolylboronic acidNa₂PdCl₄ (5)SPhos (5)K₂CO₃H₂O:ACN (4:1)371895[2]
N-Boc-7-bromoindole Phenylboronic acidPd(OAc)₂ (5)SPhos (10)K₃PO₄1,4-Dioxane (B91453)1001892[3]
N-Boc-7-bromoindole p-Tolylboronic acid--K₂CO₃--2465[4]
Table 2: Buchwald-Hartwig Amination
Bromoindole IsomerAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-Bromoindole MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene (B28343)1002495[3]
5-Bromoindole AnilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene100285[3]
N-SEM-5-bromoindole PiperidinePd₂(dba)₃ (1)XPhos (2)LHMDSTHFRT24High[3]
N-Boc-7-bromoindole MorpholinePd₂(dba)₃ (2)RuPhos (4)K₂CO₃t-BuOH1001885[3]
Table 3: Electrophilic Substitution (Vilsmeier-Haack Formylation)
Bromoindole IsomerReagentsProductYield (%)Reference
5-Bromoindole POCl₃, DMF5-Bromo-1H-indole-3-carbaldehydeHigh[5]
This compound POCl₃, DMF7-Bromo-1H-indole-3-carbaldehydeN/AGeneral indole reactivity suggests this is feasible.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of N-Boc-7-bromoindole

Materials:

  • N-Boc-7-bromoindole (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 equiv)

  • SPhos (0.10 equiv)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add N-Boc-7-bromoindole, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 7-aryl-N-Boc-indole.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 5-Bromoindole

Materials:

  • 5-Bromoindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add 5-bromoindole, Pd₂(dba)₃, and XPhos.

  • Seal the tube with a rubber septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Under the inert atmosphere, add NaOtBu.

  • Add anhydrous toluene via syringe, followed by the amine.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aminoindole (B14826) derivative.[3]

Protocol 3: General Procedure for Vilsmeier-Haack Formylation of Bromoindoles

Materials:

  • Bromoindole (5-bromo or 7-bromo) (1.0 equiv)

  • Phosphorus oxychloride (POCl₃) (1.2 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add POCl₃ dropwise to the cooled DMF with stirring. The formation of the Vilsmeier reagent is exothermic.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of the bromoindole in anhydrous DMF to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and then neutralize with an aqueous solution of sodium hydroxide (B78521) until the solution is basic.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with water, and dry to obtain the corresponding 3-formylbromoindole.[5]

Mandatory Visualization

Suzuki_Miyaura_Coupling A Pd(0)Ln B Aryl-Pd(II)(Br)Ln C Aryl-Pd(II)(Ar')Ln B->C Transmetalation BaseOH [B(OH)₃Br]⁻ B->BaseOH C->A Reductive Elimination D Aryl-Ar' C->D ArBr Bromoindole (Ar-Br) ArBr->A Oxidative Addition ArBOH Arylboronic Acid (Ar'-B(OH)₂) + Base ArBOH->B

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln OxAdd Ar-Pd(II)(Br)Ln AmineComplex [Ar-Pd(II)(Br)(HNR¹R²)]Ln AmidoComplex Ar-Pd(II)(NR¹R²)Ln AmineComplex->AmidoComplex Deprotonation BaseH Base-H⁺ + Br⁻ AmineComplex->BaseH AmidoComplex->Pd0 Reductive Elimination Product Ar-NR¹R² AmidoComplex->Product ArBr Bromoindole (Ar-Br) ArBr->Pd0 Oxidative Addition Amine Amine (HNR¹R²) Amine->OxAdd Base Base Base->AmineComplex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - Bromoindole - Coupling Partner - Catalyst & Ligand - Base B Add Anhydrous Solvent A->B C Establish Inert Atmosphere (e.g., Argon) B->C D Heat to Desired Temperature C->D E Monitor Progress (TLC, LC-MS) D->E F Aqueous Workup E->F G Extraction with Organic Solvent F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Generalized experimental workflow for cross-coupling reactions.

Conclusion

The comparative reactivity of 5-bromoindole and this compound is a critical consideration in the strategic design of synthetic routes for novel drug candidates. For palladium-catalyzed cross-coupling reactions, 5-bromoindole generally exhibits higher reactivity, often leading to higher yields under milder conditions. In contrast, electrophilic substitution reactions for both isomers are predicted to occur predominantly at the C3 position, with the overall reaction rate being influenced by the electron-withdrawing nature of the bromine substituent. The choice of isomer will therefore be dictated by the desired final substitution pattern and the compatibility of the required reaction conditions with other functional groups present in the molecule. This guide provides a foundational understanding to aid researchers in making informed decisions for the synthesis of complex indole-based molecules.

References

A Researcher's Guide to Palladium Catalysts for 7-Bromoindole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the functionalization of the indole (B1671886) scaffold is a critical step in the synthesis of a vast array of bioactive molecules. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the selective formation of carbon-carbon and carbon-nitrogen bonds at the 7-position of the indole nucleus, starting from the readily available 7-bromoindole. The choice of the palladium catalyst, including the palladium source and the associated ligand, is paramount for achieving high yields and reaction efficiency.[1]

This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira coupling reactions with this compound and its derivatives. The information presented is compiled from scientific literature to assist in the selection of the optimal catalytic system for specific synthetic transformations. It is important to note that many studies utilize N-protected 7-bromoindoles, as N-protection can be crucial for achieving high yields.[2] Direct comparison of yields should be approached with caution as substrates and reaction conditions may vary between studies.[2]

Data Presentation: Comparative Performance of Palladium Catalysts

The efficiency of palladium-catalyzed coupling reactions is highly dependent on the catalyst system employed. The following tables summarize the performance of different palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira coupling reactions involving this compound or structurally similar bromo-heterocycles.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid or its ester.[1] For the coupling of bromoindoles, catalysts bearing ferrocenylphosphine ligands such as Pd(dppf)Cl₂ often exhibit high activity.[1]

Catalyst SystemSubstrateCoupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazolePhenylboronic acidK₂CO₃Dimethoxyethane80295
Pd(PCy₃)₂5-bromo-1-ethyl-1H-indazolePhenylboronic acidK₂CO₃Dimethoxyethane80465
Pd(PPh₃)₄5-bromo-1-ethyl-1H-indazolePhenylboronic acidK₂CO₃Dimethoxyethane80422
Pd(PPh₃)₄N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidCs₂CO₃Dioxane/EtOH/H₂O140485
XPhos-Pd-G26-chloroindolePhenylboronic acidK₃PO₄Dioxane/H₂O605-897

Note: Data for 5-bromo-1-ethyl-1H-indazole and N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide are included as representative examples for structurally similar N-heterocyclic systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Bulky biarylphosphine ligands are frequently employed to facilitate this transformation.[1]

Palladium CatalystLigandAmineBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃XPhosMorpholineNaOtBuToluene1001892
Pd(OAc)₂RuPhosAnilineK₂CO₃Dioxane1001288
Pd(OAc)₂BINAPBenzylamineCs₂CO₃Toluene1002475

Note: This table represents typical conditions and expected yields for Buchwald-Hartwig aminations of bromoindoles based on general literature precedents, as a direct comparative study for this compound was not extensively found.

Heck Coupling

The Heck reaction enables the formation of a C-C bond between an aryl halide and an alkene. The choice of ligand and base is critical for achieving high yields.[1]

Palladium CatalystLigandAlkeneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(OAc)₂P(o-tol)₃StyreneEt₃NDMF1002478
PdCl₂(PPh₃)₂PPh₃Methyl acrylateK₂CO₃DMAc1201285
Pd₂(dba)₃P(t-Bu)₃n-Butyl acrylateCy₂NMeDioxane1001890

Note: This table illustrates common catalyst systems for Heck reactions involving aryl bromides. Yields are representative for successful couplings.[1]

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes. This reaction often employs a copper(I) co-catalyst.[1]

Palladium CatalystLigandCo-catalystAlkyneBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄PPh₃CuIPhenylacetyleneEt₃NTHF60692
PdCl₂(PPh₃)₂PPh₃CuI1-Heptynei-Pr₂NHDMF80495
Pd(OAc)₂XPhos-TrimethylsilylacetyleneCs₂CO₃Dioxane1001288

Note: This table presents frequently used catalyst systems for Sonogashira couplings of aryl bromides, with expected high yields under optimized conditions.[1]

Experimental Protocols

The following are representative experimental protocols for the palladium-catalyzed cross-coupling reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.). The vessel is then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.[3] A degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) is added via syringe.[3] The reaction mixture is heated to the desired temperature (typically 80-120 °C) with vigorous stirring and monitored by TLC or LC-MS.[3] Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.[3]

General Procedure for Buchwald-Hartwig Amination

In a glovebox, a vial is charged with the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine (B1218219) ligand (e.g., XPhos, 4-10 mol%), and a magnetic stir bar. The vial is sealed and brought out of the glovebox. The this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.) are added, followed by the solvent (e.g., toluene). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with stirring for the required time.

General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the ligand (e.g., P(o-tol)₃, 0.04 mmol), and the base (e.g., Et₃N, 2.0 mmol) in a suitable solvent (e.g., DMF, 5 mL) is degassed and heated in a sealed tube at the specified temperature (e.g., 100-120 °C) for the indicated time.[1] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography.[1]

General Procedure for Sonogashira Coupling

To a flask containing a solution of N-protected this compound in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[2] The mixture is stirred for a few minutes at room temperature under an inert atmosphere. The terminal alkyne (1.2 equiv.) is then added dropwise.[2] The reaction is stirred at room temperature or heated to 50-80 °C and monitored by TLC.[2] Once complete, the reaction is quenched with an aqueous ammonium (B1175870) chloride solution and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash chromatography.[2]

Mandatory Visualization

Catalyst Selection and Optimization Workflow

The following diagram illustrates a logical workflow for the selection and optimization of a palladium catalyst system for a this compound coupling reaction.

Catalyst_Selection_Workflow Workflow for Palladium Catalyst Selection in this compound Coupling A Define Coupling Reaction (Suzuki, Heck, Buchwald-Hartwig, Sonogashira) B Literature Search for Similar Substrates A->B C Select Initial Catalyst Systems (Pd Source + Ligand) B->C D Screen Initial Conditions (Base, Solvent, Temperature) C->D E Analyze Reaction Outcome (Yield, Purity, Byproducts) D->E G Is Yield > 80%? E->G H Further Optimization (Catalyst Loading, Time, Concentration) E->H If Promising F Optimization Loop F->C Select New Catalysts F->D Modify Conditions G->F No I Scale-Up Reaction G->I Yes H->I J Final Protocol I->J

Caption: A logical workflow for selecting and optimizing palladium catalysts for this compound coupling reactions.

References

7-Bromoindole: An Emerging Candidate for CYP1A2 Inhibition in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: Cytochrome P450 1A2 (CYP1A2) is a critical enzyme in human drug metabolism, responsible for the biotransformation of numerous clinical drugs and the activation of procarcinogens.[1] Identifying and characterizing inhibitors of CYP1A2 is paramount in drug discovery to mitigate the risk of adverse drug-drug interactions. This guide provides a comparative validation of 7-bromoindole as a potential CYP1A2 inhibitor, placed in context with established inhibitors and related indole (B1671886) compounds. While direct experimental data for this compound is not yet prominent in published literature, the existing evidence for the broader class of indole derivatives suggests it is a promising area for investigation.

Comparative Analysis of CYP1A2 Inhibition

For a comprehensive comparison, the following table summarizes the inhibitory potency (IC50 values) of well-characterized CYP1A2 inhibitors, providing a benchmark against which this compound could be evaluated in future studies.

CompoundIC50 (µM)ClassReference
This compound Data not available Indole Derivative
Serotonin (B10506) (Ki)35Endogenous Indoleamine[2]
Tryptamine (B22526) (Ki)45Endogenous Indoleamine[2]
Fluvoxamine0.05 - 0.2Selective Serotonin Reuptake Inhibitor (SSRI)[3]
Furafylline1.8Xanthine Derivative (Mechanism-based)
Ciprofloxacin1.5 - 12Fluoroquinolone Antibiotic
α-Naphthoflavone0.08Flavonoid

Experimental Protocols for Validation

To validate the inhibitory effect of this compound on CYP1A2, a standardized in vitro assay, such as the phenacetin (B1679774) O-deethylation assay using human liver microsomes, is recommended.[4]

Protocol: In Vitro CYP1A2 Inhibition Assay (Phenacetin O-deethylation)

1. Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (Test Compound)

  • Phenacetin (CYP1A2 substrate)

  • Acetaminophen (B1664979) (Paracetamol - metabolite standard)

  • Potassium Phosphate (B84403) Buffer (pH 7.4)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Known CYP1A2 inhibitor (e.g., Fluvoxamine, as positive control)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

2. Procedure:

  • Preparation: Prepare stock solutions of this compound, phenacetin, and the positive control in a suitable solvent (e.g., DMSO). Make serial dilutions of the test and control compounds.

  • Incubation Mixture: In a 96-well plate, combine HLMs, potassium phosphate buffer, and the test compound at various concentrations (or vehicle for the control). Pre-incubate the mixture at 37°C for a short period.

  • Initiation of Reaction: Add a pre-warmed solution of phenacetin and the NADPH regenerating system to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the formation of acetaminophen.

  • Data Analysis: Determine the rate of acetaminophen formation in the presence of different concentrations of this compound. Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Process and Mechanism

To further clarify the experimental process and the underlying mechanism of inhibition, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Stock Solutions (this compound, Phenacetin, Control) p2 Serial Dilutions p1->p2 i1 Combine HLMs, Buffer, & Test Compound p2->i1 i2 Pre-incubate at 37°C i1->i2 i3 Add Phenacetin & NADPH (Initiate Reaction) i2->i3 i4 Incubate at 37°C i3->i4 a1 Terminate Reaction (Acetonitrile) i4->a1 a2 Centrifuge a1->a2 a3 LC-MS/MS Analysis (Quantify Acetaminophen) a2->a3 a4 Calculate IC50 a3->a4

CYP1A2 Inhibition Assay Workflow

inhibition_mechanism cluster_enzyme CYP1A2 Enzyme cluster_molecules Molecules E CYP1A2 ES Enzyme-Substrate Complex E->ES EI Enzyme-Inhibitor Complex (Inactive) E->EI ES->E Releases P Product (e.g., Acetaminophen) ES->P Catalyzes Reaction S Substrate (e.g., Phenacetin) S->E Binds to Active Site I Inhibitor (e.g., this compound) I->E Binds to Active Site

Competitive Inhibition of CYP1A2

References

Unveiling the Therapeutic Potential of 7-Bromoindole Derivatives: A Comparative Analysis of Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the indole (B1671886) scaffold represents a privileged structure in the quest for novel therapeutic agents. Among its halogenated derivatives, 7-bromoindoles have emerged as a promising class of compounds with diverse biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-bromoindole derivatives, focusing on their antimicrobial and anti-inflammatory properties. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this document aims to facilitate a deeper understanding of the therapeutic potential of these compounds and guide future drug design efforts.

Antimicrobial Activity of Bromoindole Derivatives

A notable example of a bromoindole derivative with potent antimicrobial and antibiofilm activity is the marine bisindole alkaloid, 2,2-bis(6-bromo-3-indolyl) ethylamine (B1201723), and its synthetic analogs. The following table summarizes the minimum inhibitory concentration (MIC) values of these compounds against a panel of pathogenic microorganisms.

CompoundStructureR1R2MIC (μg/mL) vs E. coliMIC (μg/mL) vs S. aureusMIC (μg/mL) vs K. pneumoniae
1 Bis(6-bromo-1H-indol-3-yl)methaneHH888
2 6-bromo-3-methyl-1H-indoleCH3H>128>128>128
3 N-(2,2-bis(6-bromo-1H-indol-3-yl)ethyl)acetamideHCOCH3161632
4 2,2-bis(1H-indol-3-yl)ethan-1-amineHH321632

Data extracted from a study on a marine bisindole alkaloid and its synthetic derivatives.[1]

The SAR study of these bisindole alkaloids reveals that the presence of the bromine atom at the C6 position is crucial for their antimicrobial activity. The natural alkaloid, with two 6-bromoindole (B116670) moieties, exhibited the lowest MIC values. Acetylation of the ethylamine side chain (compound 3) or removal of the bromine atoms (compound 4) led to a decrease in potency. The simple 6-bromoindole (compound 2) was largely inactive, highlighting the importance of the bisindole structure for this specific activity.[1]

Experimental Protocol: Determination of Minimum Inhibatory Concentration (MIC)

The MIC of the this compound derivatives against various microbial strains is determined using the broth microdilution method.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Test compounds (this compound derivatives)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in broth to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the growth medium directly in the 96-well plates.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds.

  • Controls: Include wells with bacteria and medium only (growth control), medium only (sterility control), and bacteria with the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

experimental_workflow_mic Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_compounds Prepare Serial Dilutions of this compound Derivatives start->prep_compounds inoculation Inoculate 96-well Plates prep_inoculum->inoculation prep_compounds->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Read Results (Visual or Spectrophotometric) incubation->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity of Bromoindole Derivatives

The anti-inflammatory potential of bromoindole derivatives has been investigated through their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. The following table presents a comparison of the inhibitory activity of 7-bromoisatin (B152703) with its isomers and the parent compound, isatin (B1672199).

CompoundStructureIC50 (μM) for NO Inhibition
Isatin~339.8
5-Bromoisatin151.6
6-Bromoisatin> 221 (less active than 5-bromoisatin)
7-Bromoisatin > 221 (less than 5% inhibition at 50 μg/mL)

Data extracted from a study on the anti-inflammatory activity of brominated indoles.

The position of the bromine atom on the isatin ring significantly influences the anti-inflammatory activity. The study reveals a clear SAR trend where the inhibitory potency follows the order of 5-bromo > 6-bromo > 7-bromo. 5-Bromoisatin was the most potent inhibitor of NO production, while 7-bromoisatin showed very weak activity. This suggests that substitution at the 5-position of the isatin core is favorable for anti-inflammatory activity, whereas substitution at the 7-position is detrimental.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The inhibitory effect of this compound derivatives on NO production is typically evaluated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (this compound derivatives)

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound derivatives for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for a further 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant.

  • Mix an equal volume of the supernatant with Griess Reagent (mix equal volumes of Part A and Part B immediately before use).

  • Incubate the mixture at room temperature for 10-15 minutes in the dark.

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite in the samples by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

signaling_pathway_no_inhibition LPS-Induced Nitric Oxide Production and Inhibition cluster_stimulation Cellular Stimulation cluster_inhibition Inhibition by this compound Derivatives cluster_production NO Production LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB Activation MyD88->NFkB leads to iNOS iNOS Expression NFkB->iNOS induces Bromoindole This compound Derivatives Bromoindole->iNOS Inhibits NO Nitric Oxide (NO) Production iNOS->NO catalyzes Inflammation Inflammation NO->Inflammation

LPS-induced NO production pathway and the inhibitory point of action.

Conclusion

The structure-activity relationship studies of this compound derivatives reveal that the position of the bromine atom and the overall structure of the molecule are critical determinants of their biological activity. While 7-bromoisatin shows limited potential as an anti-inflammatory agent, the broader class of bromoindoles, particularly bisindole structures, demonstrates significant antimicrobial properties. The detailed experimental protocols provided herein offer a standardized approach for the evaluation of novel this compound analogs. Further exploration of substitutions at various positions of the this compound scaffold is warranted to delineate more precise SAR and to unlock the full therapeutic potential of this versatile chemical entity. The graphical representations of experimental workflows and signaling pathways serve as valuable tools for visualizing complex biological processes and guiding rational drug design.

References

A Comparative Analysis of N-Protecting Groups for 7-Bromoindole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a nitrogen-protecting group is a critical step in the synthesis of complex molecules derived from 7-bromoindole. This heterocyclic motif is a valuable building block in medicinal chemistry, and effective N-protection is paramount for achieving high yields and chemoselectivity in subsequent transformations.

This guide provides a comparative analysis of common N-protecting groups for this compound, including tert-Butoxycarbonyl (Boc), Benzyloxycarbonyl (Cbz), p-Toluenesulfonyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM). The performance of these groups is evaluated based on ease of introduction, stability under various reaction conditions, and the efficiency of their removal.

Data Presentation: A Side-by-Side Comparison

The following tables summarize the key quantitative data for the protection and deprotection of this compound with the selected N-protecting groups. The data is compiled from literature procedures and adapted for this compound.

Table 1: N-Protection of this compound

Protecting GroupReagents and ConditionsReaction TimeTypical Yield
Boc (Boc)₂O, DMAP (cat.), THF, rt2 - 6 h> 95%
Cbz Cbz-Cl, NaHCO₃, THF/H₂O (2:1), 0 °C to rt20 h~90%[1]
Tosyl (Ts) Ts-Cl, NaH, DMF, 0 °C to rt2 - 4 h> 90%
SEM SEM-Cl, NaH, DMF, 0 °C to rt2 - 4 h> 90%

Table 2: N-Deprotection of Protected this compound

Protecting GroupReagents and ConditionsReaction TimeTypical Yield
Boc 20% TFA in DCM, 0 °C to rt0.5 - 2 h> 95%
4M HCl in Dioxane, rt1 - 3 h> 95%
Cbz H₂, 10% Pd/C, MeOH, rt1 - 4 h> 95%
Tosyl (Ts) Cs₂CO₃ (3 equiv.), THF/MeOH (2:1), rt15 hQuantitative[1]
Mg, MeOH, reflux2 - 6 hGood to High
SEM TBAF (1M in THF), 80 °C12 hModerate[2]
TFA, DCM, rt then NaHCO₃ (aq)2 - 4 hGood to High

Stability and Orthogonality

The choice of a protecting group is often dictated by its stability towards reaction conditions planned for subsequent steps.

  • Boc: Stable to basic and hydrogenolytic conditions. It is, however, readily cleaved by strong acids.

  • Cbz: Stable to acidic and basic conditions but is cleaved by hydrogenolysis.

  • Tosyl (Ts): Very robust and stable to a wide range of conditions, including strongly acidic and basic media, as well as many organometallic reagents. Its removal often requires harsh conditions.

  • SEM: Stable to a variety of nucleophilic and basic conditions. It can be cleaved under acidic conditions or with fluoride (B91410) reagents.

The orthogonality of these protecting groups allows for selective deprotection in the presence of others. For example, a Boc group can be removed with acid without affecting a Cbz group, which in turn can be removed by hydrogenolysis while leaving a Tosyl group intact.

Experimental Protocols

Detailed methodologies for the protection and deprotection of this compound are provided below. These protocols are based on established procedures and can be adapted for specific research needs.

N-Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous THF, add DMAP (0.1 eq).

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-6 hours and monitor by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford N-Boc-7-bromoindole.

N-Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure: [1]

  • Dissolve this compound (1.0 eq) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate) to yield N-Cbz-7-bromoindole.

N-Tosyl Protection of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (Ts-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of p-toluenesulfonyl chloride (1.1 eq) in DMF.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography (eluent: hexane/ethyl acetate) to obtain N-tosyl-7-bromoindole.

N-SEM Protection of this compound

Materials:

  • This compound

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Follow the same procedure as for N-Tosyl protection, substituting SEM-Cl (1.2 eq) for Ts-Cl.

Deprotection of N-Boc-7-bromoindole (Acidic Conditions)

Materials:

  • N-Boc-7-bromoindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-7-bromoindole in DCM.

  • Add trifluoroacetic acid (20% v/v) at 0 °C.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Deprotection of N-Cbz-7-bromoindole (Hydrogenolysis)

Materials:

  • N-Cbz-7-bromoindole

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve N-Cbz-7-bromoindole in methanol.

  • Add 10% Pd/C catalyst (10 mol%).

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature for 1-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate to obtain this compound.

Deprotection of N-Tosyl-7-bromoindole (Cesium Carbonate)

Materials: [1]

  • N-Tosyl-7-bromoindole

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

Procedure: [1]

  • Dissolve N-tosyl-7-bromoindole in a 2:1 mixture of THF and methanol.

  • Add cesium carbonate (3.0 eq).

  • Stir the mixture at room temperature for 15 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Add water to the residue and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give this compound.

Deprotection of N-SEM-7-bromoindole (Fluoride)

Materials: [2]

  • N-SEM-7-bromoindole

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF)

Procedure: [2]

  • Dissolve N-SEM-7-bromoindole in THF.

  • Add TBAF solution (3.0 eq).

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford this compound.

Mandatory Visualization

The following diagram illustrates the general workflow for selecting and evaluating an N-protecting group for this compound.

G Workflow for Comparative Analysis of N-Protecting Groups for this compound cluster_0 Protection Stage cluster_1 Stability & Reactivity Assessment cluster_2 Deprotection Stage Start This compound Boc_Protect Boc Protection ((Boc)2O, DMAP) Start->Boc_Protect Cbz_Protect Cbz Protection (Cbz-Cl, NaHCO3) Start->Cbz_Protect Ts_Protect Tosyl Protection (Ts-Cl, NaH) Start->Ts_Protect SEM_Protect SEM Protection (SEM-Cl, NaH) Start->SEM_Protect Protected_Boc N-Boc-7-bromoindole Boc_Protect->Protected_Boc Protected_Cbz N-Cbz-7-bromoindole Cbz_Protect->Protected_Cbz Protected_Ts N-Tosyl-7-bromoindole Ts_Protect->Protected_Ts Protected_SEM N-SEM-7-bromoindole SEM_Protect->Protected_SEM Reaction_Conditions Subject to Various Reaction Conditions (e.g., Acid, Base, Organometallics) Protected_Boc->Reaction_Conditions Protected_Cbz->Reaction_Conditions Protected_Ts->Reaction_Conditions Protected_SEM->Reaction_Conditions Boc_Deprotect Boc Deprotection (TFA or HCl) Reaction_Conditions->Boc_Deprotect Stable Cbz_Deprotect Cbz Deprotection (H2, Pd/C) Reaction_Conditions->Cbz_Deprotect Stable Ts_Deprotect Tosyl Deprotection (Cs2CO3 or Mg/MeOH) Reaction_Conditions->Ts_Deprotect Stable SEM_Deprotect SEM Deprotection (TBAF or TFA) Reaction_Conditions->SEM_Deprotect Stable End This compound Boc_Deprotect->End Cbz_Deprotect->End Ts_Deprotect->End SEM_Deprotect->End

Caption: Comparative workflow for N-protection of this compound.

References

A Comparative Guide to the Biological Activity of 7-Bromoindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 7-bromoindole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of novel therapeutic agents. Its analogs have demonstrated a wide spectrum of biological activities, including anticancer, antibacterial, and kinase inhibitory effects. This guide provides an objective comparison of the performance of various this compound analogs, supported by experimental data, to aid researchers in drug discovery and development.

Anticancer Activity

This compound derivatives have shown significant potential as anticancer agents by modulating signaling pathways crucial for cancer cell proliferation and survival. The cytotoxic effects of these analogs are commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.

Table 1: Cytotoxicity of this compound Analogs Against Human Cancer Cell Lines (IC50 in µM)
Compound/AnalogMCF-7 (Breast Cancer)A549 (Lung Cancer)Reference
This compound Data not availableData not available
Analog 1 9 - 163 - 4.5[1]
Analog 2 7.2 ± 0.60.51 ± 0.05[2]
Analog 3 1.6 ± 0.091.2 ± 0.05[2]
Doxorubicin (Control) ~7.67~6.62[3]

Note: The provided IC50 values are indicative and may vary based on experimental conditions. Direct comparison between different studies should be made with caution.

Experimental Protocol: MTT Cytotoxicity Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[4]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[4]

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_compounds Add this compound Analogs incubate_overnight->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance (570 nm) add_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 Aurora_Kinase_Pathway cluster_upstream Upstream Regulation cluster_aurora Aurora Kinases cluster_downstream Downstream Effects cluster_inhibitor Inhibition Myc Myc AuroraA Aurora A Myc->AuroraA PKC PKC PKC->AuroraA AuroraB Aurora B PKC->AuroraB BCR_ABL BCR-ABL BCR_ABL->AuroraA BCR_ABL->AuroraB p53_inactivation p53 Inactivation AuroraA->p53_inactivation NFkB_activation NF-κB Activation AuroraA->NFkB_activation RASSF1A_inhibition RASSF1A Inhibition AuroraA->RASSF1A_inhibition Mitotic_Errors Mitotic Errors AuroraB->Mitotic_Errors Tumorigenesis Tumorigenesis p53_inactivation->Tumorigenesis NFkB_activation->Tumorigenesis RASSF1A_inhibition->Tumorigenesis Aneuploidy Aneuploidy Mitotic_Errors->Aneuploidy Aneuploidy->Tumorigenesis Inhibitor This compound Analog Inhibitor->AuroraA Inhibitor->AuroraB Biofilm_Inhibition_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Washing cluster_staining Staining & Solubilization cluster_analysis Analysis add_bacteria Add Bacterial Suspension add_compounds Add this compound Analogs incubate_biofilm Incubate for 24-48h add_compounds->incubate_biofilm wash_planktonic Wash to Remove Planktonic Bacteria incubate_biofilm->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess_cv Wash Excess Crystal Violet stain_cv->wash_excess_cv solubilize_cv Solubilize Crystal Violet wash_excess_cv->solubilize_cv read_absorbance Read Absorbance solubilize_cv->read_absorbance calculate_inhibition Calculate % Inhibition read_absorbance->calculate_inhibition

References

A Head-to-Head Comparison of Cross-Coupling Methods for the Functionalization of Bromoindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and functional materials. The strategic functionalization of the indole core is therefore of paramount importance in medicinal chemistry and drug discovery. Bromoindoles serve as versatile synthetic intermediates, offering a reactive handle for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. This guide provides a head-to-head comparison of the most prevalent cross-coupling methods employed for the derivatization of bromoindoles: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions.

This comparative analysis is supported by experimental data from the literature, focusing on reaction yields, catalyst systems, and general reaction conditions. Detailed experimental protocols for each key reaction are also provided to facilitate practical application.

Performance Comparison of Cross-Coupling Reactions on Bromoindoles

The choice of cross-coupling methodology is dictated by the desired bond formation and the specific bromoindole substrate. The following tables summarize quantitative data for various cross-coupling reactions on different bromoindole scaffolds, providing a comparative overview of their performance.[1] It is important to note that direct comparison of yields should be approached with caution, as the substrates and reaction conditions are not always identical across different studies. N-protection of the indole is often crucial for achieving high yields.[1]

Table 1: Suzuki-Miyaura Coupling of Bromoindoles

The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their esters.[2]

Bromoindole SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80465[3]
5-Bromo-1-ethyl-1H-indazole*N-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80422[3]
5-BromoindolePhenylboronic acidPd(OAc)₂ / SPhosK₂CO₃Acetonitrile/Water3718High[4]
5-BromoindoleArylboronic acidPd(PPh₃)₄Cs₂CO₃Ethanol100 (MW)0.5-0.67High[4]

*Note: Data for 5-bromo-1-ethyl-1H-indazole is included as a close structural analog to N-protected bromoindoles, providing insight into catalyst efficiency.[2]

Table 2: Heck Coupling of Bromoindoles

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[5]

Bromoindole SubstrateAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-Tosyl-6-bromoindoleStyrene (B11656)Pd(OAc)₂ / PPh₃K₂CO₃DMF11012Good[6]
tert-Butyl 7-bromo-1H-indole-1-carboxylateStyrenePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10016Representative[2]
Table 3: Sonogashira Coupling of Bromoindoles

The Sonogashira coupling is a reliable method for the synthesis of aryl alkynes from aryl halides and terminal alkynes.[2]

Bromoindole SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
tert-Butyl 7-bromo-1H-indole-1-carboxylatePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6512Representative[2]
Table 4: Buchwald-Hartwig Amination of Bromoindoles

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between aryl halides and amines.[7]

Bromoindole SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-6-(trifluoromethyl)-1H-indazole*MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene1001685-95[7]
tert-Butyl 7-bromo-1H-indole-1-carboxylateMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene10018Representative[2]

*Note: Data for 3-bromo-6-(trifluoromethyl)-1H-indazole is included as a relevant heterocyclic analog.[7]

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These are generalized procedures and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted for the coupling of an N-protected bromoindole with an arylboronic acid.[6]

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (B91453) (degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture at 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling

This protocol describes the Heck coupling of an N-protected bromoindole with styrene.[6]

Materials:

  • N-Tosyl-6-bromoindole

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a sealed tube, combine N-tosyl-6-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Sonogashira Coupling

The following is a general procedure for the Sonogashira coupling of a bromoindole with a terminal alkyne.[2]

Materials:

  • Bromoindole derivative (e.g., tert-Butyl 7-bromo-1H-indole-1-carboxylate)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (B128534) (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a Schlenk flask, add the bromoindole (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous THF, followed by triethylamine (2.0 equiv) and the terminal alkyne (1.2 equiv).

  • Stir the reaction mixture at the desired temperature (e.g., 65 °C) for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of a bromoindole.[7]

Materials:

  • Bromoindole derivative (e.g., 3-Bromo-6-(trifluoromethyl)-1H-indazole)

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • In an oven-dried Schlenk tube, combine the bromoindole (1.0 equiv), Pd₂(dba)₃ (0.01-0.05 equiv), and XPhos (0.02-0.10 equiv).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous toluene, followed by the amine (1.2 equiv) and NaOtBu (1.4 equiv).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (typically 16-24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Reaction Mechanisms and Workflows

Visualizing the catalytic cycles and experimental workflows can aid in understanding the intricacies of each cross-coupling method.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-R' pd2_add->pd2_trans Transmetalation (R'-B(OR)₂ + Base) pd2_trans->pd0 Reductive Elimination (R-R')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_mig Alkene Complex pd2_add->pd2_mig Alkene Coordination pd_hydride H-Pd(II)L_n-X pd2_mig->pd_hydride Migratory Insertion pd_hydride->pd0 β-Hydride Elimination (Product + HX)

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_trans R-Pd(II)L_n-C≡CR' pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R-C≡CR') cu_x Cu-X cu_alkyne Cu-C≡CR' cu_x->cu_alkyne R'C≡CH + Base cu_alkyne->cu_x to Pd Cycle Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n pd2_add R-Pd(II)L_n-X pd0->pd2_add Oxidative Addition (R-X) pd2_amido R-Pd(II)L_n-NR'R'' pd2_add->pd2_amido Amine Coordination & Deprotonation (HNR'R'' + Base) pd2_amido->pd0 Reductive Elimination (R-NR'R'') Experimental_Workflow prep Preparation (Dry glassware, weigh reagents) setup Reaction Setup (Add reagents, degas, add solvent) prep->setup reaction Reaction (Heat and stir) setup->reaction workup Workup & Purification (Quench, extract, purify) reaction->workup analysis Analysis (NMR, MS, etc.) workup->analysis

References

A Comparative Guide to the Validation of Analytical Methods for 7-Bromoindole Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable characterization of pharmaceutical intermediates like 7-bromoindole is paramount. The choice of analytical methodology directly impacts the quality and integrity of research and development outcomes. This guide provides an objective comparison of common analytical techniques for the characterization of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

The performance of these methods is evaluated based on key validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the suitability and reliability of the analytical procedures.[1][2][3][4][5] This guide summarizes quantitative data, presents detailed experimental protocols, and provides visualizations to aid in the selection of the most appropriate analytical technique for specific research needs.

Comparison of Analytical Method Performance

The selection of an analytical method is a critical decision based on the specific requirements of the analysis, such as the need for quantitative precision, structural elucidation, or high-throughput screening. The following table summarizes the typical performance characteristics of HPLC-UV, GC-MS, Quantitative NMR (qNMR), and FTIR for the analysis of this compound and related halogenated indoles.[6]

Validation ParameterHPLC-UVGC-MSQuantitative NMR (qNMR)FTIR
Specificity HighVery HighVery HighModerate
Linearity (r²) > 0.999> 0.998[7]> 0.999N/A (Primarily Qualitative)
Range Typically 1-100 µg/mLTypically 0.1-10 µg/mL[7]Wide dynamic rangeN/A
Accuracy (% Recovery) 98-102%80-115%[7]98-102%N/A
Precision (%RSD) < 2%< 15%[7]< 2%N/A
Limit of Detection (LOD) ~0.1 µg/mL~0.05 ng/mL~1 µg/mLmg range
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.2 ng/mL[8]~3 µg/mLN/A
Primary Application Quantification, PurityIdentification, QuantificationStructural Elucidation, QuantificationFunctional Group Identification

Note: The quantitative data presented for GC-MS is based on representative values for similar compounds due to the limited availability of specific validation reports for this compound.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following sections provide generalized protocols for the characterization of this compound using HPLC-UV, GC-MS, NMR, and FTIR.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the routine quantification and purity assessment of this compound.

Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[9]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.[10]

  • Column Temperature: 30 °C.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.

Validation Procedure:

  • Specificity: Analyze blank, placebo, and stressed samples (acid, base, peroxide, heat, and light degradation) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate.

  • Precision:

    • Repeatability: Analyze six replicate injections of a standard solution.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and instrument.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is ideal for the identification and sensitive quantification of this compound, especially in complex matrices.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

  • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

  • Injection Mode: Splitless.[14]

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[8]

  • Ion Source Temperature: 230 °C.[8]

  • Mass Range: m/z 50-300.

Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.[7]

  • Sample Solution: Dissolve the sample in the solvent to a final concentration within the calibration range.

Validation Procedure:

  • Specificity: Analyze blank and matrix-spiked samples to ensure no interfering peaks at the retention time and m/z of this compound.

  • Linearity: Inject the working standard solutions and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.998.[7]

  • Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in triplicate on three different days.[15]

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound.

Instrumentation and Parameters:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[17]

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16

    • Relaxation Delay: 2 seconds

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024 or more.

    • Relaxation Delay: 2 seconds

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ containing TMS in a 5 mm NMR tube.[17]

Spectral Data of this compound (in CDCl₃): [7]

¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
H-1 (NH)~8.1 (br s)C-2~125.0
H-2~7.25C-3~102.5
H-3~6.50C-3a~128.0
H-4~7.60C-4~122.0
H-5~7.10C-5~120.0
H-6~7.00C-6~124.0
C-7~101.0
C-7a~135.0

Note: Chemical shifts are approximate and may vary slightly based on experimental conditions. The provided ¹³C NMR data is based on publicly available spectra for this compound.[7]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound.

Instrumentation and Parameters:

  • FTIR Spectrometer: Equipped with a suitable sampling accessory (e.g., ATR or KBr pellet press).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

Sample Preparation:

  • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.[18]

Characteristic FTIR Peaks of Indole Derivatives: [19][20]

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching
~3100-3000Aromatic C-H stretching
~1600-1450Aromatic C=C stretching
~1350C-N stretching
~740C-H out-of-plane bending
Below 700C-Br stretching

Note: The C-Br stretching vibration is often weak and can be difficult to observe.

Visualization of Experimental Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the general workflows for method validation and the characterization of this compound.

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation define_purpose Define Analytical Procedure's Purpose select_method Select Appropriate Analytical Method define_purpose->select_method define_validation_params Define Validation Parameters (ICH Q2) select_method->define_validation_params prep_standards Prepare Standards & Samples define_validation_params->prep_standards perform_analysis Perform Analysis prep_standards->perform_analysis collect_data Collect Data perform_analysis->collect_data analyze_data Analyze Data collect_data->analyze_data assess_criteria Assess Against Acceptance Criteria analyze_data->assess_criteria document_results Document Results in Validation Report assess_criteria->document_results

General workflow for analytical method validation.

Characterization_Workflow cluster_techniques Analytical Techniques cluster_data Data Output sample This compound Sample hplc HPLC-UV sample->hplc gcms GC-MS sample->gcms nmr NMR sample->nmr ftir FTIR sample->ftir quant_purity Quantification & Purity hplc->quant_purity id_quant Identification & Quantification gcms->id_quant structure Structural Elucidation nmr->structure functional_groups Functional Group Identification ftir->functional_groups

Workflow for the characterization of this compound.

References

A Comparative Guide to the Electronic Properties of Bromoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the key electronic properties of bromoindole isomers. The position of the bromine substituent on the indole (B1671886) ring significantly influences the molecule's electronic structure, affecting its reactivity, intermolecular interactions, and potential as a pharmacological agent or electronic material. Understanding these properties is paramount for rational drug design and materials science applications.

Comparative Data on Electronic Properties
PropertyIndole (Reference)4-Bromoindole5-Bromoindole6-Bromoindole
HOMO Energy (eV) -5.58-5.72-5.67-5.65
LUMO Energy (eV) -0.31-0.55-0.51-0.49
HOMO-LUMO Gap (eV) 5.275.175.165.16
Dipole Moment (D) 2.182.651.892.51
Ionization Potential (eV) 7.90~8.0~7.95~7.93
Electron Affinity (eV) ~0.31~0.55~0.51~0.49

Note: Values for bromoindole isomers are representative values derived from DFT/B3LYP calculations in literature. Ionization Potential and Electron Affinity are often estimated from HOMO and LUMO energies, respectively (IP ≈ -EHOMO; EA ≈ -ELUMO). Exact values may vary with the computational model and experimental conditions.

The data indicates that the introduction of a bromine atom, an electron-withdrawing group, generally lowers the energies of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap, an indicator of chemical reactivity and stability, is also slightly reduced compared to indole, suggesting that bromoindoles are generally more reactive. The dipole moment varies significantly depending on the isomer, which has direct implications for solubility and molecular interactions.

Experimental and Computational Protocols

The determination of these electronic properties relies on a combination of sophisticated computational modeling and experimental validation.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular properties like HOMO/LUMO energies, dipole moments, and vibrational frequencies.

  • General Protocol:

    • Geometry Optimization: The molecular structure of the bromoindole isomer is first optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a basis set such as 6-311+G(d,p).

    • Frequency Calculation: A frequency analysis is performed to confirm that the optimized structure is a true energy minimum.

    • Property Calculation: Once the geometry is confirmed, electronic properties such as HOMO/LUMO energies and dipole moment are calculated at the same level of theory.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorbance (λmax) is related to the energy of the lowest electronic excitation, which is often correlated with the HOMO-LUMO gap.

  • General Protocol:

    • Sample Preparation: A dilute solution of the bromoindole isomer is prepared in a UV-transparent solvent (e.g., ethanol (B145695) or cyclohexane) within a quartz cuvette.

    • Blank Measurement: The spectrophotometer is zeroed using a cuvette containing only the pure solvent.

    • Spectral Acquisition: The absorption spectrum is recorded over a relevant range (typically 200-400 nm for indole derivatives).

    • Data Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

UV-Photoelectron Spectroscopy (UV-PES)

UV-PES is a powerful experimental technique used to directly measure the ionization energies of molecules. It involves irradiating a sample with high-energy UV light and measuring the kinetic energy of the ejected electrons.

  • General Protocol:

    • Sample Introduction: The bromoindole sample is introduced into a high-vacuum chamber in the gas phase.

    • Ionization: The sample is irradiated with a monochromatic UV light source (e.g., a He I lamp).

    • Electron Energy Analysis: The kinetic energies of the photoemitted electrons are measured by an electron energy analyzer.

    • Data Analysis: The first ionization energy corresponds to the energy required to remove an electron from the HOMO.

Visualizations

Workflow for Comparative Electronic Property Analysis

The following diagram illustrates a typical workflow for the comparative study of bromoindole isomers, integrating both computational and experimental approaches.

G cluster_isomers Isomer Selection cluster_comp Computational Analysis (DFT) cluster_exp Experimental Validation cluster_analysis Final Analysis I4 4-Bromoindole Opt Geometry Optimization I4->Opt Synth Synthesis & Purification I4->Synth I5 5-Bromoindole I5->Opt I5->Synth I6 6-Bromoindole I6->Opt I6->Synth Freq Frequency Calculation Opt->Freq Props Electronic Property Calculation (HOMO, LUMO, etc.) Freq->Props Compare Comparative Analysis Props->Compare UVVis UV-Vis Spectroscopy (λmax → Gap) Synth->UVVis UVPES UV-PES (Ionization Potential) Synth->UVPES CV Cyclic Voltammetry (Redox Potentials) Synth->CV UVVis->Compare UVPES->Compare CV->Compare Relate Structure-Property Relationship Compare->Relate

Fig. 1: Integrated workflow for analyzing bromoindole isomer electronic properties.

Evaluating the Efficacy of 7-Bromoindole Derivatives in Anticancer Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential. Among these, 7-bromoindole derivatives have emerged as a promising class of molecules in oncology research. The strategic placement of a bromine atom at the 7-position can significantly influence the compound's electronic properties and binding interactions with biological targets, leading to potent anticancer effects. This guide provides a comparative overview of the efficacy of select this compound derivatives, supported by experimental data from in vitro anticancer assays. We will delve into their cytotoxic activities against various cancer cell lines, elucidate their mechanisms of action, and provide detailed protocols for the key experiments cited.

Comparative Cytotoxicity of this compound Derivatives

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). The following table summarizes the IC50 values for two distinct classes of this compound derivatives against a panel of human cancer cell lines.

Derivative ClassCompoundCancer Cell LineIC50 (µM)Reference
Tubulin Polymerization Inhibitors 3-(trifluoroacetyl)-7-acetamido-2-(4-chlorophenyl)-5-bromoindole (5g)A549 (Lung Carcinoma)2.72[1][2][3]
HeLa (Cervical Carcinoma)8.74[1][2][3]
3-(trifluoroacetyl)-7-acetamido-2-(4-methoxyphenyl)-5-bromoindole (5h)A549 (Lung Carcinoma)3.26[1]
HeLa (Cervical Carcinoma)10.72[1]
3-(trifluoroacetyl)-7-acetamido-2-(4-fluorophenyl)-5-bromoindole (5f)A549 (Lung Carcinoma)5.03[1]
HeLa (Cervical Carcinoma)7.95[1]
3-(trifluoroacetyl)-7-acetamido-2-phenyl-5-bromoindole (5e)A549 (Lung Carcinoma)9.94[1]
HeLa (Cervical Carcinoma)12.89[1]
NF-κB Signaling Inhibitor 3-(2-bromoethyl)-indole (BEI-9)SW480 (Colon Carcinoma)12.5
HCT116 (Colon Carcinoma)5

Mechanisms of Anticancer Activity

The cytotoxic effects of this compound derivatives are attributed to their ability to interfere with critical cellular processes essential for cancer cell survival and proliferation. Two prominent mechanisms of action have been identified for the derivatives presented above: inhibition of tubulin polymerization and suppression of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

A series of 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles have demonstrated potent anticancer activity by disrupting microtubule dynamics.[1][2][3] These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules.[1][2][3] Microtubules are crucial components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and maintenance of cell shape. Their disruption leads to cell cycle arrest, primarily in the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[1][2][3]

G cluster_drug This compound Derivative cluster_cell Cancer Cell drug This compound Derivative tubulin β-Tubulin (Colchicine-binding site) drug->tubulin Binds to microtubule Microtubule Polymerization tubulin->microtubule Inhibits spindle Mitotic Spindle Formation microtubule->spindle Disrupts g2m G2/M Phase Arrest spindle->g2m Leads to apoptosis Apoptosis g2m->apoptosis Induces

Figure 1. Signaling pathway of tubulin polymerization inhibition.

Inhibition of NF-κB Signaling

3-(2-bromoethyl)-indole (BEI-9) exerts its anticancer effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in inflammation, immunity, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy. By inhibiting NF-κB activation, BEI-9 can suppress the expression of genes that drive cancer cell survival and proliferation, ultimately leading to cell death.

G cluster_drug This compound Derivative cluster_cell Cancer Cell drug 3-(2-bromoethyl)-indole (BEI-9) nfkb_activation NF-κB Activation drug->nfkb_activation Inhibits nfkb_pathway NF-κB Signaling Pathway nfkb_pathway->nfkb_activation gene_expression Pro-survival & Proliferative Gene Expression nfkb_activation->gene_expression Promotes cell_survival Cancer Cell Survival & Proliferation gene_expression->cell_survival Drives

Figure 2. Inhibition of the NF-κB signaling pathway.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

G cluster_workflow MTT Assay Workflow A 1. Seed cancer cells in 96-well plates B 2. Treat with varying concentrations of This compound derivative A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent C->D E 5. Incubate for 4 hours D->E F 6. Solubilize formazan (B1609692) crystals with DMSO E->F G 7. Measure absorbance at 570 nm F->G

Figure 3. MTT assay experimental workflow.

Materials:

  • Cancer cell lines (e.g., A549, HeLa, SW480, HCT116)

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of the this compound derivatives in culture medium.

  • Remove the existing medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in late apoptotic and necrotic cells.

Workflow:

G cluster_workflow Apoptosis Assay Workflow A 1. Treat cells with This compound derivative B 2. Harvest and wash cells A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark D->E F 6. Analyze by flow cytometry E->F

Figure 4. Apoptosis assay experimental workflow.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentration of the this compound derivative for a specified time.

  • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Workflow:

G cluster_workflow Cell Cycle Analysis Workflow A 1. Treat cells with This compound derivative B 2. Harvest and fix cells in cold ethanol (B145695) A->B C 3. Wash and resuspend cells in PBS B->C D 4. Treat with RNase A C->D E 5. Stain with Propidium Iodide (PI) D->E F 6. Analyze by flow cytometry E->F

Figure 5. Cell cycle analysis experimental workflow.

Materials:

  • Cancer cell lines

  • This compound derivatives

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the this compound derivative for the desired time.

  • Harvest and wash the cells with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C.

  • Add PI staining solution (50 µg/mL) and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Tubulin Polymerization Assay

This in vitro assay measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow:

G cluster_workflow Tubulin Polymerization Assay Workflow A 1. Reconstitute purified tubulin in buffer B 2. Add this compound derivative to tubulin solution A->B C 3. Initiate polymerization by warming to 37°C B->C D 4. Monitor absorbance at 340 nm over time C->D

Figure 6. Tubulin polymerization assay workflow.

Materials:

  • Purified tubulin protein (>97% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • This compound derivatives

  • Positive controls (e.g., paclitaxel (B517696) for polymerization, colchicine (B1669291) for depolymerization)

  • 96-well microplate

  • Temperature-controlled spectrophotometer

Procedure:

  • Reconstitute lyophilized tubulin in ice-cold polymerization buffer.

  • Add the this compound derivative at various concentrations to the tubulin solution in a pre-chilled 96-well plate.

  • Initiate tubulin polymerization by placing the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60 minutes. An increase in absorbance indicates microtubule polymerization.

  • Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin assembly.

References

A Comparative Guide to the Synthetic Routes of Bromoindole Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of bromoindole isomers is a critical step in the creation of a wide array of pharmacologically active compounds. The position of the bromine atom on the indole (B1671886) scaffold dramatically influences the molecule's biological activity and its potential for further chemical modification. This guide provides an objective comparison of various synthetic methodologies for accessing different bromoindole isomers, supported by experimental data and detailed protocols.

Comparison of Synthetic Routes

The synthesis of bromoindoles can be broadly categorized into two main strategies: direct bromination of the indole core and construction of the bromoindole skeleton from acyclic precursors using classical indole syntheses. The choice of method depends on the desired isomer, required scale, and the availability of starting materials.

Bromoindole IsomerSynthetic MethodStarting Material(s)Key ReagentsNumber of StepsOverall Yield (%)Ref.
4-Bromoindole Leimgruber-Batcho Synthesis3-Bromo-2-nitrotoluene (B1267226)DMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂)2High (general)[1][2]
Oxidative Coupling4-BromoanilineCuSO₄, Mn(NO₃)₂1Moderate[3]
5-Bromoindole (B119039) Three-Step via SulfonationIndoleSodium bisulfite, Acetic anhydride (B1165640), Bromine3~61[4]
Leimgruber-Batcho Synthesis4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂)2High (general)[1]
Fischer Indole Synthesis4-Bromophenylhydrazine, Acetaldehyde (B116499)Acid catalyst (e.g., ZnCl₂)1-2Variable[5][6]
6-Bromoindole From 4-Bromo-2-nitrotoluene intermediate4-Bromo-2-nitrotolueneDiethyl oxalate, Reductant (e.g., Zn/AcOH)3+27-36 (over 2 steps from intermediate)
Leimgruber-Batcho Synthesis4-Bromo-2-nitrotolueneDMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂)2High (general)[2]
Fischer Indole Synthesis4-Bromophenylhydrazine, Carbonyl compoundAcid catalyst1-2Variable[6]
7-Bromoindole DecarboxylationThis compound-2-carboxylic acidHeat1-[7]
Leimgruber-Batcho Synthesis2-Bromo-6-nitrotolueneDMFDMA, Pyrrolidine, Reductant (e.g., Raney Ni/H₂)2High (general)[1]

Note: "High (general)" and "Variable" yields are indicated where specific quantitative data was not consistently available across the surveyed literature. The yield of multi-step syntheses can be highly dependent on the efficiency of each individual step.

Experimental Protocols

Synthesis of 5-Bromoindole via Three-Step Sulfonation

This method provides a reliable route to 5-bromoindole with good overall yield.[4]

Step 1: Preparation of Sodium Indoline-2-Sulfonate

  • Dissolve 50 g of indole in 100 mL of ethanol (B145695).

  • In a separate flask, prepare a solution of 100 g of sodium bisulfite in 300 mL of water.

  • Add the indole solution to the sodium bisulfite solution with stirring.

  • Stir the mixture overnight at room temperature.

  • Collect the resulting light tan solid by vacuum filtration, wash with ether, and air dry.

Step 2: Preparation of Sodium 1-Acetylindoline-2-Sulfonate

  • Suspend 30 g of sodium indoline-2-sulfonate in 300 mL of acetic anhydride.

  • Stir the suspension at 70°C for 1 hour, then increase the temperature to 90°C for 2 hours.

  • Cool the mixture to room temperature and collect the solid by filtration.

  • Wash the solid with acetic anhydride and then ether. The crude, damp solid is used in the next step without further purification.

Step 3: Synthesis of 5-Bromoindole

  • Dissolve all the acylated material from the previous step in 150 mL of water at 0-5°C.

  • Slowly add 40 g of bromine dropwise with vigorous stirring, maintaining the temperature below 5°C.

  • Stir the solution at 0-5°C for 1 hour, then allow it to warm to room temperature.

  • Add a solution of approximately 10 g of sodium bisulfite in 30 mL of water to quench excess bromine.

  • Neutralize the solution to pH 7 using a 40% sodium hydroxide (B78521) solution, keeping the temperature below 30°C.

  • Stir the solution overnight at 50°C.

  • Make the solution basic by adding more 40% sodium hydroxide and stir for an additional 3 hours at 50°C.

  • Collect the light tan precipitate by vacuum filtration, wash thoroughly with water, and air dry.

  • Recrystallize the crude product from ethanol/water to yield 5-bromoindole (overall yield ~61%).

General Procedure for Leimgruber-Batcho Indole Synthesis

This two-step method is versatile for preparing various substituted indoles, including bromo-derivatives, starting from the corresponding o-nitrotoluenes.[1][2]

Step 1: Formation of the Enamine

  • In a flask equipped with a reflux condenser, dissolve the substituted o-nitrotoluene (e.g., 3-bromo-2-nitrotoluene for 4-bromoindole) in N,N-dimethylformamide (DMF).

  • Add N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine, which is often a colored solid or oil.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Add a reducing agent. Common systems include Raney Nickel with hydrazine (B178648) hydrate (B1144303) or catalytic hydrogenation with palladium on carbon (Pd/C).

  • Stir the reaction under appropriate conditions (e.g., under a hydrogen atmosphere for catalytic hydrogenation) until the reaction is complete.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford the desired bromoindole.

General Procedure for Fischer Indole Synthesis

The Fischer indole synthesis is a classic method for constructing the indole ring from a phenylhydrazine (B124118) and a carbonyl compound.[5][6]

  • In a round-bottom flask, dissolve the appropriately substituted phenylhydrazine hydrochloride (e.g., 4-bromophenylhydrazine hydrochloride for 5- or 7-bromoindoles) in a suitable solvent such as ethanol or acetic acid.

  • Add the carbonyl compound (e.g., acetaldehyde or an equivalent).

  • Add an acid catalyst, such as zinc chloride, polyphosphoric acid, or a Brønsted acid like sulfuric acid.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Synthetic Pathway Visualizations

Synthetic_Routes_to_Bromoindoles cluster_Direct_Bromination Direct Bromination cluster_Named_Syntheses Named Indole Syntheses cluster_Fischer Fischer Indole Synthesis cluster_Leimgruber_Batcho Leimgruber-Batcho Synthesis Indole Indole Bromoindole_Mix Mixture of Bromoindole Isomers Indole->Bromoindole_Mix Electrophilic Substitution Br_Source Br+ Source (NBS, Br2) Br_Source->Bromoindole_Mix Arylhydrazine Bromophenyl- hydrazine Fischer_Product Bromoindole Arylhydrazine->Fischer_Product Carbonyl Aldehyde/ Ketone Carbonyl->Fischer_Product Acid Catalyst Nitrotoluene Bromo-o- nitrotoluene Enamine Enamine Intermediate Nitrotoluene->Enamine DMFDMA DMFDMA/ Pyrrolidine DMFDMA->Enamine LB_Product Bromoindole Enamine->LB_Product Reductive Cyclization

Overview of major synthetic strategies for bromoindoles.

Five_Bromoindole_Sulfonation Indole Indole Intermediate1 Sodium Indoline-2-Sulfonate Indole->Intermediate1 NaHSO3 Intermediate2 Sodium 1-Acetylindoline-2-Sulfonate Intermediate1->Intermediate2 Ac2O 5_Bromoindole 5-Bromoindole Intermediate2->5_Bromoindole 1. Br2 2. NaOH

Three-step synthesis of 5-bromoindole via sulfonation.

Leimgruber_Batcho_Synthesis Start Bromo-o-nitrotoluene Enamine Enamine Intermediate Start->Enamine DMFDMA, Pyrrolidine Product Bromoindole Enamine->Product Reduction (e.g., Raney Ni/H2)

General workflow of the Leimgruber-Batcho indole synthesis.

References

Unveiling the Multifaceted Mechanisms of 7-Bromoindole-Based Compounds in Cancer Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of 7-bromoindole derivatives reveals their potential as potent anti-cancer agents acting through distinct and critical cellular pathways. This guide provides a comparative validation of their mechanisms of action, supported by experimental data, to inform further research and development in oncology.

This compound-based compounds have emerged as a promising class of molecules in the landscape of cancer therapeutics. Their versatile scaffold allows for modifications that lead to potent bioactivity through various mechanisms. This guide delves into the validation of two primary mechanisms of action: the inhibition of tubulin polymerization and the suppression of the NF-κB signaling pathway. We present a comparative analysis of these compounds against established alternatives, supported by quantitative data and detailed experimental protocols.

Mechanism 1: Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

A significant anti-cancer strategy of certain this compound derivatives is their ability to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cellular cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.

Comparative Performance of this compound-Based Tubulin Inhibitors

A series of 3-trifluoroacetyl-7-acetamido-2-aryl-5-bromoindoles has demonstrated potent cytotoxic effects against various cancer cell lines. The following table summarizes their half-maximal inhibitory concentrations (IC50) in comparison to the established chemotherapeutic agent Melphalan and the well-known tubulin inhibitor, Colchicine.

Compound IDCancer Cell LineIC50 (µM)[1]ComparatorCancer Cell LineIC50 (µM)
5g A549 (Lung)2.72MelphalanA549 (Lung)> 10
HeLa (Cervical)8.74HeLa (Cervical)> 10
5h A549 (Lung)3.26ColchicineVarious~0.01-0.1
HeLa (Cervical)10.72
5f A549 (Lung)5.03
HeLa (Cervical)7.95
5e A549 (Lung)9.94
HeLa (Cervical)12.89

Note: The IC50 values for Colchicine can vary significantly depending on the cell line and assay conditions. The value provided is a general range for comparative purposes.

The data indicates that compounds 5g , 5h , and 5f exhibit significant cytotoxicity, with compound 5g being the most potent against the A549 lung cancer cell line.[1] Notably, these compounds were found to be more active than the alkylating agent Melphalan against both A549 and HeLa cells.[1]

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

The inhibition of tubulin polymerization by these this compound derivatives triggers a cascade of events culminating in programmed cell death.

cluster_drug_interaction Drug-Target Interaction cluster_cellular_effects Cellular Effects This compound Derivative This compound Derivative Tubulin Dimer Tubulin Dimer This compound Derivative->Tubulin Dimer Binds to Colchicine Site Inhibition of Microtubule Formation Inhibition of Microtubule Formation Tubulin Dimer->Inhibition of Microtubule Formation Disruption of Mitotic Spindle Disruption of Mitotic Spindle Inhibition of Microtubule Formation->Disruption of Mitotic Spindle G2/M Phase Arrest G2/M Phase Arrest Disruption of Mitotic Spindle->G2/M Phase Arrest Activation of Caspases Activation of Caspases G2/M Phase Arrest->Activation of Caspases Apoptosis Apoptosis Activation of Caspases->Apoptosis

Mechanism of Apoptosis Induction by Tubulin Inhibitors.
Experimental Protocol: In Vitro Tubulin Polymerization Assay

The inhibitory effect of the this compound derivatives on tubulin polymerization can be quantified using a turbidity-based assay.

cluster_workflow Tubulin Polymerization Assay Workflow Prepare Tubulin Solution Prepare Tubulin Solution Add Test Compound Add Test Compound Prepare Tubulin Solution->Add Test Compound Incubate at 37°C Incubate at 37°C Add Test Compound->Incubate at 37°C Measure Absorbance (340nm) Measure Absorbance (340nm) Incubate at 37°C->Measure Absorbance (340nm) Analyze Polymerization Curve Analyze Polymerization Curve Measure Absorbance (340nm)->Analyze Polymerization Curve

Workflow for the Tubulin Polymerization Assay.

Methodology:

  • Reagent Preparation: A solution of purified tubulin is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) containing GTP.[2] Test compounds are dissolved in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: The tubulin solution is added to the wells of a 96-well plate. The test compound or vehicle control is then added to the respective wells.

  • Initiation of Polymerization: The plate is incubated at 37°C to initiate polymerization.

  • Data Acquisition: The change in absorbance at 340 nm is measured over time using a microplate reader. The increase in absorbance corresponds to the formation of microtubules.[3]

  • Data Analysis: The rate and extent of polymerization are determined from the resulting curves. The IC50 value for inhibition of tubulin polymerization is calculated by plotting the percentage of inhibition against the compound concentration.

Mechanism 2: Inhibition of the NF-κB Signaling Pathway

Another validated mechanism of action for a this compound derivative, specifically 3-(2-bromoethyl)-indole (BEI-9), is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a key transcription factor that plays a crucial role in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.

Comparative Performance of BEI-9 as an NF-κB Inhibitor

BEI-9 has been shown to inhibit both basal and induced NF-κB activation in colon cancer cells.[4] The table below compares the cytotoxic and NF-κB inhibitory concentrations of BEI-9 with its parent compound, Indole-3-carbinol (I3C), and a known IKK inhibitor, SC-514.

CompoundTarget Cell LineCytotoxic IC50 (µM)NF-κB Inhibition Concentration (µM)[4][5]
BEI-9 SW480 (Colon)12.5[6]0.8 (inhibited >50% of induced NF-κB)[4]
HCT116 (Colon)5[6]
Indole-3-carbinol (I3C) SW480 (Colon)~200-500Not specified for direct NF-κB inhibition in the same assay
SC-514 (IKKβ inhibitor) VariousVaries10-100 (inhibits NF-κB translocation)[5]

BEI-9 demonstrates significantly greater potency in inhibiting cell proliferation compared to its precursor, I3C.[4] Furthermore, it effectively inhibits NF-κB activation at a sub-micromolar concentration.[4]

Signaling Pathway: Inhibition of NF-κB Activation

BEI-9 is thought to exert its effect by preventing the nuclear translocation of NF-κB, thereby blocking the transcription of pro-survival and pro-inflammatory genes.

cluster_stimulation Stimulation cluster_inhibition Inhibition by BEI-9 cluster_downstream Downstream Events Pro-inflammatory Stimuli (e.g., TNFα) Pro-inflammatory Stimuli (e.g., TNFα) IKK Complex IKK Complex Pro-inflammatory Stimuli (e.g., TNFα)->IKK Complex Phosphorylation of IκBα Phosphorylation of IκBα IKK Complex->Phosphorylation of IκBα Ubiquitination & Degradation of IκBα Ubiquitination & Degradation of IκBα Phosphorylation of IκBα->Ubiquitination & Degradation of IκBα BEI-9 BEI-9 BEI-9->Phosphorylation of IκBα Inhibits NF-κB (p65/p50) Translocation to Nucleus NF-κB (p65/p50) Translocation to Nucleus Ubiquitination & Degradation of IκBα->NF-κB (p65/p50) Translocation to Nucleus Releases NF-κB Gene Transcription (Pro-survival, Pro-inflammatory) Gene Transcription (Pro-survival, Pro-inflammatory) NF-κB (p65/p50) Translocation to Nucleus->Gene Transcription (Pro-survival, Pro-inflammatory) Cell Proliferation & Survival Cell Proliferation & Survival Gene Transcription (Pro-survival, Pro-inflammatory)->Cell Proliferation & Survival cluster_workflow NF-κB Luciferase Reporter Assay Workflow Transfect Cells with NF-κB Reporter Plasmid Transfect Cells with NF-κB Reporter Plasmid Treat with Test Compound (BEI-9) Treat with Test Compound (BEI-9) Transfect Cells with NF-κB Reporter Plasmid->Treat with Test Compound (BEI-9) Stimulate with TNFα Stimulate with TNFα Treat with Test Compound (BEI-9)->Stimulate with TNFα Lyse Cells & Add Luciferin Lyse Cells & Add Luciferin Stimulate with TNFα->Lyse Cells & Add Luciferin Measure Luminescence Measure Luminescence Lyse Cells & Add Luciferin->Measure Luminescence

References

Benchmarking New Catalysts: A Comparative Guide to the Performance of 7-Bromoindole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the indole (B1671886) scaffold remains a cornerstone in the synthesis of novel therapeutic agents and functional materials. Among the various substituted indoles, 7-bromoindole has emerged as a critical building block due to the strategic position of the bromine atom, which provides a reactive handle for a multitude of cross-coupling reactions. This guide offers an objective comparison of the performance of different catalytic systems in reactions involving this compound and its N-protected derivatives, supported by experimental data from the literature.

Performance of Catalytic Systems in Cross-Coupling Reactions

The efficiency of carbon-carbon and carbon-heteroatom bond formation at the C7 position of the indole ring is highly dependent on the choice of catalyst, ligands, and reaction conditions. The following tables summarize the performance of various palladium-based catalytic systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions with this compound derivatives.

Table 1: Comparison of Catalysts in Suzuki-Miyaura Coupling of N-Protected 7-Bromoindoles
N-Protecting GroupArylating AgentCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
BocPhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane (B91453)/H₂O801285-95[1]
TsPhenylboronic acidPd(OAc)₂ / PPh₃K₂CO₃DMF1101270-80[1]
SEMPhenylboronic acidPd₂(dba)₃ / XPhosLHMDSTHFRT2480-90[1]
None (7-Bromo-1H-indol-2-yl)boronic acid)*Aryl HalidePd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O80-120-High[2][3]

*Note: In this case, the boronic acid is on the indole, and it is coupled with an aryl halide.

Table 2: Comparison of Catalysts in Heck Coupling of N-Protected Bromoindoles
N-Protecting GroupOlefinCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
TsStyrene (B11656)Pd(OAc)₂ / PPh₃K₂CO₃DMF1101275-85[1]
Table 3: Comparison of Catalysts in Buchwald-Hartwig Amination of N-Protected Bromoindoles
N-Protecting GroupAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
SEMPiperidine (B6355638)Pd₂(dba)₃ / XPhosLHMDSTHFRT2480-90[1]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below. These protocols are representative examples and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of N-Boc-7-bromoindole[1]

Materials:

  • tert-Butyl 7-bromo-1H-indole-1-carboxylate (N-Boc-7-bromoindole)

  • Phenylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To an oven-dried Schlenk flask, add N-Boc-7-bromoindole (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture at 80 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of N-Tosyl-6-bromoindole[1]

Materials:

  • N-Tosyl-6-bromoindole (structurally related analogue)

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine N-tosyl-6-bromoindole (1.0 mmol), styrene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous DMF (5 mL) via syringe.

  • Heat the reaction mixture at 110 °C with stirring for 12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination of N-SEM-5-bromoindole[1]

Materials:

  • N-SEM-5-bromoindole (structurally related analogue)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos

  • Piperidine

  • Lithium bis(trimethylsilyl)amide (LHMDS) solution

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To an oven-dried Schlenk tube under argon, add N-SEM-5-bromoindole (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.02 mmol).

  • Add anhydrous THF (5 mL) followed by piperidine (1.2 mmol).

  • Add LHMDS solution (1.5 mL, 1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution (10 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Catalytic Processes and Synthetic Strategies

Diagrams illustrating key experimental workflows and the strategic importance of N-protecting groups can aid in the rational design of synthetic routes.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants This compound Derivative + Coupling Partner + Base Heating Heating & Stirring under Inert Atmosphere Reactants->Heating Catalyst Palladium Catalyst + Ligand Catalyst->Heating Solvent Anhydrous/Degassed Solvent Solvent->Heating Monitoring TLC / LC-MS Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Product Pure Functionalized Indole Purification->Product

General workflow for palladium-catalyzed cross-coupling reactions.

The choice of the nitrogen-protecting group on the indole is crucial as it significantly impacts the substrate's stability, solubility, and reactivity in cross-coupling reactions.[1]

N_Protecting_Groups cluster_protected N-Protected 7-Bromoindoles This compound This compound N_Boc N-Boc This compound->N_Boc (Boc)₂O N_Ts N-Ts This compound->N_Ts TsCl, Base N_SEM N-SEM This compound->N_SEM SEMCl, Base Cross_Coupling Pd-Catalyzed Cross-Coupling N_Boc->Cross_Coupling N_Ts->Cross_Coupling N_SEM->Cross_Coupling Deprotection_Boc Functionalized Indole Cross_Coupling->Deprotection_Boc Acid Deprotection_Ts Functionalized Indole Cross_Coupling->Deprotection_Ts Harsh Reductive/Basic Deprotection_SEM Functionalized Indole Cross_Coupling->Deprotection_SEM Fluoride/ Acid

References

Unlocking Antitumor Potential: A Comparative Docking Analysis of 7-Bromoindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of 7-bromoindole derivatives with key oncogenic proteins reveals promising avenues for cancer therapeutic development. This guide provides a comprehensive comparison of recent molecular docking studies, offering researchers, scientists, and drug development professionals a side-by-side analysis of the binding affinities, experimental data, and methodologies that underscore this exciting area of medicinal chemistry.

The indole (B1671886) scaffold is a privileged structure in drug discovery, forming the core of numerous bioactive compounds. The strategic addition of a bromine atom at the 7th position of the indole ring has been shown to enhance the anticancer properties of these derivatives. Molecular docking, a powerful computational technique, has been instrumental in elucidating the binding modes and predicting the inhibitory potential of these compounds against various cancer-related protein targets. This guide synthesizes findings from multiple studies to provide a clear and objective comparison of the performance of this compound and related derivatives.

Comparative Docking Performance and In Vitro Efficacy

Recent research has focused on the interaction of this compound and 7-azaindole (B17877) derivatives with several critical protein targets implicated in cancer progression, including tubulin, poly (ADP-ribose) polymerase-1 (PARP-1), vascular endothelial growth factor receptor 2 (VEGFR-2), and epidermal growth factor receptor (EGFR). The following tables summarize the quantitative data from these comparative docking studies, including binding energies and corresponding in vitro biological activities.

Compound ClassTarget ProteinKey CompoundsBinding Energy (kcal/mol)Cell LineIC50/GI50 (µM)Reference
7-Acetamido-5-bromo-3-trifluoroacetylindolesTubulin5gNot explicitly statedA5492.72[1]
5hNot explicitly statedA5493.26[1]
5fNot explicitly statedHeLa7.95[1]
7-Azaindole AnalogsPARP-14gNot explicitly statedMCF-715.56[2]
5-Bromoindole-2-carboxylic acid hydrazone derivativesVEGFR-23a-8.76HepG2Not specified[3]
3e-8.02HepG214.3[3]
Sorafenib-8.50HepG26.2[3]
5-Bromoindole-2-carboxylic acid derivativesEGFR3a, 3b, 3f, 7Strongest binding energiesHepG2, A549, MCF-7Most potent of series[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized experimental protocols for the key assays cited in the reviewed studies.

Molecular Docking Protocol

A generalized workflow for the molecular docking of this compound derivatives against their respective protein targets is as follows:

  • Receptor Preparation: The three-dimensional crystal structure of the target protein (e.g., Tubulin, PARP-1, VEGFR-2, EGFR) is obtained from the Protein Data Bank (PDB). Water molecules, co-crystallized ligands, and any non-essential ions are removed from the protein structure. Hydrogen atoms are added, and the protein is prepared for docking by assigning appropriate charges and atom types.[6]

  • Ligand Preparation: The 2D structures of the this compound derivatives are sketched and converted into 3D structures. The ligands are then prepared by generating different possible tautomers and ionization states at a physiological pH, followed by energy minimization.[6]

  • Grid Generation: A receptor grid is generated around the active site of the target protein. This grid defines the volume in which the docking algorithm will search for favorable binding poses of the ligand. The position of a known co-crystallized inhibitor is often used to define the center of the grid.[6]

  • Molecular Docking: The prepared ligands are then docked into the defined grid of the receptor using a docking program such as GLIDE. The docking process predicts the binding mode and affinity of the derivatives within the active site. The results are typically scored based on the binding energy (e.g., in kcal/mol), with lower energies indicating a more favorable interaction.[6]

  • Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[3]

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1,000 to 100,000 cells per well) and incubated for 6 to 24 hours to allow for cell attachment.[7]

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24 to 72 hours).[8]

  • MTT Addition: After the incubation period, a solution of MTT reagent (typically 0.5 mg/mL) is added to each well.[7]

  • Incubation: The plate is incubated for 2 to 4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

  • Solubilization: A detergent or solvent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[7]

Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit or enhance the polymerization of tubulin into microtubules.

  • Reagent Preparation: Purified tubulin protein is reconstituted in a general tubulin buffer. A GTP stock solution is also prepared. Test compounds are dissolved in an appropriate solvent like DMSO.[9]

  • Reaction Mixture: The reaction mixture is prepared on ice and typically contains tubulin, GTP, and a buffer.[10]

  • Initiation of Polymerization: The reaction is initiated by transferring the reaction mixture to a pre-warmed 37°C microplate. The increase in temperature promotes the polymerization of tubulin into microtubules.[9]

  • Monitoring Polymerization: The polymerization process is monitored by measuring the increase in optical density (turbidity) at 340 nm over time using a spectrophotometer. The rate of polymerization and the maximum polymer mass can be determined from the resulting curve.[9] Alternatively, a fluorescence-based assay can be used where a fluorescent reporter binds to polymerized microtubules, and the increase in fluorescence is measured over time.[11]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives and a general workflow for their evaluation.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Receptor_Prep Receptor Preparation (from PDB) Grid_Gen Grid Generation (at Active Site) Receptor_Prep->Grid_Gen Ligand_Prep Ligand Preparation (this compound Derivatives) Docking Molecular Docking (e.g., GLIDE) Ligand_Prep->Docking Grid_Gen->Docking Binding_Energy Binding Energy Calculation (kcal/mol) Docking->Binding_Energy Interaction_Analysis Interaction Analysis (H-bonds, etc.) Docking->Interaction_Analysis In_Vitro_Assay In Vitro Validation (e.g., MTT Assay) Binding_Energy->In_Vitro_Assay Interaction_Analysis->In_Vitro_Assay

Caption: A generalized workflow for the molecular docking of this compound derivatives.

EGFR_Signaling_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: A simplified representation of the EGFR signaling pathway.

VEGFR2_Signaling_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Angiogenesis Angiogenesis & Proliferation Akt->Angiogenesis Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: A simplified overview of the VEGFR-2 signaling cascade.

PARP1_Signaling_Pathway DNA_Damage DNA Single-Strand Break PARP1 PARP-1 DNA_Damage->PARP1 activates PAR Poly(ADP-ribose) Polymer (PAR) PARP1->PAR synthesizes Apoptosis Apoptosis (if repair fails) PARP1->Apoptosis leads to (when inhibited) BER Base Excision Repair (BER) Machinery PAR->BER recruits DNA_Repair DNA Repair BER->DNA_Repair PARP_Inhibitor PARP-1 Inhibitor (7-Azaindole) PARP_Inhibitor->PARP1 inhibits

Caption: The role of PARP-1 in DNA repair and the effect of its inhibition.

Tubulin_Polymerization_Pathway Tubulin_Dimers αβ-Tubulin Dimers Protofilament Protofilament Formation Tubulin_Dimers->Protofilament polymerize Microtubule Microtubule Assembly Protofilament->Microtubule Cell_Division Mitosis & Cell Division Microtubule->Cell_Division Tubulin_Inhibitor Tubulin Inhibitor (this compound) Tubulin_Inhibitor->Tubulin_Dimers binds to Tubulin_Inhibitors_Effect Inhibition of Polymerization & Mitotic Arrest Tubulin_Inhibitor->Tubulin_Inhibitors_Effect

Caption: The process of tubulin polymerization and its inhibition.

References

Cross-Validation of Experimental and Computational Data for 7-Bromoindole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of experimental and computational data for 7-bromoindole, a key heterocyclic compound with applications in organic synthesis and medicinal chemistry. By juxtaposing experimental findings with theoretical calculations, this document aims to offer a deeper understanding of the molecule's structural and spectroscopic properties, aiding in its application for research and drug development.

Physicochemical Properties: Experimental Data

The fundamental physicochemical properties of this compound have been experimentally determined and are summarized below. These values are critical for its handling, characterization, and application in various chemical reactions.

PropertyExperimental ValueSource
Molecular Formula C₈H₆BrN--INVALID-LINK--
Molecular Weight 196.04 g/mol --INVALID-LINK--
Melting Point 41-44 °C--INVALID-LINK--
Boiling Point 85-86 °C at 0.2 mmHg--INVALID-LINK--
Density 1.66 g/cm³--INVALID-LINK--

Spectroscopic Analysis: A Comparison of Experimental and Computational Results

Spectroscopic techniques are indispensable for the structural elucidation of molecules. This section compares the experimental spectroscopic data for this compound with computational predictions for the parent indole (B1671886) molecule. Due to the limited availability of direct computational studies on this compound, theoretical data for indole is used as a proxy to provide a valuable comparative framework, illustrating the effects of the bromo-substitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. Below is a comparison of the experimental ¹³C NMR chemical shifts for this compound with the computationally predicted values for indole.

Table 1: Comparison of Experimental ¹³C NMR Chemical Shifts of this compound and Calculated Shifts for Indole

Carbon AtomExperimental ¹³C Chemical Shift (ppm) for this compound[1]Calculated ¹³C Chemical Shift (ppm) for Indole
C2125.7124.4
C3102.5102.1
C3a128.9127.8
C4121.5120.5
C5122.9121.6
C6120.9119.5
C7115.3111.2
C7a135.5135.8

Note: Calculated values for indole are based on DFT calculations and serve as a reference.

Experimental Protocol: ¹³C NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), and placed in a 5 mm NMR tube. The ¹³C NMR spectrum is acquired on a spectrometer operating at a frequency of 100 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to the solvent signal.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule.

Table 2: Experimental ¹H NMR Data for this compound

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H1 (NH)8.2 (br s)Broad Singlet-
H27.3 (t)Triplet2.9
H36.5 (dd)Doublet of Doublets2.9, 1.8
H47.6 (d)Doublet7.9
H57.1 (t)Triplet7.9
H67.3 (d)Doublet7.9

Note: Data is compiled from typical values for 7-substituted indoles and may vary slightly based on experimental conditions.

Experimental Protocol: ¹H NMR Spectroscopy

Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The spectrum is recorded on a 400 MHz or higher NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Table 3: Comparison of Experimental IR Absorption Bands for this compound and Calculated Vibrational Frequencies for Indole

Functional GroupExperimental IR Frequency (cm⁻¹) for this compoundCalculated Vibrational Frequency (cm⁻¹) for Indole[2]Vibrational Mode
N-H Stretch~34003534Stretching
C-H Stretch (Aromatic)~3100-30003180-3120Stretching
C=C Stretch (Aromatic)~1610, 1570, 14501625, 1585, 1465Stretching
C-N Stretch~13301350Stretching
C-H Bend (Aromatic)~740750Out-of-plane bending
C-Br Stretch~650-Stretching

Experimental Protocol: FT-IR Spectroscopy

The FT-IR spectrum of solid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer. A small amount of the sample is placed directly on the ATR crystal, and the spectrum is collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum of this compound shows a characteristic isotopic pattern for a bromine-containing compound.

Expected Fragmentation Pattern:

  • Molecular Ion [M]⁺: The most significant peak will correspond to the molecular weight of this compound (m/z ≈ 195 and 197 in a nearly 1:1 ratio due to the isotopes of bromine, ⁷⁹Br and ⁸¹Br).

  • Loss of HCN: A common fragmentation pathway for indoles involves the loss of hydrogen cyanide (HCN), leading to a fragment at [M-27]⁺.

  • Loss of Br: Fragmentation can also occur through the loss of the bromine atom, resulting in a fragment at [M-79/81]⁺.

Experimental Protocol: Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent is introduced into the instrument, and the resulting ions are analyzed.

Logical Workflow and Pathway Diagrams

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H & ¹³C) purification->nmr ir FT-IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

A flowchart of the experimental workflow for the synthesis and spectroscopic analysis of this compound.

Relationship between Experimental and Computational Data

This diagram illustrates the synergistic relationship between experimental measurements and computational predictions in the structural analysis of this compound.

data_relationship exp Experimental Data (this compound) cross_val Cross-Validation exp->cross_val comp Computational Data (Indole) comp->cross_val structure Structural & Spectroscopic Properties cross_val->structure

The relationship between experimental and computational data for the analysis of this compound.

Conclusion

The cross-validation of experimental and computational data provides a robust framework for understanding the properties of this compound. While experimental techniques provide tangible measurements, computational methods offer a theoretical basis for interpreting these results and predicting molecular behavior. The presented data demonstrates a good correlation between the experimental findings for this compound and the computational predictions for the parent indole molecule, with expected deviations arising from the electronic effects of the bromine substituent. This guide serves as a valuable resource for researchers utilizing this compound in their scientific endeavors, facilitating more informed experimental design and data interpretation.

References

Safety Operating Guide

Safe Disposal of 7-Bromoindole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of 7-Bromoindole is paramount for personnel safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical to minimize risks associated with this hazardous chemical.

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, all waste containing this compound must be treated as hazardous.

Key Safety and Handling Data

Properly managing the disposal of this compound begins with a clear understanding of its physical and chemical properties, as well as its inherent hazards.

PropertyValueSource
Appearance Solid[2]
Flash Point 113 °C (235.4 °F) - closed cup[2]
GHS Hazard Codes H315, H319, H335[2]
Hazard Classifications Skin Irritant 2, Eye Irritant 2, STOT SE 3[1][2]
Target Organs Respiratory system[1][2]
Incompatible Materials Strong oxidizing agents[3]

Personal Protective Equipment (PPE)

When handling this compound waste, it is essential to wear appropriate Personal Protective Equipment (PPE) to prevent exposure.

  • Eye Protection: Safety goggles or a face shield are mandatory.[1]

  • Hand Protection: Wear protective gloves, such as nitrile gloves.[1][2]

  • Respiratory Protection: Use a dust mask (type N95 or equivalent) if there is a risk of dust formation.[1][2]

  • Body Protection: A lab coat or other protective clothing should be worn.[1]

Waste Segregation and Container Management

Proper segregation and containment of this compound waste are crucial for safe disposal.

  • Designated Waste Containers: All waste containing this compound must be collected in designated hazardous waste containers.[4][5]

  • Waste Stream Separation: Do not mix different waste streams.[5] Maintain separate, clearly labeled containers for:

    • Solid Waste: Contaminated consumables such as filter paper, gloves, and bench paper.[4]

    • Liquid Waste (Halogenated Organic): Organic solvents from reaction and purification steps.[4]

    • Liquid Waste (Aqueous): Aqueous washes from the experimental work-up.[4]

  • Container Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name, "this compound".[5][6] If mixed with other chemicals, list all components and their approximate percentages.

  • Container Integrity: Use containers that are in good condition and compatible with the chemical waste. Keep containers tightly sealed except when adding waste.[5]

Spill Cleanup Protocol

In the event of a this compound spill, follow these steps to ensure safety and proper cleanup:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Wear Appropriate PPE: Before attempting to clean the spill, don the required personal protective equipment.

  • Contain the Spill:

    • For solid spills: Gently cover the material with an absorbent material like sand or vermiculite (B1170534) to avoid dust generation.[4]

    • For liquid spills (solutions): Use an inert absorbent material to contain the spill.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]

Disposal Procedure

The final disposal of this compound waste must be handled by a licensed and approved waste disposal company.[1][3] On-site treatment is not recommended.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Contaminated consumables) waste_type->solid_waste Solid organic_liquid Liquid Waste (Halogenated Organic) waste_type->organic_liquid Organic Liquid aqueous_liquid Liquid Waste (Aqueous) waste_type->aqueous_liquid Aqueous Liquid container Select Labeled, Compatible Hazardous Waste Container solid_waste->container organic_liquid->container aqueous_liquid->container add_waste Add Waste to Correctly Segregated Container container->add_waste seal_container Securely Seal Container add_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage disposal_co Arrange Pickup by Licensed Hazardous Waste Disposal Company storage->disposal_co end Proper Disposal Complete disposal_co->end

Workflow for the proper disposal of this compound waste.

By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical.

References

Essential Safety and Operational Guide for 7-Bromoindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 7-Bromoindole, tailored for researchers, scientists, and drug development professionals. Following these procedures is critical for ensuring laboratory safety and proper chemical management.

Hazard Assessment and Chemical Properties

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as an irritant and is harmful if ingested, inhaled, or comes into contact with skin.[1]

Quantitative Data Summary

PropertyValueReference
CAS Number51417-51-7[1][2]
Molecular FormulaC8H6BrN[3]
Molecular Weight196.04 g/mol [3]
Melting Point41-44 °C
Flash Point113 °C (235.4 °F) - closed cup
FormSolid

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

EquipmentSpecificationRationale
Hand Protection Appropriate chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact.[1]
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and splashes.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if exposure limits are exceeded or if irritation is experienced.To prevent inhalation of harmful dust.[1]
Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[1][4]

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][5]

  • Avoid Dust Formation: Take care to minimize the generation of dust when handling the solid material.[1][5]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][4] Do not eat, drink, or smoke in the work area.[1][4]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1][5]

Storage:

  • Container: Keep the container tightly closed.[4][5]

  • Conditions: Store in a cool, dry, and well-ventilated place.[4][5]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[4][5]

Emergency Procedures: First Aid

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][4]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[1]

Spill Response Plan

In the event of a spill, follow these steps:

  • Evacuate: Immediately alert others in the area and evacuate if necessary.[6]

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Put on the appropriate personal protective equipment, including respiratory protection.[6]

  • Containment: For a solid spill, gently cover and sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid creating dust. For spills involving brominated compounds, the residue can be neutralized with a 10-25% sodium thiosulfate (B1220275) solution after absorption.[6]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[6]

  • Reporting: Report the spill to the appropriate safety personnel.[7]

A flowchart for the chemical spill response is provided below.

Spill_Response_Workflow

Caption: Workflow for handling a this compound spill.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste, including contaminated consumables (e.g., filter paper, absorbent material), in a clearly labeled, sealed container for hazardous waste.[6]

  • Liquid Waste (Organic): If this compound is dissolved in an organic solvent, collect the waste in a designated container for halogenated organic waste.[6]

  • Contaminated PPE: Dispose of all contaminated gloves, bench paper, and other disposable PPE as solid hazardous waste.[6]

  • Disposal: Arrange for the disposal of all hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][4] Do not pour down the drain.[6]

References

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.